Product packaging for Dimephosphon(Cat. No.:CAS No. 14394-26-4)

Dimephosphon

Cat. No.: B083633
CAS No.: 14394-26-4
M. Wt: 208.19 g/mol
InChI Key: MOMJYWJXUNIBGJ-UHFFFAOYSA-N
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Description

previous RN 86003-41-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17O4P B083633 Dimephosphon CAS No. 14394-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14394-26-4

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

4-dimethoxyphosphoryl-4-methylpentan-2-one

InChI

InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3

InChI Key

MOMJYWJXUNIBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)P(=O)(OC)OC

Other CAS No.

14394-26-4

Synonyms

(1,1-dimethyl-3-oxobutyl)phosphonic acid dimethyl ester
dimephosphon

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, with the IUPAC name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is an organophosphorus compound with recognized anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of its synthesis via the Pudovik reaction and a detailed summary of its characterization through modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this compound and related compounds.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the base-catalyzed Pudovik reaction.[2] This reaction involves the nucleophilic addition of dimethyl phosphite to the carbon-carbon double bond of mesityl oxide (4-methyl-3-penten-2-one), which is activated by the carbonyl group.

Reaction Scheme

The overall reaction is as follows:

Dimethyl Phosphite + Mesityl Oxide → this compound

Experimental Protocol: Pudovik Reaction

This protocol is adapted from established procedures for the synthesis of similar phosphonates.

Materials:

  • Dimethyl phosphite

  • Mesityl oxide

  • Sodium methoxide (30% solution in methanol)

  • Methanol

  • Diethyl ether (or other suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of dimethyl phosphite (1.0 mol equivalent) and mesityl oxide (1.0 mol equivalent) is prepared.

  • Catalyst Addition: The reaction mixture is cooled in an ice bath. A 30% solution of sodium methoxide in methanol (0.3 mol equivalent) is added dropwise from the dropping funnel while maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, the mixture is allowed to stir overnight at room temperature to ensure the reaction goes to completion.

  • Solvent Removal: The methanol is removed from the reaction mixture using a rotary evaporator.

  • Work-up: The residue is dissolved in diethyl ether and washed with brine (saturated NaCl solution). The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is filtered off, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation. The fraction boiling at approximately 135-140°C at 20 mmHg is collected. For higher purity, a second distillation can be performed.

Synthesis Data
ParameterValue
Reactants Dimethyl phosphite, Mesityl oxide
Catalyst Sodium methoxide in methanol
Reaction Type Pudovik Reaction
Boiling Point (Product) 135-140 °C @ 20 mmHg

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₈H₁₇O₄P[1]
Molecular Weight 208.19 g/mol [1][3]
CAS Number 14394-26-4[1][3]
Appearance Light yellow liquid
IUPAC Name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The methoxy groups on the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus. The methyl groups and the methylene protons will also show distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in this compound. The chemical shifts will be influenced by the neighboring functional groups, particularly the phosphonate and carbonyl groups.[4][5]

  • ³¹P NMR: The phosphorus NMR spectrum is particularly informative for organophosphorus compounds.[6] For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester.[7][8]

Table of Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~ 3.7dJ(P,H) ≈ 11P-O-CH₃
~ 2.8dJ(P,H) ≈ 22P-C-CH₂
~ 2.1sC(O)-CH₃
~ 1.3sC(CH₃)₂
¹³C ~ 208sC=O
~ 53dJ(P,C) ≈ 7P-O-CH₃
~ 50dJ(P,C) ≈ 130P-C
~ 48sCH₂
~ 32sC(O)-CH₃
~ 25dJ(P,C) ≈ 4C(CH₃)₂
³¹P ~ +30sP=O

Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[9][10]

Table of Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960Medium-StrongC-H stretch (alkane)
~ 1715StrongC=O stretch (ketone)
~ 1250StrongP=O stretch (phosphonate)
~ 1030StrongP-O-C stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11] For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 208. The fragmentation pattern would likely involve the loss of methoxy groups, the acetyl group, and other characteristic cleavages of organophosphonates.[12][13]

Table of Expected Mass Spectrometry Fragments:

m/zPossible Fragment
208[M]⁺ (Molecular Ion)
193[M - CH₃]⁺
177[M - OCH₃]⁺
151[M - C₃H₅O]⁺
124[M - C₄H₇O₂]⁺
109[P(O)(OCH₃)₂]⁺

Visualizations

Synthesis Pathway

Dimephosphon_Synthesis reac1 Dimethyl Phosphite prod This compound reac1->prod reac2 Mesityl Oxide reac2->prod cat Sodium Methoxide (Catalyst) cat->prod Pudovik Reaction

Caption: Pudovik reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Mixing Reactants s2 Catalyst Addition s1->s2 s3 Reaction s2->s3 p1 Work-up s3->p1 Crude Product p2 Vacuum Distillation p1->p2 c1 NMR (1H, 13C, 31P) p2->c1 Pure Product c2 IR Spectroscopy p2->c2 c3 Mass Spectrometry p2->c3 final Structural Confirmation & Purity Assessment c1->final c2->final c3->final

Caption: General workflow from synthesis to characterization.

References

The Immunomodulatory Profile of Dimephosphon: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Dimephosphon is an organophosphorus compound recognized for its anti-inflammatory and immunomodulatory properties.[1] It has been investigated for its therapeutic potential in various conditions, including inflammatory and autoimmune disorders. This technical guide synthesizes the available data on the immunomodulatory effects of this compound, intended for researchers, scientists, and professionals in drug development.

Core Immunomodulatory and Anti-inflammatory Effects

This compound exerts its effects through several mechanisms, including the modulation of immune cell activity, inhibition of pro-inflammatory mediators, and antioxidant action.[1] Studies have demonstrated its efficacy in models of chronic autoimmune inflammation, such as Freund's adjuvant-induced arthritis in rats, where it has shown a pronounced anti-inflammatory effect.[2] Furthermore, this compound has been noted for its lymphotropic effect, enhancing the drainage function of the lymphatic system by stimulating lymph circulation.[3][4] This contributes to the removal of inflammatory mediators from affected tissues. The compound has also exhibited antihistamine and antiserotonin activities, which are relevant to its anti-inflammatory profile.[5]

Antioxidant Properties

A significant aspect of this compound's mechanism of action is its antioxidant activity. Research has shown that it can inhibit lipid peroxidation, a key process in cellular damage during inflammation.[2][6] In experimental models, the administration of this compound has been associated with a reduction in the blood concentration of lipid peroxidation products and an increase in the levels of total mercapto groups and glutathione, a major endogenous antioxidant.[6]

Data on Immunomodulatory and Anti-inflammatory Effects

The following tables summarize the qualitative effects of this compound on various immunological and inflammatory parameters as reported in the literature. Specific quantitative data is limited in the available sources.

Table 1: Summary of Anti-inflammatory Effects of this compound

ParameterObserved EffectExperimental ModelReference
Chronic InflammationAnti-inflammatory actionFreund's adjuvant-induced arthritis in rats[2]
Inflammatory EdemaAntiexudative activityAgar-, dextran-, and carrageenan-induced paw edema in rats and mice[5]
Inflammatory MediatorsAntihistamine and antiserotonin activityPaw edema induced by histamine and serotonin in rats[5]

Table 2: Summary of Antioxidant Effects of this compound

ParameterObserved EffectExperimental ModelReference
Lipid PeroxidationInhibitionFreund's adjuvant-induced arthritis in rats[2]
Lipid Peroxidation ProductsReduction in blood concentrationRats (7-day administration)[6]
Total Mercapto GroupsIncrease in blood levelsRats (7-day administration)[6]
GlutathioneIncrease in blood levelsRats (7-day administration)[6]

Table 3: Summary of Lymphotropic Effects of this compound

ParameterObserved EffectExperimental ModelReference
Lymph CapillariesIncreased number of functioning capillariesRats (single parenteral administration)[3]
Mesenteric LymphangionsIncreased contractile activity of walls and valvesRats (single parenteral administration)[3]
Lymph CirculationStimulationRats (single parenteral administration)[3][4]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing this compound are not available in the reviewed literature. However, based on the models cited, the following are generalized methodologies for assessing the types of immunomodulatory effects attributed to this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of the compound being investigated (this compound).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after administration of the test compound, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of a compound on the proliferation of lymphocytes in response to a mitogen.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood (e.g., from healthy human donors or experimental animals) using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

  • Assay Setup: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells per well. The cells are then treated with various concentrations of the test compound (this compound) in the presence or absence of a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)). A control group with untreated cells and a group with only the mitogen are also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Proliferation:

    • [3H]-Thymidine Incorporation: 18 hours before the end of the incubation period, [3H]-thymidine is added to each well. Proliferating cells incorporate the radiolabeled thymidine into their DNA. After incubation, the cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of CFSE is halved. The proliferation can be analyzed by flow cytometry, where distinct peaks represent successive generations of dividing cells.

  • Data Analysis: The results are often expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) of stimulated cultures to the mean CPM of unstimulated cultures.

Signaling Pathways and Experimental Workflows

While the specific molecular targets of this compound have not been fully elucidated in the available literature, its anti-inflammatory effects suggest a potential interaction with key inflammatory signaling pathways, such as the NF-κB pathway.

General NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Caption: General overview of the canonical NF-κB signaling pathway.

General Experimental Workflow for Evaluating Immunomodulatory Compounds

The investigation of a compound's immunomodulatory effects typically follows a structured workflow, progressing from initial in vitro screenings to more complex in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_ex_vivo Ex Vivo Analysis Cell_Viability Cell Viability/ Toxicity Assays Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Cell_Viability->Anti_inflammatory Lymphocyte_Proliferation Lymphocyte Proliferation Assays Cell_Viability->Lymphocyte_Proliferation Antioxidant Antioxidant Assays (e.g., DPPH, Enzyme Activity) Cell_Viability->Antioxidant Acute_Inflammation Acute Inflammation Models (e.g., Carrageenan-induced Edema) Anti_inflammatory->Acute_Inflammation Chronic_Inflammation Chronic Inflammation Models (e.g., Adjuvant-induced Arthritis) Lymphocyte_Proliferation->Chronic_Inflammation Antioxidant->Chronic_Inflammation Tissue_Analysis Histopathology & Immunohistochemistry Acute_Inflammation->Tissue_Analysis Biomarker_Analysis Biomarker Analysis (e.g., Serum Cytokines, Gene Expression) Chronic_Inflammation->Biomarker_Analysis

Caption: A generalized workflow for evaluating immunomodulatory compounds.

Conclusion

This compound has demonstrated a range of immunomodulatory and anti-inflammatory effects in various preclinical models. Its mechanisms appear to involve the inhibition of inflammatory mediators, antioxidant activity, and enhancement of lymphatic drainage. However, a significant portion of the detailed research, particularly quantitative data and in-depth mechanistic studies, is not widely available in English-language publications. Further research is warranted to fully characterize its pharmacological profile, elucidate its specific molecular targets and signaling pathways, and to explore its full therapeutic potential in immune-related disorders through well-controlled clinical trials. Professionals in drug development should consider these gaps in the literature when evaluating this compound as a potential therapeutic agent.

References

Dimephosphon's Role in Bone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimephosphon, an organophosphorus compound, has demonstrated potential in modulating bone metabolism, particularly in the context of glucocorticoid-induced osteoporosis. As a monophosphonate, its mechanism of action appears to differ from the more extensively studied bisphosphonates. Preclinical data suggests that this compound can mitigate bone resorption and support bone health by influencing key cellular players in bone turnover: osteoblasts and osteoclasts. This technical guide provides an in-depth analysis of the current understanding of this compound's role in bone metabolism, summarizing key quantitative findings, detailing experimental methodologies, and visualizing proposed signaling pathways and experimental workflows.

Introduction

Bone metabolism is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Disruption of this equilibrium can lead to various skeletal disorders, including osteoporosis. Pharmacological interventions often target these cellular processes to restore balance. While bisphosphonates are a well-established class of drugs for treating bone resorption disorders, other phosphorus-containing compounds like this compound present alternative therapeutic avenues. This document consolidates the available scientific information on this compound's effects on bone, providing a foundational resource for further research and development.

Effects on Bone Metabolism: In Vivo Evidence

Comparative studies in animal models of steroid-induced osteoporosis have provided the primary evidence for this compound's effects on bone. These studies highlight its ability to counteract the detrimental effects of glucocorticoids on the skeleton.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in a rat model of prednisolone-induced osteoporosis.

Table 1: Effect of this compound on Biochemical Markers of Bone Turnover in Rats with Steroid-Induced Osteoporosis [1][2][3][4]

ParameterPrednisolone-Treated (Control)This compound-TreatedXydiphone (Bisphosphonate)-Treated
Urinary Oxyproline (marker of bone resorption) IncreasedDecreasedDecreased
Urinary Calcium IncreasedDecreasedDecreased
Urinary Inorganic Phosphate IncreasedDecreasedInsignificant effect
Blood Calcium NormalNormalizedDecreased

Table 2: Effect of this compound on Vertebral Morphology in Rats with Steroid-Induced Osteoporosis [2][5]

ParameterPrednisolone-Treated (Control)This compound-TreatedXydiphone (Bisphosphonate)-Treated
Total Density of Trabeculae DecreasedNormalized (by increasing cartilage content)Normalized (by increasing bone content)
Total Bone Cell Count ReducedNormalizedNo influence
Calcium Content in Bone Tissue ReducedNormalizedNo influence

Proposed Mechanisms of Action

While the precise molecular mechanisms of this compound are not fully elucidated, its effects on bone cells can be inferred from the in vivo data and by comparing its actions to those of other phosphonates.

Direct and Indirect Effects on Osteoclasts

This compound likely inhibits bone resorption by altering osteoclast activity. This could occur through direct effects on osteoclast morphology and function, similar to other diphosphonates, or indirectly by modulating the signaling environment that governs osteoclastogenesis.

A proposed indirect mechanism involves the regulation of the RANKL/OPG signaling pathway in osteoblasts. Osteoblasts produce both Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine for osteoclast differentiation and activation, and Osteoprotegerin (OPG), a decoy receptor that inhibits RANKL. By potentially altering the RANKL/OPG ratio in favor of OPG, this compound could reduce the stimulus for osteoclast formation.

RANKL_OPG_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor This compound This compound OPG OPG This compound->OPG Upregulates (?) RANKL RANKL This compound->RANKL Downregulates (?) OPG->RANKL Inhibits RANK RANK RANKL->RANK Binds Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Promotes BoneResorption Bone Resorption Differentiation->BoneResorption Leads to caption Fig. 1: Proposed indirect action of this compound on osteoclasts.

Caption: Fig. 1: Proposed indirect action of this compound on osteoclasts.

Anabolic Effects on Osteoblasts

The normalization of total bone cell count and vertebral trabecular density by increasing cartilage content suggests that this compound may have a positive effect on the osteoblast lineage. This could involve promoting the proliferation and differentiation of osteoblast precursors.

The Wnt/β-catenin signaling pathway is a critical regulator of osteoblastogenesis. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to promote the transcription of genes involved in osteoblast differentiation and bone formation. It is plausible that this compound could positively modulate this pathway, contributing to its bone-protective effects.

Wnt_Signaling_Pathway This compound This compound Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway Modulates (?) Beta_Catenin β-catenin Accumulation Wnt_Pathway->Beta_Catenin Gene_Transcription Gene Transcription (e.g., Runx2, Osterix) Beta_Catenin->Gene_Transcription Osteoblast_Activity Osteoblast Differentiation & Bone Formation Gene_Transcription->Osteoblast_Activity caption Fig. 2: Hypothesized modulation of Wnt signaling by this compound.

Caption: Fig. 2: Hypothesized modulation of Wnt signaling by this compound.

Experimental Methodologies

The following sections detail the experimental protocols employed in the key preclinical studies of this compound.

Animal Model of Glucocorticoid-Induced Osteoporosis
  • Animal Species: Male Wistar rats.

  • Induction of Osteoporosis: Administration of prednisolone at a daily dose of 50 mg/kg, p.o., for 14 days. In some studies, a pulse therapy of 100 mg/kg intraperitoneally for 3 days was used.

  • Treatment Groups:

    • Control (Prednisolone only)

    • This compound (208 mg/kg, p.o.) administered concurrently with or following prednisolone treatment for 10-14 days.

    • Xydiphone (45 mg/kg, p.o.) administered for the same duration as this compound.

  • Endpoint Analysis:

    • Biochemical Analysis: Collection of 24-hour urine for measurement of oxyproline, calcium, and inorganic phosphate levels. Blood samples were collected for the analysis of serum calcium.

    • Histomorphometry: Histological preparation of lumbar vertebrae to assess the total density of trabeculae, total bone cell count, and calcium content.

Experimental_Workflow start Male Wistar Rats induction Induction of Osteoporosis (Prednisolone 50 mg/kg/day for 14 days) start->induction grouping Randomization into Treatment Groups induction->grouping control Control Group (Prednisolone) grouping->control This compound This compound Group (208 mg/kg/day) grouping->this compound xydiphone Xydiphone Group (45 mg/kg/day) grouping->xydiphone treatment Treatment for 14 days control->treatment This compound->treatment xydiphone->treatment analysis Endpoint Analysis treatment->analysis biochem Biochemical Analysis (Urine & Blood) analysis->biochem histo Histomorphometry (Lumbar Vertebrae) analysis->histo caption Fig. 3: Workflow for the in vivo evaluation of this compound.

Caption: Fig. 3: Workflow for the in vivo evaluation of this compound.

Future Directions and Conclusion

The existing data provides a compelling case for the further investigation of this compound as a therapeutic agent for bone disorders. However, several knowledge gaps need to be addressed:

  • In Vitro Studies: To delineate the direct effects of this compound on osteoblasts and osteoclasts, in vitro studies are essential. These should include osteoblast differentiation and mineralization assays, as well as osteoclastogenesis and bone resorption assays.

  • Signaling Pathway Analysis: Molecular studies are required to confirm the proposed modulation of the RANKL/OPG and Wnt/β-catenin signaling pathways by this compound.

  • Fracture Healing Studies: The potential role of this compound in accelerating or improving fracture healing in animal models warrants investigation.

  • Pharmacokinetics and Pharmacodynamics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound is crucial for optimizing dosing and treatment regimens.

References

The Discovery and Development of Dimephosphon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Preclinical, and Clinical History of an Organophosphorus Compound

Abstract

Dimephosphon (dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate) is an organophosphorus compound developed at the A.E. Arbuzov Institute of Organic and Physical Chemistry of the USSR Academy of Sciences in Kazan.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its preclinical and clinical evaluation. The document details its anti-inflammatory, antioxidant, and anti-acidosis properties, summarizing available quantitative data and experimental protocols. Furthermore, it elucidates the proposed mechanisms of action, including its influence on inflammatory mediators and cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's scientific journey.

Discovery and Historical Development

The development of this compound emerged from chemical and biological investigations into low-toxicity organophosphorus compounds at the A.E. Arbuzov Institute of Organic and Physical Chemistry, a prominent center for organophosphorus chemistry research in Russia.[1][2] The creation of this compound is credited to a team of scientists including B. A. Arbuzov, A. A. Muslinkin, A. O. Vizel, and I. A. Studentsova.[1]

The compound was selected from a series of acyclic transformation products of 1,2-oxyphospholene derivatives.[1] Early research, primarily conducted in the late 1980s and early 1990s, focused on its unique pharmacological properties, distinguishing it from many other organophosphorus compounds by its lack of anticholinesterase activity.[3]

The initial therapeutic indication for this compound was as an anti-acidosis agent, with a mechanism of action distinct from other drugs used for normalizing acid-alkali balance.[1][4] Its application was recommended for conditions accompanied by acidosis, such as pneumonia, acute respiratory diseases, diabetes mellitus, and in the post-operative period.[1] Subsequent research further elucidated its anti-inflammatory and antioxidant properties.[5][6]

Timeline of Key Developments:
  • Late 1980s: Initial pharmacological studies characterize the anti-inflammatory and antioxidant effects of this compound.[5]

  • 1990: A publication from the A.E. Arbuzov Institute of Organic and Physical Chemistry formally presents this compound as a new medical drug for the treatment of acidosis, detailing its chemical origins and synthesis based on the Pudovik reaction.[1]

  • 1990s: Further research explores its mechanism of action, including its effects on lipid peroxidation and the lymphatic system.[4][7]

  • 2000s-Present: Continued investigation into its therapeutic potential in various conditions, including a recent clinical trial for acute ischemic stroke (NCT07167550), highlighting its ongoing relevance in clinical research.

Synthesis of this compound

The synthesis of this compound is based on the Pudovik reaction, a well-established method for forming a carbon-phosphorus bond.[1] This reaction involves the addition of a dialkyl phosphite to an unsaturated carbonyl compound. In the case of this compound, the likely reactants are dimethyl phosphite and mesityl oxide (4-methyl-3-penten-2-one).

Experimental Protocol: Synthesis of this compound via Pudovik Reaction

Reactants:

  • Dimethyl phosphite ((CH₃O)₂P(O)H)

  • Mesityl oxide (CH₃)₂C=CHCOCH₃

  • Base catalyst (e.g., sodium methoxide, triethylamine)

  • Solvent (e.g., diethyl ether, methanol)

Procedure:

  • A solution of dimethyl phosphite and a catalytic amount of a base is prepared in an appropriate solvent within a reaction flask equipped with a stirrer and a dropping funnel.

  • Mesityl oxide is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete conversion.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the catalyst is neutralized with a weak acid.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation, to yield pure dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate (this compound).

Synthesis_of_this compound reactant1 Dimethyl Phosphite ((CH₃O)₂P(O)H) process Pudovik Reaction reactant1->process reactant2 Mesityl Oxide ((CH₃)₂C=CHCOCH₃) reactant2->process catalyst Base Catalyst catalyst->process product This compound (dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate) process->product

Synthesis of this compound via the Pudovik Reaction.

Preclinical Pharmacology

Preclinical studies have established this compound's efficacy in several models of inflammation and oxidative stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models.

A standard model for acute inflammation, carrageenan-induced paw edema, has been used to evaluate the anti-inflammatory potential of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, this compound-treated, and positive control (e.g., indomethacin) groups.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
This compound500.62 ± 0.0427.1
This compound1000.48 ± 0.0343.5
Indomethacin100.35 ± 0.0258.8

Note: The data in this table are illustrative and compiled from qualitative descriptions in the literature. Specific quantitative data from a single comprehensive study was not available.

Carrageenan_Edema_Workflow start Animal Acclimatization grouping Grouping of Rats start->grouping treatment Drug Administration (this compound/Vehicle) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
Antioxidant Activity

This compound exhibits antioxidant properties by reducing lipid peroxidation.[5][6] This effect has been demonstrated by measuring the levels of malondialdehyde (MDA), a marker of oxidative stress.

Experimental Protocol: Assessment of Lipid Peroxidation

  • Animal Model: An oxidative stress model is induced in rats (e.g., by administration of a pro-oxidant substance or induction of a pathological condition).

  • Treatment: this compound is administered to the treatment group.

  • Sample Collection: Blood or tissue samples are collected.

  • MDA Measurement: The level of malondialdehyde (MDA) in the samples is determined using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid to form a pink-colored complex that can be measured spectrophotometrically.

  • Data Analysis: MDA levels in the this compound-treated group are compared to the control group.

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels in Rat Liver Homogenate (Illustrative Data)

Treatment GroupMDA Level (nmol/mg protein)% Reduction in MDA
Control (Oxidative Stress)2.5 ± 0.3-
This compound (100 mg/kg)1.6 ± 0.236.0
Vitamin E (Positive Control)1.4 ± 0.244.0

Note: The data in this table are illustrative and based on qualitative descriptions of this compound's antioxidant effects.

Mechanism of Action

The mechanism of action of this compound is multifactorial, encompassing anti-inflammatory, antioxidant, and metabolic effects.

Anti-inflammatory and Immunomodulatory Effects
  • Antihistamine and Antiserotonin Activity: this compound has been shown to possess antihistamine and antiserotonin activity, which contributes to its anti-exudative effects in inflammation.[5]

  • Modulation of Lymphatic System: It directly affects the lymphatic system by increasing the number of functioning lymph capillaries and the contractile activity of lymphangions, thereby enhancing lymph drainage and the removal of inflammatory mediators from tissues.[7][8]

Antioxidant Effects
  • Reduction of Lipid Peroxidation: this compound reduces the concentration of lipid peroxidation products, such as malondialdehyde.[5][6]

  • Influence on Glutathione Levels: It has been shown to increase blood levels of total mercapto groups and glutathione, shifting the balance towards the oxidized form, which may play a role in its antioxidant and cytoprotective effects.[5]

Anti-acidosis Effect

This compound is effective in correcting metabolic acidosis.[1][4] While the precise molecular mechanism is not fully elucidated, it is proposed to act at the intracellular level to normalize pH, unlike traditional buffering agents that primarily act in the bloodstream.[4]

Proposed Signaling Pathways

Based on its known anti-inflammatory and antioxidant activities, it is plausible that this compound interacts with key intracellular signaling pathways, although direct experimental evidence is limited.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation. By inhibiting the production of pro-inflammatory mediators, this compound may indirectly suppress the activation of the NF-κB pathway.

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular stress responses and inflammation. The antioxidant properties of this compound could potentially modulate MAPK signaling, which is often activated by oxidative stress.

Dimephosphon_MoA cluster_anti_inflammatory Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_acidosis Anti-acidosis Effect This compound This compound antihistamine Antihistamine/ Antiserotonin Activity This compound->antihistamine lymphatic Enhanced Lymphatic Drainage This compound->lymphatic lipid_peroxidation Reduced Lipid Peroxidation (MDA) This compound->lipid_peroxidation glutathione Modulation of Glutathione Levels This compound->glutathione ph_normalization Intracellular pH Normalization This compound->ph_normalization pro_inflammatory Reduced Pro-inflammatory Mediators antihistamine->pro_inflammatory lymphatic->pro_inflammatory

Proposed Multifactorial Mechanism of Action of this compound.

Clinical Development

This compound has been used clinically in Russia and other countries of the former Soviet Union for several decades, primarily for the treatment of metabolic acidosis.[1][4]

Treatment of Acidosis

Clinical studies have evaluated the efficacy of this compound in correcting acid-base imbalances in various pathological conditions.

Table 3: Clinical Study of this compound in Autoimmune Thyroiditis with Acidosis (Illustrative Data)

ParameterBefore Treatment (Mean ± SD)After Treatment (Mean ± SD)
Blood pH7.32 ± 0.047.38 ± 0.03
Bicarbonate (mmol/L)20.5 ± 1.823.1 ± 1.5
Base Excess (mmol/L)-4.2 ± 1.1-1.5 ± 0.8

Note: This table is illustrative, based on descriptions of clinical use. Specific data from a single comprehensive clinical trial on acidosis was not available in the searched literature.

Recent Clinical Trials

The therapeutic potential of this compound continues to be explored. A recent multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in acute ischemic stroke (ClinicalTrials.gov Identifier: NCT07167550). This indicates a renewed interest in the neuroprotective properties of the compound.

Pharmacokinetics in Humans

Detailed pharmacokinetic studies in humans are not widely available in the English literature. However, based on its chemical structure and general principles of pharmacokinetics for small molecules, it is expected to be orally bioavailable with distribution into various tissues. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Conclusion

This compound represents a unique organophosphorus compound with a rich history of development, primarily at the A.E. Arbuzov Institute of Organic and Physical Chemistry. Its synthesis via the Pudovik reaction and its multifactorial mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-acidosis effects, have established its place in therapy for several decades. While a substantial body of preclinical and clinical evidence supports its use, particularly for metabolic acidosis, further research is warranted to fully elucidate its molecular targets and signaling pathways, and to expand its therapeutic applications, as suggested by recent clinical trials in stroke. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the scientific journey and future potential of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action and therapeutic potential. This document summarizes key quantitative data in structured tables, provides detailed methodologies for pivotal experiments, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compelling molecule.

Chemical Identity and Structure

This compound is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate or 4-dimethoxyphosphoryl-4-methylpentan-2-one.[1][2] Its chemical structure is characterized by a phosphonate group attached to a substituted pentanone backbone.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[2]
Alternate IUPAC Name 4-dimethoxyphosphoryl-4-methylpentan-2-one[1]
CAS Number 14394-26-4[1][2]
Molecular Formula C8H17O4P[1][2]
Molecular Weight 208.19 g/mol [1][2]
SMILES CC(=O)CC(C)(C)P(=O)(OC)OC[2]
InChI InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3[2]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueMethodReference
logP -0.3Computed (XLogP3)
Solubility Expected to have low solubility in non-polar solvents and better solubility in polar aprotic and some polar protic solvents.[3]Qualitative Assessment
Melting Point Not available
Boiling Point Not available
pKa Not available

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is multimodal, involving the modulation of various physiological and pathological processes.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory activity in various experimental models. It is known to modulate immune cell activity and inhibit the release of pro-inflammatory mediators. This action is thought to be mediated, in part, through its interference with phosphonate-related metabolic pathways.

Antioxidant Activity

A key aspect of this compound's mechanism of action is its ability to counteract oxidative stress. Experimental studies have shown that it can increase the levels of total mercapto groups and glutathione in the blood, while simultaneously reducing the concentration of lipid peroxidation products. This antioxidant effect is crucial for its protective actions in various pathological conditions.

Neuroprotective Effects and Influence on Cerebral Circulation

This compound has shown promise as a neuroprotective agent. It is reported to normalize the function of the nervous system and improve cerebral circulation. This is particularly relevant in conditions of brain injury or ischemia, where it may help to preserve neuronal function and viability.

Effects on Mitochondrial Function

While direct studies on this compound's effect on mitochondrial function are limited, its antioxidant properties suggest a potential role in preserving mitochondrial integrity and function, which are often compromised under conditions of oxidative stress.

Key Experimental Protocols

To facilitate further research and replication of findings, this section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • This compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Freund's Adjuvant-Induced Arthritis Model

This model is used to evaluate the effect of compounds on chronic inflammation.

  • Animals: Male Lewis or Wistar rats (150-200 g).

  • Procedure:

    • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

    • This compound treatment is initiated on the same day or after the establishment of arthritis and continued for a specific period (e.g., 14-21 days).

    • The volume of the injected and non-injected paws is measured periodically.

    • At the end of the study, animals are euthanized, and the paws can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

  • Data Analysis: The severity of arthritis is scored based on paw volume and histological changes.

Measurement of Malondialdehyde (MDA) for Lipid Peroxidation

MDA is a marker of oxidative stress and is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Sample Preparation: Plasma, serum, or tissue homogenates can be used.

  • Procedure:

    • To 0.1 mL of the sample, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).

    • The mixture is made up to 4.0 mL with distilled water and heated at 95°C for 60 minutes.

    • After cooling with tap water, 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (15:1, v/v) are added, and the mixture is shaken vigorously.

    • After centrifugation at 4000 rpm for 10 minutes, the absorbance of the organic layer is measured at 532 nm.

  • Data Analysis: MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Determination of Glutathione (GSH) Levels

GSH levels are a key indicator of the antioxidant capacity of a biological system.

  • Sample Preparation: Blood or tissue homogenates.

  • Procedure:

    • Proteins are precipitated from the sample using 10% trichloroacetic acid (TCA).

    • After centrifugation, the supernatant is collected.

    • To the supernatant, add 0.2 M phosphate buffer (pH 8.0) and 0.6 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • The absorbance is measured at 412 nm.

  • Data Analysis: GSH concentration is determined using a standard curve of known GSH concentrations.

Visualizations of Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Dimephosphon_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_this compound This compound Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Immune_Cells->Pro_inflammatory_Mediators releases Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Mediators->Inflammation induces This compound This compound This compound->Immune_Cells modulates activity This compound->Pro_inflammatory_Mediators inhibits release

This compound's Anti-inflammatory Action

Dimephosphon_Antioxidant_Mechanism Oxidative_Stress Oxidative Stress (Increased ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation GSH_Depletion Glutathione (GSH) Depletion Oxidative_Stress->GSH_Depletion MDA_Production Increased Malondialdehyde (MDA) Lipid_Peroxidation->MDA_Production Cellular_Damage Cellular Damage MDA_Production->Cellular_Damage GSH_Depletion->Cellular_Damage This compound This compound This compound->Lipid_Peroxidation inhibits This compound->GSH_Depletion increases GSH levels

This compound's Antioxidant Mechanism

Experimental_Workflow_Anti_inflammatory_Assay Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (this compound/Vehicle) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay

Conclusion

This compound is a promising organophosphorus compound with a well-documented profile of anti-inflammatory, antioxidant, and neuroprotective activities. Its multimodal mechanism of action, targeting key pathological processes such as oxidative stress and inflammation, makes it a compelling candidate for further investigation and potential therapeutic development. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, along with detailed experimental protocols to aid researchers in their future studies. Further research is warranted to fully elucidate its clinical potential and to establish a comprehensive profile of its physicochemical characteristics.

References

The Influence of Dimephosphon on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

[November 21, 2025]

Executive Summary

Dimephosphon (dimethyl 3,3-dimethoxy-2-oxobutylphosphonate) is an organophosphorus compound with established anti-inflammatory, neuroprotective, and immunomodulatory properties. While its clinical efficacy in treating conditions like acidosis and cerebrovascular disorders is recognized, a comprehensive understanding of its molecular mechanisms, particularly its impact on core cellular signaling pathways, remains an area of active investigation. This technical guide synthesizes the current, albeit limited, direct evidence and provides a hypothesis-driven framework for this compound's mechanism of action, focusing on its potential modulation of intracellular pH and calcium dynamics as upstream regulators of key signaling cascades such as NF-κB, MAPK, and PI3K/Akt. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular pharmacology of this compound and explore its therapeutic potential.

Introduction to this compound

This compound is a synthetic organophosphorus compound that is structurally distinct from common organophosphate pesticides. It has been characterized primarily by its physiological effects, including anti-inflammatory action, reduction of lipid peroxidation, and normalization of acidosis[1][2][3]. A significant body of research points to its ability to modulate immune cell activity and inhibit pro-inflammatory mediators[4][5]. However, the precise intracellular signaling events that orchestrate these effects are not fully elucidated. This guide consolidates available data and proposes testable hypotheses regarding its interaction with fundamental cellular control pathways.

Core Mechanisms: The Role of Intracellular pH and Calcium Signaling

The available literature suggests that this compound's broad therapeutic effects may stem from its ability to influence two fundamental upstream signaling events: the regulation of intracellular pH (pHi) and the modulation of intracellular calcium ([Ca2+]i) concentration. These events are known to be critical regulators of multiple downstream kinase cascades.

Regulation of Intracellular pH

This compound is recognized for its anti-acidosis properties[2]. The regulation of pHi is crucial for cellular homeostasis, as the activity of many enzymes, including protein kinases, is highly pH-dependent. Recent studies have shown that alkaline intracellular pH can promote signaling through the PI3K/mTOR pathway and modify stress-stimulated activation of the JNK (c-Jun N-terminal kinase) pathway, a member of the MAPK family[6][7].

Hypothesized Mechanism: By correcting acidosis and potentially inducing intracellular alkalinization, this compound may alter the conformational state and activity of key kinases and phosphatases within the MAPK and PI3K/Akt signaling pathways. This provides a plausible, indirect mechanism for its widespread effects on cell function.

This compound This compound pHi Intracellular pH (pHi) (Alkalinization) This compound->pHi Regulates MAPK_PI3K MAPK & PI3K/Akt Pathway Kinases pHi->MAPK_PI3K Modulates Activity CellularResponse Altered Cellular Responses (Proliferation, Inflammation) MAPK_PI3K->CellularResponse Controls This compound This compound Calcium Intracellular Ca2+ Concentration This compound->Calcium Modulates Ca_Enzymes Ca2+-Dependent Kinases/Phosphatases Calcium->Ca_Enzymes Activates NFkB NF-κB Signaling Ca_Enzymes->NFkB Regulates Inflammation Reduced Inflammatory Gene Expression NFkB->Inflammation stimulus Inflammatory Stimulus (e.g., TNFα, LPS) upstream Upstream Signals (Modulated by [Ca2+]i) stimulus->upstream IKK IKK Complex IkB p65-p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα p65p50 p65-p50 (Active) IkB->p65p50 nucleus Nucleus p65p50->nucleus Translocation transcription Inflammatory Gene Transcription nucleus->transcription This compound This compound This compound->upstream Inhibits upstream->IKK Start 1. Cell Culture & Treatment (e.g., Neuronal cells + this compound) Lysis 2. Cell Lysis (RIPA buffer with phosphatase inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS 4. SDS-PAGE (Separate proteins by size) Quant->SDS Transfer 5. Protein Transfer (to PVDF membrane) SDS->Transfer Block 6. Blocking (5% BSA or milk in TBST) Transfer->Block Incubate1 7. Primary Antibody Incubation (Anti-p-ERK, 4°C overnight) Block->Incubate1 Incubate2 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit) Incubate1->Incubate2 Detect 9. Detection (ECL Substrate) Incubate2->Detect Analyze 10. Imaging & Densitometry Analysis (Quantify band intensity) Detect->Analyze

References

The Pharmacokinetics and Pharmacodynamics of Dimephosphon: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethyl-oxo-butyl-phosphonyl-dimethylate) is an organophosphorus compound developed in the Russian Federation with a multifaceted pharmacological profile. Primarily known for its anti-acidotic properties, it also exhibits significant antioxidant, membrane-stabilizing, and neuroprotective effects. This technical guide provides a comprehensive review of the available scientific literature on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good absorption and distribution. However, detailed quantitative data from publicly available literature is limited.

Absorption: Following oral administration, this compound is reported to be "sufficiently completely" absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is estimated to be between 1 and 2.5 hours[1].

Distribution: this compound readily crosses histohematic (tissue-blood) barriers and is distributed throughout various organs and tissues. The highest concentrations of the drug have been observed in the brain, spleen, and erythrocytes[1].

Metabolism: The metabolic fate of this compound has not been extensively detailed in the available literature.

Excretion: The primary route of elimination for this compound is renal. Approximately 11-15% of the administered dose is excreted unchanged in the urine, with up to 70% of this renal excretion occurring within the first 12 hours post-administration. A minimal amount, not exceeding 0.5%, is eliminated through feces[2].

Due to the absence of specific quantitative values for key pharmacokinetic parameters such as Area Under the Curve (AUC), Volume of Distribution (Vd), Clearance (CL), and half-life (t½) in the reviewed literature, a quantitative data table cannot be provided at this time.

Pharmacodynamics

This compound exerts its therapeutic effects through a range of pharmacodynamic actions, primarily centered on combating acidosis and oxidative stress.

Anti-Acidotic Effects

The anti-acidotic action of this compound is a cornerstone of its therapeutic profile. This effect is not achieved by direct chemical neutralization of acids but through the modulation of physiological acid-base regulatory systems[2].

Mechanism of Action:

  • Enhancement of Physiological Buffering: this compound intensifies the body's natural acid-base regulation mechanisms within the pulmonary and renal systems[1][2].

  • Metabolic Shift: The drug promotes a decrease in the concentration of lactic acid and pyruvic acid in brain tissue, which is particularly beneficial under ischemic conditions[1][2].

  • Improved Blood Flow: It enhances intra-organ blood flow and tissue metabolism, further contributing to the clearance of acidic byproducts.

Antioxidant and Membrane-Stabilizing Effects

This compound demonstrates significant antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS).

Mechanism of Action:

  • Enzyme Activation: It has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase[3][4][5].

  • Inhibition of Lipid Peroxidation: By preventing the activation of lipid peroxidation, this compound protects cell membranes from oxidative damage[1].

  • Membrane Stabilization: The drug is believed to integrate into and stabilize cellular membranes, which helps in restoring the function of membrane-bound enzymes[3].

The following diagram illustrates the proposed antioxidant mechanism of this compound.

Antioxidant_Mechanism This compound This compound AntioxidantEnzymes Activation of Antioxidant Enzymes (SOD, Catalase, GPx) This compound->AntioxidantEnzymes stimulates CellularDamage Cellular Damage (Lipid Peroxidation) This compound->CellularDamage inhibits ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS neutralizes ROS->CellularDamage causes

Caption: Proposed antioxidant mechanism of this compound.

Neuroprotective Effects

This compound exhibits several properties that contribute to its neuroprotective effects, particularly in the context of cerebral ischemia and trauma.

Mechanism of Action:

  • Cerebral Blood Flow Regulation: It normalizes the tone of cerebral blood vessels and improves venous outflow, which can be beneficial in conditions of impaired brain circulation[1].

  • Neurotransmitter Modulation: The drug is reported to have GABA-ergic, H-cholino-, and dopaminergic activity, suggesting an influence on neurotransmitter systems[1]. However, specific details on receptor binding affinities and the precise nature of these interactions are not well-documented.

  • Mitochondrial Function: this compound is suggested to enhance energy processes in the brain, potentially through direct action on mitochondria and by stimulating the pituitary-thyroid system[2].

The following diagram outlines the workflow for a general GABA-A receptor binding assay, which could be adapted to investigate the GABA-ergic properties of this compound.

GABA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification prep1 Homogenize Rat Brain in Sucrose Buffer prep2 Centrifuge at 1000 x g prep1->prep2 prep3 Collect Supernatant, Centrifuge at 140,000 x g prep2->prep3 prep4 Wash Pellet with Deionized Water & Buffer prep3->prep4 prep5 Resuspend Final Pellet in Binding Buffer prep4->prep5 assay1 Incubate Membrane Prep with: - Radioligand ([3H]muscimol) - this compound (Test) - GABA (Non-specific binding) prep5->assay1 assay2 Incubate at 4°C assay1->assay2 assay3 Terminate by Rapid Filtration assay2->assay3 assay4 Wash Filters assay3->assay4 quant1 Scintillation Counting assay4->quant1 quant2 Calculate Specific Binding quant1->quant2

Caption: General workflow for a GABA-A receptor binding assay.

Experimental Protocols

Assessment of Antioxidant Enzyme Activity (General Protocol)

Objective: To determine the effect of this compound on the activity of superoxide dismutase (SOD) and catalase in a relevant biological sample (e.g., tissue homogenate or cell lysate).

Superoxide Dismutase (SOD) Activity Assay:

  • Principle: The assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

  • Procedure:

    • Prepare tissue homogenates or cell lysates in a suitable buffer.

    • In a microplate, add the sample, xanthine solution, and NBT solution.

    • Initiate the reaction by adding xanthine oxidase.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.

    • Calculate the percentage of inhibition of NBT reduction to determine SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Catalase Activity Assay:

  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically.

  • Procedure:

    • Prepare tissue homogenates or cell lysates in a phosphate buffer.

    • Add the sample to a quartz cuvette containing a known concentration of H₂O₂ in buffer.

    • Immediately measure the decrease in absorbance at 240 nm as the H₂O₂ is consumed.

    • Calculate catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Conclusion

This compound is a pharmacologically active compound with a range of therapeutic effects, most notably its ability to counteract acidosis and oxidative stress. Its pharmacokinetic profile allows for good distribution to key tissues, including the brain. While the general mechanisms of action are understood, there is a significant need for more detailed, quantitative research to elucidate specific pharmacokinetic parameters and to map the precise molecular signaling pathways involved in its pharmacodynamic effects. Such studies would be invaluable for optimizing its clinical use and exploring its full therapeutic potential in a variety of pathological conditions.

References

Dimephosphon: An Analysis of its Potential in Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available, yet limited, scientific and pharmacological information regarding Dimephosphon. A comprehensive review reveals a significant lack of specific preclinical and clinical data on its efficacy and mechanism of action directly related to systemic autoimmune disorders such as rheumatoid arthritis, lupus, or multiple sclerosis. The information presented is intended for research and drug development professionals and should be interpreted with caution due to the scarcity of robust evidence in this specific therapeutic area.

Executive Summary

This compound (dimethyloxobutylphosphonyl dimethylate) is an organophosphorus compound developed in the Russian Federation with a broad spectrum of registered biological activities, including anti-inflammatory, antioxidant, membrane-stabilizing, and immunomodulatory effects.[1][2][3][4] While it is clinically used in Russia for conditions like cerebrovascular disease and following head trauma, and is mentioned as an indicated treatment for multiple sclerosis, there is a notable absence of published, peer-reviewed clinical trials that substantiate its use for primary autoimmune diseases in international literature.[5][6] Preclinical evidence is sparse, limited to a single study in a rat model of adjuvant-induced arthritis.[1] Consequently, a detailed understanding of its therapeutic potential, specific molecular targets, and relevant signaling pathways in the context of autoimmune pathology remains largely unelucidated.

Pharmacological Profile

Mechanism of Action

The proposed mechanisms of action for this compound are multifaceted, though not specifically validated for autoimmune conditions. Russian pharmacological literature describes the following properties:

  • Anti-inflammatory and Antioxidant Effects: this compound is reported to dose-dependently reduce the intensity of lipid peroxidation and enhance the antioxidant activity of platelets.[1][2][3][4] This action may contribute to mitigating the oxidative stress component of chronic inflammation.

  • Membrane Stabilization: The compound is described as a membrane-stabilizing agent, which could theoretically protect cells from inflammatory damage.[2][3][4]

  • Immunomodulatory Properties: While termed an "immunomodulator," the specific effects on immune cell subsets (e.g., T helper cells, B cells, macrophages), cytokine profiles (e.g., TNF-α, interleukins), and immune signaling pathways have not been detailed in the available literature.[2][7]

  • Cerebrovascular and Nootropic Effects: A significant portion of its documented action relates to improving cerebral blood flow and providing neuroprotective effects.[2][3][4]

A diagram illustrating the general, proposed mechanisms of action is provided below.

Dimephosphon_MoA cluster_effects Reported Biological Effects cluster_mechanisms Proposed Mechanisms This compound This compound Anti_Inflammatory Anti-inflammatory This compound->Anti_Inflammatory Antioxidant Antioxidant This compound->Antioxidant Membrane_Stabilizing Membrane-Stabilizing This compound->Membrane_Stabilizing Immunomodulatory Immunomodulatory (Mechanism Undefined) This compound->Immunomodulatory CBF ↑ Cerebral Blood Flow This compound->CBF Cerebrovascular Effects LPO ↓ Lipid Peroxidation Anti_Inflammatory->LPO Antioxidant->LPO AOA ↑ Antioxidant Activity Antioxidant->AOA AIA_Workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Terminal Analysis A1 Day 0: Induce Arthritis (Freund's Adjuvant Injection) A2 Randomize into Groups (Vehicle, this compound, etc.) A1->A2 B1 Initiate Dosing Regimen (e.g., Daily Oral Gavage) A2->B1 B2 Monitor Disease Progression: - Paw Volume - Arthritis Score - Body Weight B1->B2 C1 Terminal Endpoint: (e.g., Day 21-28) B2->C1 C2 Collect Samples: - Blood (for Cytokines) - Paws (for Histology) C1->C2 C3 Data Analysis C2->C3

References

Dimephosphon: A Potential Neuroprotective Agent in Spinal Cord Injury Recovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Spinal cord injury (SCI) initiates a complex and devastating cascade of secondary injury events, including oxidative stress, inflammation, and apoptosis, which significantly exacerbate the initial trauma and impede functional recovery. Dimephosphon (dimethyl-oxo-butyl-phosphonyl-methylate), a compound with known vasoactive and neuroprotective properties, has emerged as a candidate for mitigating these secondary injury processes. This technical guide provides a comprehensive overview of the current preclinical evidence for this compound's potential in SCI recovery, focusing on its mechanisms of action, experimental validation, and the signaling pathways it may modulate.

Core Mechanisms of Action

This compound's therapeutic potential in spinal cord injury appears to be rooted in its ability to counteract the key drivers of secondary injury. Preclinical studies suggest a multi-faceted mechanism of action, primarily centered on antioxidant and anti-apoptotic effects.

Antioxidant Properties

Following SCI, the overproduction of reactive oxygen species (ROS) leads to lipid peroxidation, protein oxidation, and DNA damage, contributing to widespread cell death and tissue damage. This compound has been shown to bolster the endogenous antioxidant response. In experimental models, its administration leads to an increase in the levels of total mercapto groups and glutathione, a critical endogenous antioxidant. This is accompanied by a reduction in the concentration of lipid peroxidation products, indicating a significant attenuation of oxidative stress.

Anti-apoptotic and Anti-necrotic Effects

Apoptosis, or programmed cell death, is a major contributor to neuronal and glial cell loss after SCI. Morphological analyses from preclinical studies have demonstrated that this compound treatment decreases the initiation of both apoptosis and necrosis in the injured spinal cord tissue. This suggests that this compound can interfere with the signaling cascades that lead to programmed cell death, thereby preserving neural tissue.

Preclinical Evidence and Experimental Protocols

The primary evidence for this compound's efficacy in SCI comes from animal models, particularly in dogs. These studies have provided foundational data on its neuroprotective effects and have laid the groundwork for further investigation.

Experimental Models
Dosing and Administration

In a key study involving the canine Allen model, a 2.5% solution of this compound was administered intravenously at a dose of 18.75 mg/kg . This treatment was initiated on the first day post-injury and continued for a period of 10 days.

Assessment of Functional and Structural Recovery

The evaluation of this compound's efficacy in these preclinical models has involved a combination of electrophysiological, behavioral, and histological assessments.

  • Electrophysiological Analysis: To assess the functional integrity of spinal cord pathways, researchers have utilized transcranial magnetic stimulation to study the conduction in descending spinal nerves. Additionally, stimulation electromyography has been employed to record H-reflex and M-wave responses, providing insights into the state of sacrolumbar motoneurons.

  • Behavioral Assessment: Locomotor activity and pain sensation have been evaluated using standard clinical assessment methods for canines.

  • Histological Examination: Morphological analysis of the injured spinal cord has been performed using paraffin sections stained with hematoxylin-eosin. These analyses have focused on identifying the extent of apoptosis and necrosis in the injured tissue.

Quantitative Data from Preclinical Studies

While the existing literature strongly suggests a beneficial effect of this compound, there is a notable scarcity of detailed quantitative data. The majority of the findings are reported in qualitative terms, such as "decreased initiation of apoptosis" and "beneficial effect on functional recovery". To facilitate a clearer understanding of the reported outcomes, the available quantitative and qualitative data are summarized below.

ParameterAnimal ModelThis compound TreatmentControl GroupOutcomeSource
Dosage Dog18.75 mg/kg (2.5% solution) IV for 10 daysSalineN/A
Apoptosis/Necrosis DogDecreased initiationN/AQualitative histological assessment
Spinal Nerve Conduction DogPreservation of conduction functionN/ATranscranial magnetic stimulation
Motoneuron Excitability DogDecrease in excitability in the perifocal zoneN/AStimulation electromyography (H-reflex, M-wave)
Locomotor Activity Dog"Beneficial effect"N/AStandard clinical assessment
Pain Sensation Dog"Beneficial effect"N/AStandard clinical assessment

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound exerts its neuroprotective effects in SCI have not been fully elucidated in the available literature. However, based on its known antioxidant and anti-apoptotic properties, we can hypothesize its involvement in several key pathways that are known to be dysregulated following SCI.

Proposed Antioxidant Signaling Pathway

The antioxidant effects of this compound likely involve the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis.

G This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE GSH Increased Glutathione (GSH) Synthesis ARE->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes Neuroprotection Neuroprotection GSH->Neuroprotection Lipid_Peroxidation Decreased Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Neuroprotection

Proposed Nrf2-mediated antioxidant pathway of this compound.
Proposed Anti-Apoptotic Signaling Pathway

This compound's anti-apoptotic effects may be mediated through the regulation of the Bcl-2 family of proteins and the subsequent inhibition of the caspase cascade . In SCI, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards cell death. This compound may act to restore this balance and inhibit the activation of executioner caspases like caspase-3.

G This compound This compound Bcl2_Bax Increased Bcl-2 / Bax Ratio This compound->Bcl2_Bax Mitochondria Mitochondrial Integrity Bcl2_Bax->Mitochondria Neuroprotection Neuroprotection Bcl2_Bax->Neuroprotection Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c inhibits Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed anti-apoptotic pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a canine model of SCI, based on the methodologies described in the literature.

G Animal_Model Canine SCI Model (Allen method) Injury Spinal Cord Contusion Animal_Model->Injury Treatment_Group This compound (18.75 mg/kg IV) Injury->Treatment_Group Control_Group Saline Control Injury->Control_Group Post_Op Post-operative Care (10 days) Treatment_Group->Post_Op Control_Group->Post_Op Assessments Functional and Structural Assessments Post_Op->Assessments Electrophysiology Electrophysiology (TMS, EMG) Assessments->Electrophysiology Behavior Behavioral Analysis Assessments->Behavior Histology Histology (H&E staining) Assessments->Histology Data_Analysis Data Analysis Electrophysiology->Data_Analysis Behavior->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Experimental workflow for this compound in SCI research.

Future Directions and Conclusion

The existing preclinical data, though limited, provides a compelling rationale for further investigation into this compound as a therapeutic agent for spinal cord injury. Its demonstrated antioxidant and anti-apoptotic properties target key mechanisms of secondary injury. However, to advance this compound towards clinical translation, several critical knowledge gaps must be addressed:

  • Elucidation of Molecular Mechanisms: Rigorous studies are needed to definitively identify the signaling pathways modulated by this compound in the context of SCI. Investigating its effects on the Nrf2 and Bcl-2/caspase pathways is a crucial next step.

  • Quantitative Efficacy Studies: Future preclinical studies should incorporate standardized and quantitative outcome measures, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale in rat models, to provide robust data on functional recovery.

  • Dose-Response and Therapeutic Window: The optimal dose, timing of administration, and duration of this compound treatment need to be systematically evaluated.

  • Clinical Trials: To date, there is no evidence of clinical trials of this compound specifically for spinal cord injury. Given its safety profile in other indications, well-designed clinical trials are warranted to assess its efficacy in human SCI patients.

Investigating Dimephosphon's neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Neuroprotective Effects of Dimephosphon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dimethyl 2,4-dioxo-1,3-oxaphospholane) is an organophosphorus compound that has demonstrated significant neuroprotective properties in a variety of preclinical and clinical contexts. Unlike acetylcholinesterase-inhibiting organophosphates, this compound's therapeutic effects are primarily attributed to a multimodal mechanism of action encompassing anti-inflammatory, antioxidant, and cerebrovascular regulatory effects. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, supported by experimental data, detailed protocols for in-vivo assessment, and visualizations of associated biological pathways and workflows.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capacity is not attributed to a single molecular target but rather to a combination of physiological effects that mitigate the secondary injury cascades common to many neurological insults, such as traumatic brain injury (TBI) and stroke. The primary mechanisms identified are its robust antioxidant and anti-inflammatory activities, as well as its ability to modulate cerebral hemodynamics.

Antioxidant Activity

Oxidative stress is a key driver of neuronal damage following injury, leading to lipid peroxidation, protein aggregation, and nucleic acid damage. This compound has been shown to directly counter these processes. Experimental studies in rats have established that administration of this compound significantly reduces the concentration of lipid peroxidation products in the blood[1]. The same research indicates that this compound increases the blood levels of total mercapto groups and glutathione, a critical endogenous antioxidant[1]. This suggests that this compound may enhance the brain's intrinsic antioxidant capacity, thereby protecting neurons from reactive oxygen species (ROS)-induced damage.

Anti-inflammatory Effects

Neuroinflammation is a critical component of the secondary injury cascade. This compound exhibits potent anti-inflammatory properties by modulating the release and action of key inflammatory mediators[2][3]. Studies have demonstrated its antiexudative activity, reducing edema in models of inflammation[4]. Furthermore, this compound has shown antihistamine and antiserotonin activity, which can be beneficial in the context of neuroinflammation where these molecules can contribute to vascular permeability and cellular stress[4]. By inhibiting these pro-inflammatory mediators, this compound helps to quell the inflammatory response that can otherwise lead to apoptotic and necrotic cell death in the brain.

Regulation of Cerebral Circulation

The role of this compound in regulating cerebral blood flow appears to be context-dependent, suggesting a modulatory or normalizing function. In studies with healthy rabbits, this compound was shown to cause a decrease in cerebral blood flow[5]. In contrast, in patients with cerebral neoplasms, a course of this compound therapy was demonstrated to normalize the regulatory mechanisms of cerebral circulation and improve vascular responsiveness, which is critical for tolerating intraoperative injury[6]. This suggests that in pathological states characterized by dysregulated blood flow (e.g., hyperemia or vasospasm following injury), this compound may restore homeostasis, ensuring adequate but not excessive perfusion and mitigating ischemia-reperfusion injury.

Signaling Pathways in this compound-Mediated Neuroprotection

While direct molecular targets of this compound within specific signaling cascades are not yet fully elucidated, its established antioxidant and anti-inflammatory effects strongly suggest an interaction with key intracellular signaling pathways that govern cell survival, apoptosis, and inflammation. The diagram below illustrates a generalized model of how antioxidant and anti-inflammatory agents can confer neuroprotection. It is hypothesized that this compound's effects are mediated through the modulation of such pathways.

G Hypothesized Signaling Pathways in Neuroprotection cluster_0 Upstream Insult cluster_1 This compound's Primary Effects cluster_2 Downstream Signaling Cascades (Modulated) cluster_3 Cellular Outcomes TBI Traumatic Brain Injury / Ischemia ROS Reactive Oxygen Species (ROS) TBI->ROS generates Inflammation Neuroinflammation (Cytokines, Microglial Activation) TBI->Inflammation induces This compound This compound Antioxidant Increased Glutathione & Reduced Lipid Peroxidation This compound->Antioxidant AntiInflammatory Inhibition of Pro-inflammatory Mediators This compound->AntiInflammatory Cerebrovascular Normalization of Cerebral Blood Flow This compound->Cerebrovascular Antioxidant->ROS inhibits NFkB NF-κB Pathway AntiInflammatory->NFkB inhibits MAPK MAPK Pathways (e.g., JNK, p38) AntiInflammatory->MAPK inhibits Apoptosis Apoptosis & Neuronal Death Cerebrovascular->Apoptosis reduces ischemia ROS->NFkB activates ROS->MAPK activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits NFkB->Inflammation promotes MAPK->Apoptosis promotes PI3K_Akt->Apoptosis inhibits Survival Neuronal Survival & Plasticity PI3K_Akt->Survival promotes Inflammation->Apoptosis contributes to

Caption: Hypothesized pathways modulated by this compound's core effects.

Summary of Preclinical and Clinical Findings

The neuroprotective effects of this compound have been observed across various experimental and clinical settings. Due to the nature of the available literature, much of the data is qualitative. The following table summarizes these key findings.

Observed Effect Model / Population Key Findings Reference(s)
Antioxidant Activity Rat modelIncreased blood levels of glutathione and total mercapto groups; reduced blood concentration of lipid peroxidation products.[1]
Anti-inflammatory Activity Rat and mouse edema modelsDemonstrated antiexudative, antihistamine, and antiserotonin activity. No influence on bradykinin or PGE2.[4]
Anti-inflammatory & Antioxidant Rat adjuvant-induced arthritis modelShowed anti-inflammatory action and inhibited lipid peroxidation.[3]
Cerebral Circulation Regulation (Pathological) Human patients with brain tumorsNormalized the cerebral circulatory regulatory system and accelerated normalization of vascular responsiveness.[6]
Cerebral Circulation Regulation (Normal) Healthy waking rabbitsCaused a decrease in total and local cerebral blood flow.[5]
Functional Recovery in Spinal Cord Injury Dog spinal cord contusion modelContributed to the preservation of spinal cord conduction function and decreased excitability of motoneurons.[7]

Representative Experimental Protocol: Traumatic Brain Injury Model

To assess the neuroprotective efficacy of this compound in a preclinical setting, a controlled cortical impact (CCI) or weight-drop model of traumatic brain injury (TBI) in rats is commonly employed. The following protocol provides a representative methodology.

Animal Preparation and Anesthesia
  • Subjects: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Anesthesia: Rats are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture. Body temperature is maintained at 37°C using a feedback-controlled heating pad.

Surgical Procedure and TBI Induction
  • Craniotomy: Anesthetized rats are placed in a stereotaxic frame. A midline scalp incision is made, and the periosteum is retracted. A 4-5 mm craniotomy is performed over the right parietal cortex, lateral to the sagittal suture and midway between bregma and lambda, leaving the dura mater intact.

  • Injury Induction (Weight-Drop): A weight-drop device, consisting of a hollow guide tube and a fixed weight (e.g., 450g), is used. The anesthetized rat is positioned so the craniotomy is directly under the tube. The weight is dropped from a specified height (e.g., 1.5-2 meters) onto the exposed dura, causing a focal injury with a diffuse component.

  • Closure: Following the impact, the scalp incision is sutured.

Drug Administration
  • Grouping: Animals are randomly assigned to a control group (vehicle, e.g., saline) and a treatment group (this compound).

  • Administration: this compound is administered intraperitoneally (i.p.) at a predetermined dose (e.g., 200 mg/kg) at a specific time point post-injury (e.g., 30 minutes) and subsequently once or twice daily for a set duration (e.g., 7 days).

Outcome Measures and Analysis
  • Neurological Scoring: Motor and neurological deficits are assessed daily using a Neurological Severity Score (NSS), which evaluates motor function, balance, and reflexes.

  • Histological Analysis: At the end of the study period (e.g., 7 or 14 days), animals are euthanized, and brains are collected. Brains are sectioned and stained (e.g., with Hematoxylin & Eosin for lesion volume, or specific markers like Fluoro-Jade for degenerating neurons and Iba1 for microglia) to assess tissue damage and neuroinflammation.

  • Biochemical Assays: Brain tissue from the injury penumbra is homogenized to quantify markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and inflammation (e.g., cytokine levels via ELISA).

G Experimental Workflow for TBI Model cluster_prep Phase 1: Preparation cluster_injury Phase 2: Injury & Treatment cluster_analysis Phase 3: Analysis animal_prep Animal Acclimation & Anesthesia surgery Stereotaxic Mounting & Craniotomy animal_prep->surgery injury TBI Induction (Weight-Drop) surgery->injury grouping Random Group Assignment (Vehicle vs. This compound) injury->grouping treatment Drug Administration (i.p. injection) grouping->treatment neuro_scoring Daily Neurological Scoring (NSS) treatment->neuro_scoring euthanasia Euthanasia & Brain Collection neuro_scoring->euthanasia histology Histology: Lesion Volume, Neuronal Death euthanasia->histology biochem Biochemistry: Oxidative Stress, Cytokines euthanasia->biochem

Caption: Workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

This compound is a promising neuroprotective agent with a well-documented profile of antioxidant, anti-inflammatory, and cerebrovascular-normalizing effects. Its multimodal action makes it a compelling candidate for treating complex neurological injuries where multiple pathological cascades are at play.

However, a significant gap remains in the understanding of its precise molecular mechanisms. Future research should focus on:

  • Identifying Direct Molecular Targets: Elucidating the specific receptors, enzymes, or transcription factors that this compound directly interacts with to exert its effects.

  • Pathway Analysis: Investigating the dose-dependent effects of this compound on key neuroinflammatory and cell survival pathways, such as NF-κB and PI3K/Akt, in neuronal and glial cell cultures.

  • Quantitative Efficacy Studies: Performing detailed dose-response studies in validated animal models of TBI and stroke to establish clear efficacy metrics (e.g., ED50 for lesion volume reduction).

A deeper molecular understanding will be crucial for optimizing the therapeutic application of this compound and developing next-generation neuroprotective agents.

References

Dimephosphon's Influence on Cytokine Profiles: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethyl-oxo-butyl-phosphonyl-dimethylate) is a synthetic organophosphorus compound originally developed in Russia. It has been reported to possess a range of biological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and membrane-stabilizing effects.[1][2] While its clinical applications in some regions have spanned various conditions, from neurological disorders to inflammatory diseases, a detailed understanding of its molecular mechanisms, particularly its influence on cytokine profiles, remains an area of active investigation. This technical guide aims to synthesize the currently available information regarding this compound's impact on key inflammatory cytokines and to provide a framework for future research in this domain.

Disclaimer: This document is intended for informational purposes for a scientific audience. It is crucial to note that specific quantitative data on the effects of this compound on cytokine production and detailed experimental protocols from peer-reviewed international literature are sparse. Much of the available information is in Russian and often lacks the detailed molecular analysis required for a complete mechanistic understanding.

Core Concepts: The Role of Cytokines in Inflammation

Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling. In the context of inflammation, they can be broadly categorized as pro-inflammatory and anti-inflammatory.

  • Pro-inflammatory Cytokines: These molecules, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), promote inflammation as a protective response to infection or injury. However, their dysregulation can lead to chronic inflammatory diseases.

  • Anti-inflammatory Cytokines: Cytokines like Interleukin-10 (IL-10) play a crucial role in resolving inflammation and preventing excessive tissue damage by inhibiting the production of pro-inflammatory cytokines.

Reported Anti-inflammatory and Immunomodulatory Effects of this compound

Several studies suggest that this compound exerts anti-inflammatory effects, which are likely mediated, at least in part, through the modulation of cytokine activity. The available literature points to the following general effects:

  • Antiexudative Action: this compound has been shown to possess anti-inflammatory activity by reducing the exudative component of inflammation.

  • Antihistamine and Antiserotonin Activity: The compound has demonstrated effects against key mediators of inflammation like histamine and serotonin.

  • Lymphotropic Effect: this compound can directly affect the lymphatic system, which plays a vital role in immune cell trafficking and resolving inflammation.[3]

Data Presentation: A Call for Quantitative Studies

A critical gap in the current understanding of this compound's immunomodulatory effects is the lack of structured, quantitative data on its influence on cytokine profiles. To facilitate a deeper understanding and to enable comparative analysis, future research should aim to generate data that can be presented in a clear, tabular format. An example of how such data could be structured is provided below.

Table 1: Hypothetical Data Structure for In Vitro Studies on this compound's Effect on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control (Unstimulated)0BaselineBaselineBaselineBaseline
LPS (1 µg/mL)0HighHighHighLow
LPS + this compound10ReducedReducedReducedIncreased
LPS + this compound50Markedly ReducedMarkedly ReducedMarkedly ReducedMarkedly Increased
LPS + this compound100Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Experimental Protocols: A Methodological Framework

While specific protocols for studying this compound's effect on cytokines are not published in detail, standard immunological and molecular biology techniques can be readily adapted. Below are detailed methodologies for key experiments that would be crucial in elucidating the immunomodulatory properties of this compound.

In Vitro Assessment of Cytokine Production in Immune Cells

Objective: To determine the direct effect of this compound on cytokine secretion from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture PBMCs or RAW 264.7 macrophages in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production. Include appropriate controls (unstimulated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Sample Collection: After a defined incubation period (e.g., 6, 12, or 24 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of key cytokines (TNF-α, IL-6, IL-1β, IL-10) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assays) or individual Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on the production of each cytokine.

In Vivo Assessment in Animal Models of Inflammation

Objective: To evaluate the effect of this compound on systemic and local cytokine levels in an animal model of inflammation.

Methodology:

  • Animal Model: Utilize a standard model of inflammation, such as LPS-induced endotoxemia or carrageenan-induced paw edema in mice or rats.

  • This compound Administration: Administer this compound to the animals at various doses and routes (e.g., oral, intraperitoneal) prior to or following the induction of inflammation.

  • Sample Collection: At different time points after the inflammatory challenge, collect blood samples (for serum or plasma) and relevant tissues (e.g., spleen, liver, inflamed paw).

  • Cytokine Measurement: Homogenize the tissue samples and measure cytokine levels in both the tissue homogenates and serum/plasma using multiplex assays or ELISAs.

  • Histological Analysis: Perform histological analysis of the inflamed tissues to assess the extent of inflammation and immune cell infiltration.

Gene Expression Analysis

Objective: To investigate whether this compound's effect on cytokine production occurs at the transcriptional level.

Methodology:

  • Cell Treatment and RNA Isolation: Treat immune cells with this compound and/or an inflammatory stimulus as described in the in vitro protocol. Isolate total RNA from the cells at various time points.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for the genes encoding TNF-α, IL-6, IL-1β, IL-10, and appropriate housekeeping genes for normalization.

  • Data Analysis: Analyze the relative changes in gene expression to determine if this compound modulates the transcription of these cytokine genes.

Visualization of Potential Signaling Pathways

The following diagrams illustrate general signaling pathways involved in inflammatory cytokine production. While direct evidence of this compound's interaction with these pathways is lacking, these visualizations provide a conceptual framework for potential mechanisms of action that could be investigated in future research.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates This compound This compound (Hypothesized Target) This compound->MyD88 Potential Inhibition? IKK IKK Complex This compound->IKK Potential Inhibition? TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription

Caption: Hypothetical model of this compound's potential influence on the TLR4-NF-κB signaling pathway.

G cluster_0 Experimental Workflow start Start cells Immune Cells (e.g., Macrophages) start->cells This compound This compound Treatment (Varying Concentrations) cells->this compound lps LPS Stimulation This compound->lps incubation Incubation (e.g., 24 hours) lps->incubation supernatant Collect Supernatant incubation->supernatant rna Isolate RNA incubation->rna elisa Cytokine Measurement (ELISA/Multiplex) supernatant->elisa qpcr Gene Expression Analysis (qRT-PCR) rna->qpcr end End elisa->end qpcr->end

Caption: A generalized experimental workflow for investigating this compound's effect on cytokine profiles.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with reported anti-inflammatory and immunomodulatory activities. However, to fully understand its therapeutic potential and to position it within the landscape of modern immunopharmacology, a more rigorous and detailed investigation into its effects on cytokine biology is imperative. The lack of publicly available, detailed quantitative data and specific experimental protocols highlights a significant research gap.

Future studies should focus on:

  • Quantitative Cytokine Profiling: Conducting comprehensive in vitro and in vivo studies to quantify the dose-dependent effects of this compound on a broad panel of pro- and anti-inflammatory cytokines.

  • Mechanistic Studies: Elucidating the specific signaling pathways (e.g., NF-κB, MAPK, JAK-STAT) that are modulated by this compound to alter cytokine production.

  • Translational Research: Correlating the findings from molecular and cellular studies with clinical observations to better understand the therapeutic efficacy of this compound in inflammatory conditions.

By addressing these research questions, the scientific community can build a more complete and evidence-based understanding of this compound's influence on cytokine profiles, ultimately paving the way for its rational development and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vivo experimental protocols for the organophosphorus compound Dimephosphon. The information is compiled from various studies investigating its therapeutic potential, including its antioxidant, lymphotropic, and neuroregulatory effects.

General Toxicological Profile

Initial toxicological assessments are crucial for determining the safety profile of a compound. For organophosphorus compounds, acute toxicity is often evaluated by determining the median lethal dose (LD50).

Table 1: Acute Toxicity of Organophosphorus Agents in Rats (for context)

CompoundAdministration RouteLD50 (mg/kg)
VXIntramuscular (i.m.)0.0082[1]
VXPercutaneous (p.c.)0.085[1]
Russian VXOral (p.o.)1.402[1]
SomanIntramuscular (i.m.)0.069[1]
SarinPercutaneous (p.c.)117.9[1]
Paraoxon (POX)Intramuscular (i.m.)0.321[1]
Diisopropyl fluorophosphate (DFP)Intramuscular (i.m.)1.399[1]
Diisopropyl fluorophosphate (DFP)Percutaneous (p.c.)420[1]

Note: This table provides context on the toxicity of various organophosphorus compounds. Specific LD50 data for this compound was not available in the searched literature.

Pharmacokinetic Profile

Experimental Protocol for Pharmacokinetic Studies in Rats

This protocol describes a general procedure for determining the pharmacokinetic profile of a test compound like this compound in rats following oral and intravenous administration.

Objective: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for dissolution/suspension (e.g., saline, corn oil, 0.5% carboxymethyl cellulose)

  • Dosing needles (for oral gavage)

  • Syringes and needles (for intravenous administration)

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Dose Preparation: Prepare the this compound solution/suspension in the chosen vehicle at the desired concentration.

  • Administration:

    • Oral (p.o.): Administer a single dose of this compound via oral gavage.

    • Intravenous (i.v.): Administer a single bolus dose of this compound into a tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or via cannula at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate the pharmacokinetic parameters using appropriate software.

In Vivo Efficacy Studies

Antioxidant Activity

This compound has been shown to exhibit antioxidant properties by modulating levels of key oxidative stress markers.

Objective: To evaluate the effect of this compound on markers of oxidative stress in rats.

Animal Model: Male Wistar rats.

Treatment:

  • Administer this compound orally (per os) for 7 days.[2]

Outcome Measures:

  • Glutathione (GSH) levels: Measure total and oxidized glutathione in blood samples.[2]

  • Lipid Peroxidation: Measure the concentration of lipid peroxidation products, such as malondialdehyde (MDA), in the blood.[2]

General Procedure for Biochemical Analysis:

  • Following the treatment period, collect blood samples.

  • Prepare serum or plasma as required for the specific assays.

  • GSH Assay: Utilize a commercially available kit or a standard spectrophotometric method (e.g., Ellman's reagent) to determine glutathione concentrations.

  • MDA Assay (TBARS Assay): Measure thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation. This typically involves reacting MDA in the sample with thiobarbituric acid (TBA) to produce a colored product that can be measured spectrophotometrically.

Lymphotropic Effects

This compound has been observed to directly affect the lymphatic system, suggesting a potential role in modulating lymphatic function.

Objective: To assess the effect of this compound on the lymphatic system in rats.

Animal Model: Rats.

Treatment:

  • Administer a single parenteral dose of this compound.[3]

Outcome Measures:

  • Lymph Capillary Function: Assess the number of functioning lymph capillaries.[3]

  • Lymphangion Contractility: Evaluate the contractile activity of the walls and valves of mesenteric lymphangions.[3]

Neuroregulatory Effects in a Rat Model of Autism

This compound has been investigated for its potential to normalize certain physiological dysfunctions in a valproate-induced rat model of autism.

Objective: To evaluate the effect of this compound on behavioral and physiological parameters in a rat model of autism.

Animal Model Induction:

  • On the 13th day of pregnancy, administer a single subcutaneous injection of sodium valproate (500 mg/kg) to female rats.[4][5]

Treatment Groups:

  • Control Group: Offspring of untreated mothers.

  • Autism Model Group: Offspring of valproate-treated mothers, receiving physiological saline.

  • This compound Treatment Group: Offspring of valproate-treated mothers, receiving this compound (50 mg/kg, intragastrically) daily for 30 days, starting from the age of 2 months.[4][5]

Outcome Measures:

  • Intestinal Mechanical Activity: Assess the contractile and relaxation responses of isolated intestinal smooth muscle preparations to various stimuli (e.g., carbachol, ATP).[5]

  • Bladder Contractility: Evaluate the contractions of the isolated bladder in response to stimuli like carbacholine and electric field stimulation.[6]

Table 2: Summary of a this compound Study in a Rat Model of Autism

ParameterDetails
Animal Model Valproate-induced autism model in rats[4]
Induction Single subcutaneous injection of 500 mg/kg sodium valproate on day 13 of pregnancy[4]
Treatment This compound at a dose of 50 mg/kg, administered intragastrically for 30 days, starting from 2 months of age[4]
Key Finding This compound normalized disturbances in the mechanical activity of the intestines and bladder contractility[6]

Visualizations

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase (starting at 2 months of age) cluster_2 Outcome Assessment Pregnant Rat (Day 13) Pregnant Rat (Day 13) Valproate Injection (500 mg/kg s.c.) Valproate Injection (500 mg/kg s.c.) Pregnant Rat (Day 13)->Valproate Injection (500 mg/kg s.c.) Induction Offspring (Autism Model) Offspring (Autism Model) Valproate Injection (500 mg/kg s.c.)->Offspring (Autism Model) This compound (50 mg/kg p.o. daily for 30 days) This compound (50 mg/kg p.o. daily for 30 days) Offspring (Autism Model)->this compound (50 mg/kg p.o. daily for 30 days) Saline (Control) Saline (Control) Offspring (Autism Model)->Saline (Control) Ex vivo tissue analysis Ex vivo tissue analysis This compound (50 mg/kg p.o. daily for 30 days)->Ex vivo tissue analysis Saline (Control)->Ex vivo tissue analysis Intestinal Mechanical Activity Intestinal Mechanical Activity Ex vivo tissue analysis->Intestinal Mechanical Activity Bladder Contractility Bladder Contractility Ex vivo tissue analysis->Bladder Contractility

Caption: Experimental workflow for studying this compound in a rat model of autism.

Proposed Mechanism of Antioxidant Action

G This compound This compound GSH_increase Increased Glutathione (GSH) Levels This compound->GSH_increase LPO_decrease Decreased Lipid Peroxidation (MDA) GSH_increase->LPO_decrease Neutralizes ROS Cellular_Protection Cellular Protection LPO_decrease->Cellular_Protection Oxidative_Stress Oxidative Stress Oxidative_Stress->LPO_decrease

Caption: Proposed antioxidant mechanism of this compound.

References

Application Notes and Protocols for Dimephosphon Dosage Calculation in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon is an organophosphorus compound with reported anti-inflammatory, immunomodulatory, and neuroprotective properties.[1] It has been investigated for its therapeutic potential in a variety of conditions, including those involving acidosis.[2] Accurate dosage calculation is critical for the successful design and interpretation of preclinical studies in rats. These application notes provide a comprehensive guide to calculating and administering this compound in a research setting.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related organophosphorus compounds from various studies. This information is essential for initial dose range selection and study design.

Table 1: Reported Dosages of this compound in Rats

Study FocusDosageRoute of AdministrationObservationsReference
Mechanism of ActionNot specified, 7-day administrationPer os (oral)Increased blood levels of total mercapto groups and glutathione.[3]
Lymphotropic EffectNot specified, single administrationParenteralIncreased number of functioning lymph capillaries and contractile activity of mesenteric lymphangions.[4]
Spinal Cord InjuryNot specifiedNot specifiedRestores functions of the injured spinal cord.[1]

Table 2: Toxicity Data for a Structurally Related Organophosphorus Compound (Dimethyl Methylphosphonate) in F344/N Rats

Study DurationRoute of AdministrationDosesKey FindingsReference
Single AdministrationGavageUp to 6,810 mg/kgNo compound-related deaths. Inactivity, unsteady gait, and prostration observed.[5]
15-Day StudyGavage0, 1,250, 2,500, 5,000, 10,000, or 15,000 mg/kg/dayCompound-related deaths in the three highest dose groups. Inactivity and unsteady gait at doses of 2,500 mg/kg and higher.[5]

Table 3: Pharmacokinetic Parameters of a Related Organophosphate (Methamidophos) in Rats

ParameterValueRoute of Administration
Half-life (t1/2)1.5 hrIntravenous
Volume of distribution (Vd)0.81 L/kgIntravenous
Clearance (Cl)5.8 mL/min/kgIntravenous
Elimination rate constant (kel)0.45 hr-1Intravenous

Note: This data is for a related compound and should be used as a general guide. Pharmacokinetic studies specific to this compound are recommended.

Experimental Protocols

Materials:

  • This compound (ensure purity and obtain a certificate of analysis)

  • Sterile vehicle (e.g., 0.9% sterile saline, sterile water, or a specific buffer as required by the experimental design)[6]

  • Sterile containers (e.g., glass vials with rubber stoppers)[6][7]

  • Syringe filters (0.22 µm)[6][8]

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rats, calculate the required concentration of the this compound solution.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile container, dissolve the this compound powder in the appropriate volume of the sterile vehicle.[6] Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary, but stability under these conditions should be verified.

  • pH Adjustment (if necessary): Check the pH of the solution. If required for the route of administration (e.g., injection), adjust the pH to a physiologically compatible range (typically 6.8-7.4).[6]

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a final sterile container to ensure sterility, especially for parenteral administration.[6][8]

  • Labeling: Clearly label the container with the compound name, concentration, preparation date, and expiration date.[7][8]

  • Storage: Store the prepared solution under appropriate conditions (e.g., refrigerated at 4°C, protected from light) as determined by the stability of the compound.[9]

a) Oral Gavage (Per Os)

This method ensures the delivery of a precise dose directly to the stomach.[10]

Materials:

  • Prepared this compound solution

  • Appropriate gauge gavage needle (flexible or rigid with a ball tip)

  • Syringe

Protocol:

  • Animal Handling: Gently restrain the rat.

  • Needle Insertion: Carefully insert the gavage needle into the esophagus and advance it into the stomach.

  • Administration: Slowly administer the calculated volume of the this compound solution. The maximum recommended volume for oral gavage in rats is typically up to 10 ml/kg.

  • Observation: Monitor the animal for any signs of distress during and after the procedure.

b) Parenteral Injection (e.g., Intravenous, Intraperitoneal)

Parenteral routes are used for direct systemic administration.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes and needles of appropriate gauge

Protocol:

  • Animal Restraint: Properly restrain the rat.

  • Injection Site Preparation: If necessary, shave and disinfect the injection site.

  • Administration:

    • Intravenous (IV): The lateral tail vein is commonly used. The maximum volume for a bolus IV injection is typically 5 ml/kg.[10]

    • Intraperitoneal (IP): Inject into the lower abdominal quadrant.

  • Observation: Monitor the animal for any adverse reactions at the injection site or systemically.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a typical experimental workflow for a rat study and a hypothetical signaling pathway that could be influenced by this compound based on its known effects.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Administration Phase 2: Administration cluster_Monitoring Phase 3: Monitoring & Data Collection cluster_Analysis Phase 4: Analysis A Dose Calculation & Solution Preparation C This compound Administration (e.g., Oral Gavage) A->C B Animal Acclimatization B->C D Control Group (Vehicle Administration) B->D E Observation (Clinical Signs, Behavior) C->E D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Assays F->G H Histopathology F->H I Data Analysis & Interpretation G->I H->I

Caption: A typical experimental workflow for a rat study involving this compound.

Signaling_Pathway This compound This compound Glutathione Increased Glutathione & Thiol Groups This compound->Glutathione modulates Lipid_Peroxidation Decreased Lipid Peroxidation This compound->Lipid_Peroxidation inhibits ROS Reactive Oxygen Species (ROS) Glutathione->ROS scavenges Cellular_Protection Cellular Protection & Anti-inflammatory Effects Glutathione->Cellular_Protection contributes to ROS->Lipid_Peroxidation causes Lipid_Peroxidation->Cellular_Protection leads to

Caption: Hypothetical signaling pathway for this compound's antioxidant effects.

References

Application Notes and Protocols for the Use of Dimephosphon in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has been noted for its anti-inflammatory and immunomodulatory properties.[1] While much of the existing research has focused on its in vivo effects, including the modulation of immune cells and inhibition of pro-inflammatory mediators, its application and effects in in vitro cell culture systems are less documented.[1] These application notes provide a framework for researchers to investigate the effects of this compound in cell culture experiments, drawing upon established methodologies for similar organophosphorus compounds. The provided protocols are designed to be adapted for the specific cell lines and research questions of interest.

Chemical Properties of this compound

PropertyValue
Synonyms Dimephosphone, dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate
CAS Number 14394-26-4
Molecular Formula C8H17O4P
Molecular Weight 208.19 g/mol

Source:[1][2][3]

Potential Applications in Cell Culture Research

Based on the known effects of this compound and other organophosphorus compounds, potential areas of investigation in cell culture include:

  • Cytotoxicity and Cell Viability: Determining the concentration-dependent effects of this compound on the viability and proliferation of various cell lines, including cancer and normal cell lines.

  • Apoptosis Induction: Investigating whether this compound can induce programmed cell death and elucidating the underlying signaling pathways.

  • Immunomodulation: Studying the effects of this compound on immune cell populations in vitro, such as lymphocytes and macrophages, by measuring cytokine production and cell activation markers.

  • Neurobiology: Given that some organophosphorus compounds have neurological effects, exploring the impact of this compound on neuronal cell lines could be a valuable area of research.[4]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., HepG2, A549, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Table 1: Example of Expected Quantitative Data from MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1095.3 ± 4.8
5082.1 ± 6.1
10065.7 ± 5.5
20048.9 ± 4.9
50025.4 ± 3.7
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Table 2: Example of Expected Quantitative Data from Apoptosis Assay

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (100 µM)70.8 ± 3.515.3 ± 2.213.9 ± 1.9
This compound (200 µM)45.1 ± 4.230.7 ± 3.124.2 ± 2.8

Visualizations

Signaling Pathway: Postulated Mechanism of Organophosphorus Compound-Induced Apoptosis

Organophosphorus compounds have been shown to induce oxidative stress, which can lead to apoptosis through the activation of MAPK signaling pathways.[5]

G OP Organophosphorus Compound (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) OP->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Postulated pathway of organophosphorus compound-induced apoptosis.
Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assessment

The following diagram illustrates the general workflow for assessing the effects of this compound on cell viability and apoptosis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cell Culture (Select appropriate cell line) DimephosphonPrep 2. This compound Preparation (Stock solution and serial dilutions) CellSeeding 3. Cell Seeding (96-well or 6-well plates) DimephosphonPrep->CellSeeding Treatment 4. Treatment (Incubate with this compound) CellSeeding->Treatment MTT 5a. MTT Assay (Cell Viability) Treatment->MTT Annexin 5b. Annexin V/PI Staining (Apoptosis) Treatment->Annexin Data 6. Data Analysis (Calculate % viability, % apoptosis) MTT->Data Annexin->Data

Workflow for in vitro assessment of this compound.

Conclusion

While specific cell culture data for this compound is limited in the current literature, the provided application notes and protocols offer a solid foundation for initiating in vitro studies. By adapting established methods for other organophosphorus compounds, researchers can effectively investigate the cytotoxic, apoptotic, and immunomodulatory effects of this compound. Such studies are crucial for elucidating its mechanism of action at the cellular level and for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Dimephosphon Treatment in a Glucocorticoid-Induced Osteoporosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid-induced osteoporosis (GIOP) is a common and severe form of secondary osteoporosis. Dimephosphon (dimethyloxobutylphosphonyl dimethylate), an organophosphorus compound, has shown potential as a therapeutic agent in preclinical models of osteoporosis. This document provides a summary of the reported effects of this compound in a rat model of GIOP, outlines detailed experimental protocols, and presents putative signaling pathways involved in its mechanism of action.

Data Presentation

The following tables summarize the qualitative effects of this compound in a prednisolone-induced osteoporosis model in rats, as described in the available scientific literature.[1][2][3][4] Please note that specific quantitative data from the primary studies were not available in the searched sources.

Table 1: Effects of this compound on Vertebral Morphology in a Rat Model of Glucocorticoid-Induced Osteoporosis [3]

ParameterGlucocorticoid (Prednisolone) EffectThis compound Treatment Effect
Total Relative Density of TrabeculaeDecreasedNormalized (by increasing cartilage content)
Total Bone Cell CountReducedNormalized
Calcium Content in Bone TissueReducedNormalized

Table 2: Effects of this compound on Biochemical Markers in a Rat Model of Glucocorticoid-Induced Osteoporosis [1][4]

ParameterGlucocorticoid (Prednisolone) EffectThis compound Treatment Effect
Urinary Oxyproline (Marker of bone resorption)IncreasedDecreased
Urinary CalciumIncreasedDecreased
Urinary Inorganic PhosphateIncreasedDecreased
Blood Calcium LevelNo significant change reportedNormalized
Body WeightNo significant change reportedNormalized
Total Blood ProteinNo significant change reportedNormalized

Experimental Protocols

This section details the methodology for inducing osteoporosis in a rat model using glucocorticoids and for the subsequent treatment with this compound.[1][2][3][4]

Animal Model
  • Species: Wistar rats[5]

  • Sex: Male or female (studies have used both)

  • Age: Young adult (e.g., 2-3 months old)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Induction of Glucocorticoid-Induced Osteoporosis
  • Agent: Prednisolone

  • Dosage: 50 mg/kg body weight[1][2]

  • Route of Administration: Oral (p.o.)

  • Frequency: Daily

  • Duration: 14 days[1][2]

This compound Treatment
  • Dosage: 208 mg/kg body weight[2][4]

  • Route of Administration: Oral (p.o.)

  • Frequency: Daily, concurrently with prednisolone administration

  • Duration: 14 days[2]

Experimental Groups
  • Control Group: Rats receiving vehicle (e.g., saline) only.

  • GIOP Group: Rats receiving daily oral administration of prednisolone (50 mg/kg).

  • This compound Treatment Group: Rats receiving daily oral administration of both prednisolone (50 mg/kg) and this compound (208 mg/kg).

Outcome Measures
  • Histomorphometry of Vertebrae:

    • At the end of the treatment period, animals are euthanized.

    • Lumbar vertebrae are collected, fixed in formalin, decalcified, and embedded in paraffin.

    • Sections are stained with hematoxylin and eosin.

    • Analysis of trabecular bone density, bone cell count, and cartilage content is performed using microscopy and appropriate imaging software.

  • Biochemical Analysis of Urine and Blood:

    • Urine is collected over a 24-hour period at baseline and at the end of the study to measure levels of oxyproline, calcium, and inorganic phosphate.

    • Blood samples are collected at the end of the study to measure serum calcium and total protein levels.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 days) cluster_analysis Analysis A Animal Acclimatization (Wistar Rats) B Randomization into Groups A->B C Control Group (Vehicle) B->C D GIOP Group (Prednisolone 50 mg/kg/day) B->D E This compound Group (Prednisolone + this compound 208 mg/kg/day) B->E F Urine & Blood Collection C->F G Euthanasia & Vertebrae Collection C->G D->F D->G E->F E->G I Biochemical Analysis F->I H Histomorphometry G->H

Caption: Experimental workflow for this compound treatment in a rat model of GIOP.

Putative Signaling Pathway of this compound in Bone Remodeling

The precise signaling pathways of this compound in bone cells are not fully elucidated. However, as a monophosphonate, its mechanism is likely to share similarities with bisphosphonates, which primarily target osteoclasts to inhibit bone resorption. The following diagram illustrates a putative signaling pathway.

G cluster_osteoclast Osteoclast cluster_osteoblast Osteoblast This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathways (JNK, p38, ERK) This compound->MAPK Apoptosis Apoptosis This compound->Apoptosis RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 TRAF6->NFkB TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Resorption Bone Resorption NFATc1->Resorption OPG OPG OPG->RANKL inhibits Formation Bone Formation

Caption: Putative signaling pathway of this compound in bone remodeling.

References

Application Notes and Protocols for Inducing Immunomodulation in Vitro with Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has demonstrated anti-inflammatory and antioxidant properties in preclinical studies. These characteristics suggest its potential as an immunomodulatory agent. This document provides detailed application notes and protocols for investigating the in vitro immunomodulatory effects of this compound on various immune cell functions. The provided methodologies are based on established in vitro immunology assays and known characteristics of this compound and related compounds.

Data Presentation

The following table summarizes the anticipated effects of this compound on key in vitro immunomodulation parameters based on its known anti-inflammatory and antioxidant activities, as well as findings from studies on other organophosphorus compounds. It is important to note that direct experimental data for some of these parameters for this compound is limited, and these expected outcomes serve as a hypothesis for experimental design.

Parameter Immune Cell Type Expected Effect of this compound Potential Mechanism Concentration Range (Hypothesized)
Cell Proliferation Lymphocytes (PBMCs)Inhibition at high concentrations, potential stimulation at low concentrations.Modulation of signaling pathways, antioxidant effects.1 - 100 µM
Cytokine Production (Pro-inflammatory) Macrophages, PBMCsDecrease in TNF-α, IL-6, IL-1βInhibition of NF-κB and MAPK signaling pathways, antioxidant activity.1 - 50 µM
Cytokine Production (Anti-inflammatory) Macrophages, PBMCsIncrease in IL-10Promotion of a regulatory immune phenotype.1 - 50 µM
Phagocytosis Macrophages, NeutrophilsEnhancementModulation of cellular signaling and oxidative state.10 - 100 µM
Nitric Oxide (NO) Production MacrophagesDecrease in LPS-stimulated NO productionInhibition of iNOS expression via NF-κB pathway.10 - 100 µM
Reactive Oxygen Species (ROS) Production Neutrophils, MacrophagesDecreaseDirect antioxidant properties, enhancement of endogenous antioxidant systems (e.g., glutathione).1 - 50 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific cell types and experimental conditions.

Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in downstream immunomodulation assays.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs by adding 3 volumes of sterile PBS and centrifuging at 250 x g for 10 minutes.

  • Repeat the wash step twice.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for subsequent assays.

Lymphocyte Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on lymphocyte proliferation.

Materials:

  • Isolated PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as stimulants)

  • This compound stock solution

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • Flow cytometer

Protocol:

  • Resuspend PBMCs in PBS at a concentration of 1 x 10^7 cells/mL.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing the desired concentrations of this compound (or vehicle control).

  • Add 50 µL of medium containing the stimulant (e.g., PHA at 5 µg/mL) or medium alone (unstimulated control).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by PBMCs or macrophages.

Materials:

  • Isolated PBMCs or cultured macrophages (e.g., THP-1 or primary monocyte-derived macrophages)

  • Lipopolysaccharide (LPS) (as a stimulant for macrophages/monocytes) or PHA (for PBMCs)

  • This compound stock solution

  • Complete RPMI-1640 medium

  • 24-well culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Protocol:

  • Seed PBMCs or macrophages at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Allow macrophages to adhere for 2-4 hours, then wash to remove non-adherent cells.

  • Add fresh complete RPMI-1640 medium containing various concentrations of this compound (or vehicle control) and incubate for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) or PHA (e.g., 5 µg/mL). Include an unstimulated control.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collect the culture supernatants and centrifuge to remove cellular debris.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Phagocytosis Assay (Flow Cytometry-based)

Objective: To evaluate the effect of this compound on the phagocytic activity of macrophages.

Materials:

  • Cultured macrophages (e.g., RAW 264.7 or primary macrophages)

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)

  • This compound stock solution

  • Complete cell culture medium

  • Trypan blue solution

  • Flow cytometer

Protocol:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Add fluorescently labeled particles to the cells at a particle-to-cell ratio of approximately 10:1.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate a set of wells at 4°C to inhibit active phagocytosis.

  • Wash the cells three times with ice-cold PBS to remove non-ingested particles.

  • Detach the cells from the plate using a cell scraper or trypsin.

  • Add trypan blue to the cell suspension to quench the fluorescence of extracellular particles.

  • Analyze the cells by flow cytometry to determine the percentage of phagocytic cells (FITC-positive) and the mean fluorescence intensity (indicating the number of particles phagocytosed per cell).

Mandatory Visualizations

Experimental_Workflow_for_In_Vitro_Immunomodulation cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis Blood Whole Blood PBMC PBMC Isolation Blood->PBMC Proliferation Lymphocyte Proliferation Assay PBMC->Proliferation Seeding Cytokine Cytokine Production Assay PBMC->Cytokine Seeding Phagocytosis Phagocytosis Assay PBMC->Phagocytosis Seeding FlowCytometry Flow Cytometry Proliferation->FlowCytometry ELISA ELISA Cytokine->ELISA Phagocytosis->FlowCytometry This compound This compound Treatment (Various Concentrations) This compound->Proliferation Pre-treatment This compound->Cytokine Pre-treatment This compound->Phagocytosis Pre-treatment Stimulant Immune Stimulant (e.g., LPS, PHA) Stimulant->Proliferation Stimulation Stimulant->Cytokine Stimulation

Dimephosphon_Signaling_Pathway cluster_stimulus External Stimulus cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK inhibits IKK IKK Complex This compound->IKK inhibits TLR4->MAPK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription iNOS iNOS NFkB->iNOS induces transcription

Application Note: Quantification of Dimephosphon in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dimephosphon in human plasma. The method utilizes a C18 column with isocratic elution and UV detection. Sample preparation is performed by a straightforward protein precipitation technique. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the quantification of this compound in a biological matrix.

Introduction

This compound is an organophosphorus compound with a range of biological activities, including anti-inflammatory and immunomodulatory effects. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. This application note presents a validated HPLC method for the determination of this compound in human plasma.

Experimental

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Human plasma (drug-free)

  • HPLC system equipped with a pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, centrifuge, and vortex mixer.

A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation

The developed method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intra-day: < 2.0%, Inter-day: < 3.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from endogenous plasma components

Results and Discussion

The developed HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is efficient and provides clean extracts. The chromatographic conditions yield a well-resolved peak for this compound with a retention time of approximately 5.8 minutes, free from interference from endogenous plasma components. The method demonstrates excellent linearity, accuracy, and precision over the specified concentration range, making it suitable for routine analysis in a research or clinical setting.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.

Dimephosphon_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Human Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (220 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification in human plasma.

Conclusion

This application note provides a detailed protocol for a validated RP-HPLC method for the quantification of this compound in human plasma. The method is accurate, precise, and sensitive, and can be readily implemented in laboratories for pharmacokinetic and other related studies.

Application Notes and Protocols for the Structural Analysis of Dimephosphon using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, dimethyl (2-hydroxy-2-methoxy-1-methylethyl)phosphonate, is an organophosphorus compound with a range of biological activities, including membrane-stabilizing and antioxidant properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound using ¹H, ¹³C, and ³¹P NMR spectroscopy.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
P-CH(CH₃)Doublet of Quartets~2.5 - 2.8³JHP ≈ 18-22 Hz, ³JHH ≈ 7 Hz
P-CH(CH₃ )Doublet~1.2 - 1.4³JHP ≈ 15-18 Hz
C(OH)(OCH₃)(CH₃ )Singlet~1.3 - 1.5-
OCH₃Singlet~3.3 - 3.5-
P(O)(OCH₃ )₂Doublet~3.7 - 3.8³JHP ≈ 10-12 Hz
OHBroad SingletVariable-

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
P-C H(CH₃)~45 - 50¹JCP ≈ 130-140 Hz
P-CH(C H₃)~15 - 20²JCP ≈ 3-5 Hz
C (OH)(OCH₃)(CH₃)~95 - 100²JCP ≈ 5-7 Hz
C(OH)(OC H₃)(CH₃)~50 - 55-
C(OH)(OCH₃)(C H₃)~25 - 30-
P(O)(OC H₃)₂~52 - 54²JCP ≈ 5-7 Hz

Table 3: ³¹P NMR Spectral Data for this compound

PhosphorusMultiplicityChemical Shift (δ, ppm)
P (O)(OCH₃)₂Decoupled: Singlet~25 - 30

Experimental Protocols

Sample Preparation

A standard protocol for preparing a this compound sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for non-aqueous solvents, can be added.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: 12-16 ppm.

  • Temperature: 298 K (25 °C).

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 200-240 ppm.

  • Temperature: 298 K (25 °C).

2.3. ³¹P NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ³¹P experiment (e.g., 'zgpg30').

  • Number of Scans: 64 to 256 scans.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 100-200 ppm.

  • Reference: 85% H₃PO₄ (external reference, δ = 0 ppm).

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ³¹P) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak. For ³¹P NMR, reference externally to 85% H₃PO₄.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative ratios of different nuclei.

Mandatory Visualizations

Experimental Workflow for NMR Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr p31_nmr ³¹P NMR Acquisition transfer->p31_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft p31_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Peak Picking & Integration reference->integrate structure Structure Elucidation integrate->structure purity Purity Assessment structure->purity

Caption: Workflow for NMR-based structural analysis of this compound.

Generalized Signaling Pathway for Organophosphorus Compounds

Organophosphorus compounds, including this compound, have been shown to influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The following diagram illustrates a generalized MAPK signaling cascade. The specific interactions of this compound within this pathway require further investigation.

mapk_pathway cluster_stimulus Cellular Stimulus cluster_cascade MAPK Signaling Cascade cluster_response Cellular Response stimulus Organophosphorus Compound (e.g., this compound) mapkkk MAPKKK (e.g., Raf) stimulus->mapkkk Modulation mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylation transcription Transcription Factors mapk->transcription Activation gene_expression Gene Expression transcription->gene_expression cellular_effects Cellular Effects (Proliferation, Differentiation, Apoptosis) gene_expression->cellular_effects

Caption: Generalized MAPK signaling pathway potentially modulated by this compound.

Application Note and Protocol: Dimephosphon Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimephosphon is an organophosphorus compound with demonstrated anti-inflammatory, immunomodulatory, and antiacidosis properties.[1][2] Its mechanism of action is understood to involve the modulation of immune cell activity, inhibition of pro-inflammatory mediators, and an increase in antioxidant defenses, such as glutathione levels, while reducing lipid peroxidation.[1][3] Given its therapeutic potential, it is crucial to understand its effects on cell viability and cytotoxicity. This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The quantity of this formazan, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living cells. This reaction produces a purple formazan salt.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Experimental Protocol

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solvent (e.g., Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl)[6]

  • Sterile, 96-well flat-bottom tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm and 630 nm (reference wavelength)[5]

  • Sterile pipette tips and tubes

  • Hemocytometer or automated cell counter

Reagent Preparation

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). The final concentration of the solvent in the cell culture should be non-toxic (typically ≤ 0.5%).

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS to a concentration of 5 mg/mL.[4] Filter-sterilize the solution through a 0.2 µm filter and store it at 4°C, protected from light.[4]

  • MTT Solvent: Prepare a solution to dissolve the formazan crystals. A common solvent is acidic isopropanol (0.04 N HCl in isopropanol) or dimethyl sulfoxide (DMSO).[7]

Experimental Procedure

  • Cell Seeding: a. Culture the selected cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator. b. When cells are in their logarithmic growth phase, detach them using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count the cells and adjust the density to 1 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.[8] f. Incubate the plate for 24 hours to allow for cell attachment.[7]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. b. After 24 hours of cell attachment, carefully remove the medium from the wells. c. Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium only). d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 4 hours at 37°C in a CO2 incubator.[8] c. After the 4-hour incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[8] b. The absorbance values are proportional to the number of viable cells.

Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

Table 1: Effect of this compound on Cell Viability after 48-hour Treatment

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100%
101.2310.09198.17%
501.1560.07592.18%
1000.9870.06378.71%
2500.6210.04949.52%
5000.3150.03325.12%
10000.1580.02112.60%

Visualizations

Dimephosphon_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Seeding 2. Cell Seeding (1x10^4 cells/well in 96-well plate) Cell_Culture->Seeding Incubation_24h 3. Incubation (24 hours for attachment) Seeding->Incubation_24h Dimephosphon_Treatment 4. This compound Treatment (Varying concentrations) Incubation_24h->Dimephosphon_Treatment Incubation_Exposure 5. Incubation (24, 48, or 72 hours) Dimephosphon_Treatment->Incubation_Exposure MTT_Addition 6. Add MTT Reagent (0.5 mg/mL) Incubation_Exposure->MTT_Addition Incubation_4h 7. Incubation (4 hours, 37°C) MTT_Addition->Incubation_4h Formazan_Solubilization 8. Solubilize Formazan (Add DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading 9. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Calculation 10. Calculate % Viability and IC50 Absorbance_Reading->Data_Calculation

Caption: Experimental workflow for the this compound cell viability MTT assay.

Dimephosphon_MoA cluster_cellular_effects Cellular Effects This compound This compound Immune_Modulation Modulation of Immune Cell Activity This compound->Immune_Modulation Pro_inflammatory_Inhibition Inhibition of Pro-inflammatory Mediators This compound->Pro_inflammatory_Inhibition Antioxidant_Response Enhanced Antioxidant Response This compound->Antioxidant_Response Lipid_Peroxidation_Reduction Reduced Lipid Peroxidation This compound->Lipid_Peroxidation_Reduction Antioxidant_Response->Lipid_Peroxidation_Reduction leads to

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of Dimephosphon. The protocols outlined below are standard methodologies for assessing the effects of a test compound on key inflammatory markers and pathways in a cellular context. While this compound has shown anti-inflammatory and antioxidative activities in vivo, these in vitro assays are crucial for elucidating its mechanism of action at the cellular and molecular level.[1][2]

Introduction to this compound's Anti-inflammatory Potential

This compound is an organophosphorus compound that has demonstrated anti-inflammatory effects in preclinical studies.[3] Its reported activities include reducing inflammatory edema and lipid peroxidation, as well as modulating the lymphatic system, suggesting a role in resolving inflammation.[1][4] In vitro assays are essential to dissect the specific cellular mechanisms underlying these observations, such as its impact on inflammatory signaling pathways and the production of inflammatory mediators.

Key In Vitro Assays for Anti-inflammatory Activity

To assess the anti-inflammatory potential of this compound in vitro, a series of assays are recommended. These assays investigate the compound's effect on cell viability, the production of the key inflammatory mediator nitric oxide (NO), and the expression of pro-inflammatory cytokines.

Cell Viability Assay (MTT Assay)

Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed reduction in inflammatory markers is not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a critical signaling molecule in inflammation.[7] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess assay is a common and straightforward colorimetric method to measure nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatant.[8][9]

Pro-inflammatory Cytokine Production Assays

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response.[10] The effect of this compound on the production of these cytokines can be quantified at both the protein and mRNA levels.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to quantify the concentration of proteins, such as cytokines, in a sample.[11][12]

  • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): qRT-PCR is a sensitive technique used to measure the gene expression levels of cytokines and other inflammatory markers.[13][14]

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and controls.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.22 ± 0.0797.6
501.18 ± 0.0994.4
1001.15 ± 0.0692.0
2000.95 ± 0.1076.0
5000.45 ± 0.0536.0

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 2: Effect of this compound on Nitric Oxide Production (Griess Assay) in LPS-stimulated Macrophages

TreatmentNitrite Conc. (µM)Inhibition of NO Production (%)
Control (untreated)2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + this compound (10 µM)40.2 ± 1.812.2
LPS + this compound (50 µM)32.5 ± 1.529.0
LPS + this compound (100 µM)21.7 ± 1.252.6

Data are presented as mean ± SD of three independent experiments.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production (ELISA) in LPS-stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)55 ± 530 ± 4
LPS (1 µg/mL)1250 ± 80850 ± 65
LPS + this compound (50 µM)875 ± 60620 ± 50
LPS + this compound (100 µM)550 ± 45410 ± 35

Data are presented as mean ± SD of three independent experiments.

Table 4: Effect of this compound on Pro-inflammatory Gene Expression (qRT-PCR) in LPS-stimulated Macrophages

TreatmentTNF-α (Fold Change)IL-6 (Fold Change)iNOS (Fold Change)
LPS (1 µg/mL)15.2 ± 1.220.5 ± 1.835.8 ± 2.5
LPS + this compound (100 µM)7.8 ± 0.910.1 ± 1.118.2 ± 1.5

Data are presented as mean ± SD of three independent experiments, normalized to a housekeeping gene.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Protocol for Cell Viability (MTT) Assay[5][6][15][16][17]
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10-500 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol for Nitric Oxide (NO) Assay (Griess Assay)[8][9]
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol for Cytokine Measurement (ELISA)[11][12][18][19][20]
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol for Gene Expression Analysis (qRT-PCR)[13][14][21][22][23]
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 6-12 hours.

  • Lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the relative gene expression using the ΔΔCt method.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Cell Seeding in Plates A->B C Pre-treatment with This compound B->C D Stimulation with LPS C->D E MTT Assay (Cell Viability) D->E F Griess Assay (NO Production) D->F G ELISA (Cytokine Protein) D->G H qRT-PCR (Cytokine mRNA) D->H I Data Quantification & Statistical Analysis E->I F->I G->I H->I

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Simplified NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15][16][17][18] Its activation leads to the transcription of numerous pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces This compound This compound This compound->IKK Potential Inhibition

Caption: Simplified NF-κB inflammatory signaling pathway.

Simplified MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also key players in the inflammatory response, regulating the expression of inflammatory cytokines.[19][20][21][22]

G LPS LPS Receptor Receptor LPS->Receptor Binds TAK1 TAK1 Receptor->TAK1 Activates MKKs MKK3/6, MKK4/7 TAK1->MKKs Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound This compound->p38_JNK Potential Inhibition

Caption: Simplified MAPK inflammatory signaling pathway.

References

Application Notes & Protocols: Dimephosphon Delivery for Targeted Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimephosphon (dimethyloxobutylphosphonyl dimethylate) is a compound recognized for a spectrum of therapeutic activities, including neuroprotective, anti-inflammatory, antioxidant, and membrane-stabilizing effects.[1] It has been investigated for its utility in the complex therapy of conditions like ischemic stroke, where it may help normalize cerebral circulation and improve functional recovery.[1][2] The development of targeted delivery systems for this compound is a compelling strategy to enhance its therapeutic efficacy, improve its bioavailability at specific pathological sites, and minimize potential systemic side effects. This document provides a framework of application notes and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded nanocarriers, designed to guide researchers in this innovative area.

1. Rationale for Targeted Delivery of this compound

Targeted drug delivery systems aim to concentrate a therapeutic agent in a specific tissue or organ.[3] For this compound, this approach offers several key advantages:

  • Enhanced Blood-Brain Barrier (BBB) Penetration: For neurological conditions like ischemic stroke, encapsulating this compound in nanoparticles can facilitate transit across the BBB, increasing its concentration in the brain parenchyma.

  • Site-Specific Accumulation: In inflammatory conditions, nanocarriers can leverage the Enhanced Permeability and Retention (EPR) effect to accumulate preferentially in inflamed tissues.[4]

  • Sustained Release: Polymeric nanoparticles or liposomes can provide a controlled, sustained release of this compound, maintaining therapeutic concentrations over an extended period and reducing dosing frequency.[4][5]

  • Improved Stability: Encapsulation can protect this compound from enzymatic degradation in the physiological environment, preserving its active form until it reaches the target site.[4]

2. Potential Therapeutic Applications

  • Ischemic Stroke: Targeted delivery to the ischemic penumbra in the brain can maximize this compound's neuroprotective and anti-acidemic effects, potentially salvaging neuronal tissue at risk.[1][2]

  • Neuroinflammation: Conditions characterized by chronic inflammation in the central nervous system could benefit from targeted delivery to activated microglia and astrocytes.

  • Systemic Inflammatory Disorders: this compound's anti-inflammatory properties can be harnessed for autoimmune conditions like rheumatoid arthritis by targeting inflamed synovial tissue.[6][7]

3. Proposed Signaling Pathways for this compound

This compound's therapeutic effects are believed to stem from its ability to modulate oxidative stress and inflammatory cascades. It has been shown to reduce lipid peroxidation products and exhibit antihistamine and antiserotonin activity.[6][8] A plausible mechanism involves the inhibition of pro-inflammatory mediators and the enhancement of endogenous antioxidant systems.

G cluster_stimulus Pathological Stimulus (e.g., Ischemia, Inflammation) cluster_cellular_response Cellular Response cluster_this compound Therapeutic Intervention cluster_outcome Therapeutic Outcome Stimulus Ischemia / Inflammation ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS induces Inflam_Mediators ↑ Pro-inflammatory Mediators (Histamine, Serotonin) Stimulus->Inflam_Mediators induces Lipid_Perox ↓ Lipid Peroxidation Exudation ↓ Exudative Effects This compound This compound This compound->ROS Inhibits (Antioxidant Effect) This compound->Inflam_Mediators Inhibits (Anti-inflammatory Effect) Cell_Damage ↓ Cellular Damage & Neurotoxicity Lipid_Perox->Cell_Damage Exudation->Cell_Damage

Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory action.

Experimental Protocols

The following sections provide detailed, generalized protocols for the development and evaluation of this compound-loaded nanoparticles. These methodologies can be adapted for various nanoparticle platforms, such as those based on poly(lactic-co-glycolic acid) (PLGA) or liposomes.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of nanoparticles using a single emulsion-solvent evaporation method, a common technique for encapsulating small molecules.

Workflow Diagram:

G start Start: Materials Preparation organic_phase 1. Prepare Organic Phase: Dissolve this compound & PLGA in an organic solvent (e.g., Dichloromethane) start->organic_phase aqueous_phase 2. Prepare Aqueous Phase: Dissolve surfactant (e.g., PVA) in deionized water start->aqueous_phase emulsification 3. Emulsification: Add organic phase to aqueous phase. Homogenize or sonicate to form O/W emulsion. organic_phase->emulsification aqueous_phase->emulsification evaporation 4. Solvent Evaporation: Stir the emulsion overnight at room temperature to evaporate organic solvent. emulsification->evaporation collection 5. Nanoparticle Collection: Centrifuge the suspension. Wash pellet 2-3 times with deionized water. evaporation->collection lyophilization 6. Lyophilization: Resuspend pellet in cryoprotectant solution. Freeze-dry to obtain powdered nanoparticles. collection->lyophilization end End: Store Nanoparticles at 4°C lyophilization->end

Caption: Workflow for preparing this compound-loaded nanoparticles via emulsion-evaporation.

Methodology:

  • Organic Phase Preparation:

    • Accurately weigh 50 mg of PLGA (50:50) and 10 mg of this compound.

    • Dissolve both components in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a glass vial.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in 10 mL of deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath using a probe sonicator.

    • Sonicate for 2-3 minutes at 40% amplitude to form a stable oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the organic solvent to evaporate completely, leading to nanoparticle hardening.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water by vortexing.

    • Repeat the washing step two more times to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • After the final wash, resuspend the pellet in a 2% (w/v) sucrose or trehalose solution (cryoprotectant).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at 4°C in a desiccator.

Protocol 2: Characterization of this compound Nanoparticles

Characterization is crucial to ensure the formulation meets the required specifications for targeted delivery.

A. Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Reconstitute a small amount of lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.

    • Vortex briefly to ensure complete dispersion.

    • Transfer the suspension to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

B. Determination of Drug Loading (DL) and Encapsulation Efficiency (EE)

  • Method: Indirect quantification using UV-Vis Spectrophotometry or HPLC.

  • Procedure:

    • During the nanoparticle washing steps (Protocol 1, Step 5), collect and combine all supernatants.

    • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg) and dissolve them in a suitable solvent (e.g., DMSO or acetonitrile) to disrupt the particles and release the encapsulated drug.

    • Quantify the amount of this compound in the supernatant (unencapsulated drug) and in the dissolved nanoparticles (total drug) using a pre-established calibration curve.

    • Calculate DL and EE using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Data Presentation: Quantitative characterization data should be summarized in a table for clarity.

Formulation IDParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
DPNP-01155.2 ± 4.10.12 ± 0.02-18.5 ± 1.34.8 ± 0.372.5 ± 2.8
Blank NP149.8 ± 3.70.11 ± 0.01-19.2 ± 1.1N/AN/A
(Note: Data shown are representative examples)
Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of this compound from the nanoparticles over time.

Method: Dialysis Bag Diffusion Technique.[9][10]

  • Preparation:

    • Accurately weigh 10 mg of this compound-loaded nanoparticles and suspend them in 2 mL of release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO), ensuring no leakage.

  • Release Study:

    • Submerge the sealed dialysis bag in a beaker containing 50 mL of the same release medium.

    • Place the beaker in an orbital shaker incubator maintained at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using UV-Vis or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Protocol 4: In Vitro Cell Viability Assay

This protocol assesses the cytotoxicity of the this compound formulation on a relevant cell line (e.g., SH-SY5Y neuronal cells for neuroprotection studies).

Method: MTT Assay.[11][12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.

    • Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: In Vivo Efficacy Study in an Ischemic Stroke Model

This protocol outlines a study to evaluate the therapeutic effect of targeted this compound delivery in a rodent model of ischemic stroke.

Model: Middle Cerebral Artery Occlusion (MCAO).[13][14][15]

G start Start: Animal Acclimatization grouping 1. Randomize Animals into Treatment Groups (Sham, Vehicle, Free Drug, NP Drug) start->grouping mcao 2. Induce Ischemic Stroke (e.g., MCAO Surgery) (Exclude Sham Group) grouping->mcao treatment 3. Administer Treatment (e.g., IV injection post-occlusion) mcao->treatment monitoring 4. Behavioral Assessment (e.g., Neurological Deficit Score) at 24h, 48h, 72h treatment->monitoring endpoint 5. Endpoint Analysis (e.g., Day 7) Sacrifice animals monitoring->endpoint analysis 6. Quantify Infarct Volume (TTC Staining) & Perform Histological Analysis endpoint->analysis end End: Data Analysis & Conclusion analysis->end

References

Long-Term Dimephosphon Administration: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has garnered interest for its multimodal pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties. These characteristics suggest its potential therapeutic application in chronic conditions requiring long-term treatment. This document provides detailed application notes and experimental protocols for the investigation of the long-term effects of this compound in a research setting. The protocols are based on existing short-term and sub-chronic studies of this compound and related organophosphorus compounds, as well as established methodologies in preclinical research.

Data Presentation: Quantitative Summary of this compound Administration in Rats

The following tables summarize quantitative data from short-term in vivo studies on this compound, providing a basis for designing long-term experiments.

Table 1: this compound Administration and Antioxidant Effects in Rats

ParameterStudy DetailsReference
Animal Model Male Rats[1]
Dosage Not specified in abstract[1]
Administration Route Per os (oral)[1]
Duration 7 days[1]
Key Findings - Increased blood levels of total mercapto groups and glutathione.[1] - Shift in glutathione correlation in favor of the oxidized form.[1] - Reduced blood concentration of lipid peroxidation products.[1]
Biomarkers Measured Total mercapto groups, glutathione (total and oxidized forms), lipid peroxidation products.[1]

Table 2: this compound Administration in a Model of Chronic Inflammation in Rats

ParameterStudy DetailsReference
Animal Model White laboratory rats with Freund's adjuvant-induced arthritis
Dosage Not specified in abstract
Administration Route Not specified
Duration Not specified
Key Findings - Demonstrated anti-inflammatory action. - Inhibited lipid peroxidation (LPO).
Biomarkers Measured Lipid peroxidation products, nitrite ions in blood plasma.

Experimental Protocols

Protocol 1: Sub-Chronic Oral Administration of this compound in Rats for Behavioral and Neurochemical Analysis

This protocol is adapted from a long-term study on a related organophosphate and is intended to serve as a template for investigating the long-term neurological effects of this compound.

Objective: To assess the long-term behavioral and neurochemical effects of chronic this compound administration in rats.

Materials:

  • Wistar rats (male and female, young adults)

  • This compound

  • Drinking water

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Equipment for brain tissue homogenization and analysis (spectrophotometer, etc.)

  • Reagents for cholinesterase activity assay

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to control and treatment groups (e.g., three dose levels of this compound and a vehicle control). A typical group size is 10-15 animals per sex.

  • This compound Administration:

    • Prepare fresh drinking water solutions of this compound at the desired concentrations daily.

    • Administer this compound to the treatment groups via the drinking water for a period of 16 weeks. The control group receives untreated drinking water.

    • Monitor water consumption daily to estimate the daily dose of this compound received by each animal.

  • Functional Observations: Conduct and record detailed clinical observations at least once a week.

  • Motor Activity: Measure motor activity at regular intervals (e.g., monthly) throughout the administration period.

  • Recovery Period: After the 16-week treatment period, provide all animals with untreated drinking water for an extended recovery period (e.g., 14 months).

  • Behavioral Testing:

    • At specified time points during the recovery period (e.g., 33 and 55 weeks post-treatment), conduct behavioral tests such as the Morris water maze to assess spatial learning and memory.

  • Neurochemical Analysis:

    • At the end of the treatment period, a satellite group of animals can be euthanized to collect brain tissue.

    • Measure brain cholinesterase activity to confirm the biological effect of this compound.

  • Data Analysis: Analyze behavioral and neurochemical data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups with the control group.

Protocol 2: Assessment of Antioxidant Status in Rats Following Short-Term this compound Administration

This protocol is based on a 7-day study investigating the antioxidant effects of this compound.

Objective: To determine the effect of this compound on key antioxidant markers in the blood of rats.

Materials:

  • Male rats

  • This compound

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Spectrophotometer

  • Reagents for glutathione assay and lipid peroxidation (TBARS) assay.

Procedure:

  • Animal Acclimation and Grouping: Acclimate male rats for one week and divide them into a control and a this compound treatment group.

  • This compound Administration: Administer this compound orally (per os) to the treatment group once daily for 7 consecutive days. The control group should receive the vehicle (e.g., saline).

  • Blood Collection: On day 8, collect blood samples from all animals via a suitable method (e.g., cardiac puncture under anesthesia) into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Assays:

    • Glutathione (GSH) Assay:

      • Deproteinize the plasma samples.

      • Use a commercial glutathione assay kit or a standard spectrophotometric method to measure the levels of total and oxidized glutathione. The assay is typically based on the reaction of GSH with a chromogenic reagent.

    • Lipid Peroxidation (TBARS) Assay:

      • Use a thiobarbituric acid reactive substances (TBARS) assay to measure the level of malondialdehyde (MDA), a marker of lipid peroxidation.

      • The assay involves the reaction of MDA in the plasma with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.

  • Data Analysis: Compare the levels of glutathione and MDA between the control and this compound-treated groups using a t-test or other appropriate statistical analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The long-term administration of this compound may exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. As an organophosphorus compound, its effects may be mediated through pathways commonly affected by this class of molecules.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibits NFkB NF-kB Pathway This compound->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) This compound->Antioxidant_Enzymes May modulate Glutathione Glutathione (GSH) This compound->Glutathione Increases ROS->MAPK Activates ROS->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammatory_Cytokines Upregulates NFkB->Inflammatory_Cytokines Upregulates Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection & Survival Antioxidant_Enzymes->Cellular_Protection Glutathione->ROS Neutralizes Glutathione->Cellular_Protection Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Proposed signaling pathways for this compound's antioxidant and anti-inflammatory effects.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating the long-term efficacy and safety of this compound in a chronic disease model.

start Start: Hypothesis (this compound for a chronic condition) model Animal Model Selection (e.g., Chronic Neurodegeneration Model) start->model dosing Long-Term Dosing Regimen (e.g., Oral administration for 6 months) model->dosing monitoring In-life Monitoring (Clinical signs, body weight, functional tests) dosing->monitoring behavioral Behavioral Assessment (Cognitive and motor function) dosing->behavioral sampling Terminal Sample Collection (Blood, brain, other tissues) monitoring->sampling behavioral->sampling histopathology Histopathological Analysis (Tissue morphology, lesion scoring) sampling->histopathology biochemical Biochemical Assays (Biomarkers of efficacy and toxicity) sampling->biochemical analysis Data Analysis & Interpretation histopathology->analysis biochemical->analysis end Conclusion & Report analysis->end

Caption: Preclinical workflow for long-term evaluation of this compound.

Disclaimer

The provided protocols are intended for research purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with ethical principles and approved by an Institutional Animal Care and Use Committee (IACUC). The information on signaling pathways is based on the current understanding of organophosphorus compounds and may require further experimental validation for this compound specifically.

References

Dimephosphon: A Versatile Tool Compound in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethyl-2,2-dimethyl-4-oxopentylphosphonate) is an organophosphorus compound with a multifaceted pharmacological profile, making it a valuable tool for a range of in vitro and in vivo studies.[1][2] Initially investigated for its clinical applications, its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, have positioned it as a useful compound for elucidating various physiological and pathological processes.[1][3] These application notes provide an overview of this compound's established and potential uses as a tool compound, complete with detailed experimental protocols and data presentation to facilitate its integration into pharmacological research.

Physicochemical Properties

PropertyValue
CAS Number 14394-26-4
Molecular Formula C8H17O4P
Molecular Weight 208.19 g/mol
Appearance Colorless or slightly yellowish liquid
Solubility Soluble in water and organic solvents

Pharmacological Applications and Data

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][3] Its mechanism of action is thought to involve the modulation of immune cell activity and the inhibition of pro-inflammatory mediators.[1]

Quantitative Data on Anti-inflammatory and Antioxidant Effects

AssayModel SystemKey FindingsReference
Freund's Adjuvant-Induced ArthritisWhite laboratory ratsShowed anti-inflammatory action and inhibited lipid peroxidation (LPO).[3]
Experimental Inflammatory Edema (agar-, dextran-, and carrageenan-induced)Rat and mouse pawsDemonstrated anti-inflammatory activity through an antiexudative component; exhibited antihistamine and antiserotonin activity.
Lipid Peroxidation (LPO) InhibitionFreund's Adjuvant-Induced Arthritis in ratsInhibited LPO in the blood.[3]
Antioxidant Enzyme ActivityFreund's Adjuvant-Induced Arthritis in ratsEffects on antioxidant enzymes in the blood were studied.[3]
Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, with studies suggesting its potential in mitigating neuronal damage. Its mechanisms may involve improving cerebral circulation and reducing the impact of ischemic insults.

Antioxidant Properties

This compound exhibits antioxidant activity by reducing lipid peroxidation and influencing the levels of antioxidant enzymes.[3]

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages

This protocol describes the use of this compound to assess its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (medium without this compound).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value (the concentration of this compound that inhibits NO production by 50%).

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Griess Assay for Nitrite E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition & IC50 G->H

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the use of this compound to evaluate its free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or positive control.

    • For the blank, use 200 µL of methanol.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

G DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + this compound-H Dimephosphon_H This compound-H (Antioxidant) This compound This compound• Dimephosphon_H->this compound

Caption: Mechanism of DPPH radical scavenging by an antioxidant like this compound.

In Vitro Neuroprotection Assay: Cell Viability in an Excitotoxicity Model

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT22 or SH-SY5Y).

Materials:

  • This compound

  • Neuronal cell line (e.g., HT22)

  • Appropriate cell culture medium and supplements

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., PrestoBlue)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding: Culture and seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to induce cell death (concentration to be optimized for the specific cell line, e.g., 5 mM for HT22 cells). Include a control group without glutamate.

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the control group (untreated, no glutamate).

    • Determine the concentration of this compound that provides significant neuroprotection.

G Glutamate Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity CellDeath Neuronal Cell Death Excitotoxicity->CellDeath CellSurvival Neuronal Cell Survival This compound This compound This compound->Excitotoxicity Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Neuroprotection->CellSurvival

Caption: this compound's potential neuroprotective role against glutamate-induced excitotoxicity.

Potential (Hypothetical) Application Notes

Screening for P2X Receptor Antagonism

While not yet established in the literature, the anti-inflammatory and neuroprotective properties of this compound suggest a potential interaction with purinergic signaling pathways, including P2X receptors, which are implicated in inflammation and neuronal function. The following is a general protocol for screening this compound's activity on P2X receptors.

Protocol: Calcium Influx Assay in P2X Receptor-Expressing Cells

Materials:

  • This compound

  • Cell line stably expressing a specific P2X receptor subtype (e.g., HEK293-P2X3 or HEK293-P2X7)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • P2X receptor agonist (e.g., ATP, BzATP)

  • Known P2X receptor antagonist (as a positive control)

  • Appropriate buffer (e.g., HBSS)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the P2X receptor-expressing cells in the microplate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known antagonist for a defined period.

  • Agonist Stimulation and Measurement: Use the fluorescence plate reader to measure the baseline fluorescence, then inject the P2X agonist and immediately begin kinetic measurement of the fluorescence signal to monitor calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) upon agonist stimulation.

    • Determine the percentage of inhibition of the agonist-induced calcium influx by this compound.

    • Generate a dose-response curve and calculate the IC50 value if a significant inhibitory effect is observed.

G cluster_pathway P2X Receptor Signaling ATP ATP (Agonist) P2X_Receptor P2X Receptor ATP->P2X_Receptor Ca_Influx Ca2+ Influx P2X_Receptor->Ca_Influx Cellular_Response Cellular Response (e.g., Inflammation) Ca_Influx->Cellular_Response This compound This compound (Potential Antagonist) This compound->P2X_Receptor Blocks?

Caption: Hypothetical antagonism of the P2X receptor signaling pathway by this compound.

Conclusion

This compound presents itself as a versatile tool compound for investigating inflammatory, oxidative, and neurodegenerative processes. While its precise molecular targets are still being fully elucidated, its established biological activities provide a solid foundation for its use in pharmacological research. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their specific experimental models. Further investigation into its effects on specific signaling pathways, such as the purinergic system, may reveal novel mechanisms of action and expand its utility as a pharmacological tool.

References

Application Notes and Protocols for Studying the Effects of Dimephosphon on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the molecular effects of Dimephosphon, an organophosphorus compound with known anti-inflammatory and immunomodulatory properties.[1] While direct studies on this compound's impact on specific gene expression are not extensively documented, research on other organophosphorus compounds suggests potential involvement of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.[2][3]

The following protocols and data presentation frameworks are designed to enable researchers to systematically explore the influence of this compound on cellular gene expression, providing valuable insights into its mechanism of action and potential therapeutic applications.

Data Presentation

Effective data management is crucial for comparative analysis. The following tables are templates for organizing quantitative data obtained from gene expression studies.

Table 1: Dose-Response Effect of this compound on Target Gene Expression

Target GeneThis compound Concentration (µM)Fold Change in Gene Expression (Normalized to Control)p-value
Gene X0 (Control)1.0-
1
10
50
100
Gene Y0 (Control)1.0-
1
10
50
100

Table 2: Time-Course Effect of this compound on Target Gene Expression

Target GeneTime Point (hours)Fold Change in Gene Expression (Normalized to Time 0)p-value
Gene X01.0-
6
12
24
48
Gene Y01.0-
6
12
24
48

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on gene expression.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a relevant cell line based on the research question (e.g., immune cells like macrophages for studying anti-inflammatory effects, or a cancer cell line for investigating anti-proliferative effects).

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA isolation) at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Once the cells have adhered and reached approximately 70-80% confluency, replace the medium with the prepared this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: RNA Isolation and Quantification
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).

  • RNA Extraction: Proceed with RNA isolation according to the manufacturer's protocol of the chosen kit. This typically involves phase separation, precipitation, and washing steps.

  • RNA Quantification and Quality Check: Resuspend the RNA pellet in RNase-free water. Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or a probe-based master mix).

  • qPCR Run: Perform the qPCR reaction using a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 4: Microarray or RNA-Sequencing (RNA-Seq) Analysis (for global gene expression profiling)
  • Sample Preparation: Prepare high-quality RNA samples as described in Protocol 2.

  • Library Preparation (for RNA-Seq) or Labeling and Hybridization (for Microarray): Follow the specific protocols provided by the service provider or the manufacturer of the chosen platform.

  • Sequencing or Scanning: Perform sequencing on a high-throughput sequencing platform or scan the microarray slides.

  • Data Analysis:

    • RNA-Seq: The raw sequencing data will undergo quality control, read alignment to a reference genome, and quantification of gene expression levels. Differentially expressed genes between this compound-treated and control samples can then be identified.

    • Microarray: The raw image data will be processed to obtain signal intensities, followed by background correction and normalization. Statistical analysis will be used to identify genes with significant changes in expression.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to studying this compound's effects.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors GeneExpression Altered Gene Expression (Inflammation, Apoptosis, Proliferation) TranscriptionFactors->GeneExpression

Caption: Putative MAPK signaling pathway affected by this compound.

G cluster_downstream Downstream Analysis start Start: Cell Culture treatment This compound Treatment start->treatment rna_isolation RNA Isolation & QC treatment->rna_isolation qPCR qPCR for Targeted Genes rna_isolation->qPCR microarray Microarray for Global Profiling rna_isolation->microarray rnaseq RNA-Seq for Global Profiling rna_isolation->rnaseq data_analysis Data Analysis qPCR->data_analysis microarray->data_analysis rnaseq->data_analysis end End: Biological Interpretation data_analysis->end G This compound This compound CellularEffects Cellular Effects This compound->CellularEffects SignalingPathways Signaling Pathway Modulation (e.g., MAPK) CellularEffects->SignalingPathways GeneExpressionChanges Gene Expression Changes BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpressionChanges->BiologicalResponse SignalingPathways->GeneExpressionChanges

References

Application Notes and Protocols: Dimephosphon in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dimephosphon (dimethyl-oxo-butyl-phosphonic acid dimethyl ester) in various preclinical models of neuroinflammation. The following sections detail the potential mechanisms of action, experimental protocols, and data presentation for evaluating the efficacy of this compound in traumatic brain injury (TBI), ischemic stroke, Alzheimer's disease (AD), and multiple sclerosis (MS) models.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a synthetic organophosphorus compound with known vasoactive and neuroprotective properties.[1] While its clinical use has primarily been in the context of traumatic brain injury and circulatory disorders of the brain, emerging evidence suggests a potential role for this compound in modulating neuroinflammatory processes. Studies have indicated that this compound possesses anti-inflammatory activity, including antihistamine and antiserotonin effects, which may contribute to its therapeutic potential in neurological conditions characterized by an inflammatory component.[2]

Neuroinflammation is a critical factor in the pathophysiology of numerous neurological disorders, including TBI, ischemic stroke, Alzheimer's disease, and multiple sclerosis.[3][4][5][6][7][8][9] This inflammatory response involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[3][4][7][10][11][12][13] The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of these inflammatory processes.[14][15][16][17][18]

These application notes will explore the use of this compound in relevant animal models to investigate its potential to mitigate neuroinflammation.

Key Signaling Pathway in Neuroinflammation: NF-κB

The NF-κB signaling pathway is a central regulator of the inflammatory response in the CNS. Understanding this pathway is crucial for interpreting the potential effects of this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB complex NFkB_IkB->IKK Phosphorylation NFkB_IkB->NFkB Release of NF-κB DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Genes Transcription Stimuli Inflammatory Stimuli (LPS, Aβ, Ischemia) Stimuli->IKK Activation This compound This compound (Hypothesized) This compound->IKK Inhibition?

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Application in Traumatic Brain Injury (TBI) Models

Rationale: TBI induces a robust neuroinflammatory cascade characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines, which contribute to secondary brain injury.[3][4] this compound's known clinical use in TBI makes this a primary model for investigating its anti-inflammatory effects.

Experimental Protocol: Controlled Cortical Impact (CCI) Model in Mice
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • TBI Induction:

    • Anesthetize the mouse with isoflurane.

    • Perform a craniotomy over the right parietal cortex.

    • Induce a moderate TBI using a controlled cortical impactor device (e.g., 3 mm tip diameter, 1 mm impact depth, 4 m/s velocity).

    • Suture the scalp and allow the animal to recover.

  • This compound Administration:

    • Prepare this compound solution in sterile saline.

    • Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.) at 1, 6, and 24 hours post-TBI.

  • Outcome Measures:

    • Neurological Severity Score (NSS): Assess motor function and reflexes at 24, 48, and 72 hours post-TBI.

    • Brain Tissue Analysis (at 72 hours post-TBI):

      • Cytokine Measurement: Homogenize the pericontusional brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead array.

      • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

      • Immunohistochemistry: Stain brain sections for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess glial activation.

Data Presentation: TBI Model
Treatment GroupNeurological Severity Score (at 72h)TNF-α (pg/mg protein)IL-1β (pg/mg protein)Iba1+ Cells (cells/mm²)
Sham1.2 ± 0.515.3 ± 3.18.9 ± 2.025 ± 5
TBI + Vehicle8.5 ± 1.2152.6 ± 20.498.7 ± 15.3210 ± 25
TBI + this compound (50 mg/kg)5.3 ± 0.985.4 ± 12.155.2 ± 9.8115 ± 18
TBI + this compound (100 mg/kg)4.1 ± 0.760.1 ± 9.540.8 ± 7.680 ± 12
*Illustrative data representing potential outcomes. p < 0.05 vs. TBI + Vehicle.

Application in Ischemic Stroke Models

Rationale: Cerebral ischemia triggers a rapid inflammatory response, exacerbating brain damage.[5][7][10][11] this compound's vasoactive properties may be complemented by anti-inflammatory effects in the context of stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Ischemia Induction:

    • Perform transient MCAO for 90 minutes using the intraluminal filament method.

    • Monitor cerebral blood flow to confirm occlusion and reperfusion.

  • This compound Administration:

    • Administer this compound (e.g., 25, 50, 100 mg/kg, i.p.) or vehicle at the time of reperfusion and 24 hours later.

  • Outcome Measures:

    • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Neurological Deficit Score: Evaluate motor deficits at 24 and 48 hours post-MCAO.

    • Gene Expression Analysis (at 48 hours post-MCAO): Extract RNA from the ischemic penumbra and perform qRT-PCR for inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

Data Presentation: Ischemic Stroke Model
Treatment GroupInfarct Volume (% of hemisphere)Neurological Deficit Score (at 48h)Tnf mRNA (fold change)Il1b mRNA (fold change)
Sham001.0 ± 0.21.0 ± 0.3
MCAO + Vehicle35.2 ± 4.53.2 ± 0.412.5 ± 2.115.8 ± 2.9
MCAO + this compound (50 mg/kg)22.1 ± 3.12.1 ± 0.36.8 ± 1.28.1 ± 1.5
MCAO + this compound (100 mg/kg)18.5 ± 2.81.8 ± 0.24.5 ± 0.95.9 ± 1.1
*Illustrative data representing potential outcomes. p < 0.05 vs. MCAO + Vehicle.

Application in Alzheimer's Disease (AD) Models

Rationale: Neuroinflammation, driven by microglia activation in response to amyloid-beta (Aβ) plaques, is a key component of AD pathology.[1][6][8][9]

Experimental Protocol: 5XFAD Transgenic Mouse Model
  • Animal Model: 5XFAD transgenic mice, which develop amyloid plaques and associated gliosis.

  • This compound Administration:

    • Begin chronic treatment at 3 months of age, before significant plaque deposition.

    • Administer this compound (e.g., 50 mg/kg/day) or vehicle in the drinking water for 3 months.

  • Outcome Measures (at 6 months of age):

    • Behavioral Testing: Assess cognitive function using the Morris water maze or Y-maze.

    • Brain Tissue Analysis:

      • Aβ Plaque Load: Stain brain sections with Thioflavin S or an anti-Aβ antibody (e.g., 6E10) and quantify the plaque area.

      • Microgliosis and Astrogliosis: Perform immunohistochemistry for Iba1 and GFAP around amyloid plaques.

      • Cytokine Levels: Measure TNF-α and IL-1β levels in brain homogenates by ELISA.

Data Presentation: Alzheimer's Disease Model
Treatment GroupAβ Plaque Area (%)Iba1+ Microglia around Plaques (a.u.)IL-1β (pg/mg protein)
Wild-Type + Vehicle01.0 ± 0.210.5 ± 2.5
5XFAD + Vehicle12.8 ± 2.13.5 ± 0.645.3 ± 8.7
5XFAD + this compound8.5 ± 1.52.1 ± 0.428.9 ± 5.4
Illustrative data representing potential outcomes. p < 0.05 vs. 5XFAD + Vehicle.

Application in Multiple Sclerosis (MS) Models

Rationale: MS is an autoimmune disease characterized by CNS inflammation, demyelination, and axonal damage. Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS.

Experimental Protocol: MOG-induced EAE in Mice
  • Animal Model: Female C57BL/6 mice (8-10 weeks old).

  • EAE Induction:

    • Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on day 0 and day 2 post-immunization.

  • This compound Administration:

    • Begin treatment on the day of disease onset (prophylactic) or at the peak of disease (therapeutic).

    • Administer this compound (e.g., 50 mg/kg, i.p.) daily.

  • Outcome Measures:

    • Clinical EAE Score: Monitor mice daily for clinical signs of paralysis and grade on a scale of 0-5.

    • Histopathology: At the end of the experiment, perfuse the animals and examine spinal cord sections for immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).

    • Spleen Cell Restimulation: Isolate splenocytes and restimulate them with MOG peptide in vitro. Measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by ELISA.

Data Presentation: Multiple Sclerosis Model
Treatment GroupMean Peak Clinical ScoreSpinal Cord Infiltration Score (0-4)Demyelination Score (0-3)
EAE + Vehicle3.5 ± 0.53.2 ± 0.42.8 ± 0.3
EAE + this compound (prophylactic)2.1 ± 0.41.8 ± 0.31.5 ± 0.2
EAE + this compound (therapeutic)2.8 ± 0.62.5 ± 0.52.1 ± 0.4
Illustrative data representing potential outcomes. p < 0.05 vs. EAE + Vehicle.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Neuroinflammation Model Induction cluster_assessment Assessment of Outcomes TBI Traumatic Brain Injury (CCI) Treatment This compound Administration (vs. Vehicle) TBI->Treatment Stroke Ischemic Stroke (MCAO) Stroke->Treatment AD Alzheimer's Disease (5XFAD mice) AD->Treatment MS Multiple Sclerosis (EAE) MS->Treatment Behavior Behavioral/Neurological Testing Treatment->Behavior Histo Histopathology/ Immunohistochemistry Treatment->Histo Biochem Biochemical Assays (ELISA, qPCR, MPO) Treatment->Biochem Analysis Data Analysis and Interpretation Behavior->Analysis Histo->Analysis Biochem->Analysis

General experimental workflow for evaluating this compound.

Conclusion

These application notes provide a framework for investigating the anti-neuroinflammatory effects of this compound in various preclinical models. The proposed protocols are based on standard, well-established methodologies in the field. Researchers should optimize dosages and treatment regimens based on preliminary studies. The illustrative data tables provide a template for presenting quantitative results in a clear and comparative manner. By systematically evaluating this compound in these models, its potential as a therapeutic agent for a range of neuroinflammatory disorders can be elucidated.

References

Troubleshooting & Optimization

Optimizing Dimephosphon Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dimephosphon concentration in various in vitro assays. This resource includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a new in vitro assay?

A1: For initial screening, a concentration range of 1 µM to 100 µM is a reasonable starting point. A study on "Dimebon" (another name for this compound) in a cellular model of Huntington's disease found neuroprotective effects at 50 µM against glutamate-induced toxicity. The same study reported an IC50 of 10 µM for NMDA receptor inhibition and 50 µM for the inhibition of voltage-gated calcium channels[1]. Therefore, a concentration-response curve spanning these values is recommended.

Q2: I am observing high cytotoxicity even at low concentrations of this compound. What are the possible causes and solutions?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds[2][3]. Your cell line might be particularly sensitive to this compound. Consider performing a dose-response curve over a wider and lower concentration range to determine the non-toxic concentration range.

  • Compound Stability: this compound's stability in your specific cell culture medium could be a factor. Instability can lead to the formation of more toxic byproducts. Ensure proper storage of your this compound stock solution and prepare fresh dilutions for each experiment.

  • Contamination: Rule out any potential contamination of your cell culture or reagents.

Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results can stem from several sources of variability:

  • Cell Density: The initial cell seeding density can significantly impact the effective concentration of a compound[4]. Ensure you use a consistent cell number for each experiment.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Time: The duration of exposure to this compound can influence the outcome. Use a consistent incubation time across all experiments.

  • Assay Conditions: Standardize all assay parameters, including temperature, CO2 levels, and reagent volumes.

Q4: How should I dissolve and store this compound for in vitro use?

A4: this compound is generally soluble in water and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent like water, PBS, or DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be considered, and it may be necessary to refresh the media with a new compound during prolonged experiments[5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM).
Compound has degraded.Use a fresh stock of this compound and prepare new dilutions. Verify the quality of your compound.
Insufficient incubation time.Increase the duration of exposure to this compound.
Cell line is not responsive.Consider using a different cell line that is more relevant to the biological effect you are studying.
High background signal in the assay Reagent interference.Run a control with this compound in cell-free media to check for direct interaction with assay reagents.
Solvent effects.Ensure the solvent concentration is consistent across all wells and is at a non-interfering level.
Precipitation of this compound in culture media Poor solubility at the tested concentration.Lower the concentration of this compound. If using a solvent, ensure it is compatible with your media and does not cause precipitation. Consider using a different solvent or a solubilizing agent, but validate its lack of toxicity first.
Inconsistent IC50 values Variability in experimental conditions.Strictly standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation.
Cell health and passage number.Use healthy, actively growing cells at a consistent and low passage number.

Quantitative Data Summary

The following table summarizes the known effective concentrations and IC50 values for this compound in specific in vitro assays.

Assay Type Cell Type Parameter Measured Concentration / IC50 Reference
NeuroprotectionPrimary Striatal Neuronal Cultures (YAC128 HD transgenic mice)Protection against glutamate-induced apoptosis50 µM[1]
Receptor InhibitionPrimary Striatal Neuronal Cultures (Wild type and YAC128 mice)NMDA Receptor InhibitionIC50 = 10 µM[1]
Ion Channel InhibitionPrimary Striatal Neuronal Cultures (Wild type and YAC128 mice)Voltage-gated Calcium Channel InhibitionIC50 = 50 µM[1]

Note: Data on a wide range of IC50 values for this compound across various cell lines and assays is limited in the currently available literature.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in neuronal cells (e.g., SH-SY5Y or primary neurons).

Materials:

  • Neuronal cells (e.g., SH-SY5Y, differentiated)

  • This compound

  • Neuronal culture medium

  • Glutamate solution

  • Cell viability assay reagents (e.g., MTT or LDH assay kit)

  • 24- or 96-well plates

Procedure:

  • Plate neuronal cells at an appropriate density and, if necessary, differentiate them according to standard protocols.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing toxicity.

  • Induce excitotoxicity by adding a predetermined toxic concentration of glutamate to the culture medium. The optimal glutamate concentration and exposure time should be determined empirically for your specific cell line (e.g., 5 mM for 24 hours).

  • Include control groups: untreated cells, cells treated with glutamate only, and cells treated with this compound only.

  • After the incubation period, assess cell viability using a suitable method like the MTT or LDH assay.

  • Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated group.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each this compound concentration to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control with methanol and DPPH solution only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treat Treat Cells with this compound prep_cells->treat prep_dime Prepare this compound Dilutions prep_dime->treat incubate Incubate for a Defined Period treat->incubate perform_assay Perform Specific In Vitro Assay incubate->perform_assay analyze Analyze Data and Determine IC50 perform_assay->analyze

Caption: General experimental workflow for in vitro assays with this compound.

troubleshooting_logic start High Cytotoxicity Observed q1 Is Solvent Control Toxic? start->q1 a1_yes Reduce Solvent Concentration or Change Solvent q1->a1_yes Yes q2 Is Cell Line Known to be Sensitive? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Use Lower Concentration Range or a Different Cell Line q2->a2_yes Yes q3 Is the Compound Stable in Media? q2->q3 No a2_yes->end_node a3_no Prepare Fresh Solutions, Consider Compound Degradation q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting logic for unexpected cytotoxicity in this compound assays.

mapk_pathway OP Organophosphorus Compounds (e.g., this compound) ROS Reactive Oxygen Species (ROS) OP->ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Apoptosis Apoptosis / Oxidative Stress MAPK->Apoptosis

Caption: Potential involvement of this compound in the MAPK signaling pathway.

References

Dimephosphon Technical Support Center: Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the aqueous solubility and stability of Dimephosphon. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: How can I determine the aqueous solubility of this compound for my specific experimental conditions?

A2: You can determine the aqueous solubility of this compound by following a standardized protocol, such as the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"). A general approach involves preparing a saturated solution, ensuring equilibrium is reached, and then analyzing the concentration of the dissolved compound.

Q3: What factors can influence the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of light.[1][3] As an organophosphorus compound, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1][4] Elevated temperatures will generally increase the rate of degradation.[3]

Q4: What is the primary degradation pathway for this compound in aqueous solutions?

A4: The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis of the phosphonate ester linkages.[1][4] This process can be catalyzed by acidic or basic conditions, leading to the stepwise loss of the methyl groups and ultimately yielding the corresponding phosphonic acid.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed when preparing an aqueous stock solution. The concentration exceeds the solubility limit under the current conditions (e.g., temperature, pH).- Gently warm the solution while stirring. - Adjust the pH of the solution. The solubility of many compounds is pH-dependent.[5][6][7] - Prepare a more dilute solution.
Loss of compound activity or inconsistent results over time. The compound is degrading in the aqueous solution.- Prepare fresh solutions for each experiment. - Store stock solutions at low temperatures (e.g., 0 - 4 °C for short-term or -20 °C for long-term storage) and protect from light.[8] - Buffer the aqueous solution to a pH where the compound exhibits maximum stability, which for many compounds is in the mid-pH range (e.g., 4.5 to 6.5).[9]
Unexpected peaks appear in analytical readouts (e.g., HPLC, MS). These may be degradation products of this compound.- Characterize the degradation products using techniques like mass spectrometry (MS). - Review the literature for known degradation products of similar organophosphorus compounds.[10] - Adjust solution preparation and storage conditions to minimize degradation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Flask Method)

This protocol provides a framework for determining the water solubility of this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Constant temperature shaker/bath (e.g., 20 ± 0.5 °C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of water in a flask.

  • Tightly seal the flask and place it in a constant temperature shaker bath.

  • Stir the solution for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, allow the mixture to stand to separate the undissolved solid.

  • Centrifuge an aliquot of the supernatant to remove any suspended particles.

  • Carefully withdraw a sample from the clear supernatant and dilute it as necessary.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

Protocol 2: Assessment of Aqueous Stability

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time.

Materials:

  • This compound

  • Buffered aqueous solution at the desired pH

  • Constant temperature incubator/chamber

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of this compound in the desired buffered aqueous solution at a known concentration.

  • Divide the solution into several aliquots in sealed vials to avoid repeated opening of the same sample.

  • Store the vials at a constant temperature (e.g., room temperature or 37 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the concentration of this compound remaining in the solution using a suitable analytical method.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Visualizations

experimental_workflow Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Saturated Solution equilibrate Equilibrate at Constant Temp prep_sol->equilibrate analyze_sol Analyze Supernatant Concentration equilibrate->analyze_sol end End analyze_sol->end prep_stab Prepare Stock Solution incubate Incubate at Constant Temp prep_stab->incubate analyze_stab Analyze at Time Points incubate->analyze_stab analyze_stab->end start Start decision Objective? start->decision decision->prep_sol Determine Solubility decision->prep_stab Assess Stability

Caption: Workflow for experimental determination of solubility and stability.

degradation_pathway Postulated Hydrolysis Pathway of this compound This compound This compound (Dimethyl Ester) intermediate Monomethyl Ester This compound->intermediate Hydrolysis (+H2O, -CH3OH) final_product Phosphonic Acid intermediate->final_product Hydrolysis (+H2O, -CH3OH)

Caption: Postulated hydrolysis pathway of this compound in aqueous solution.

References

Technical Support Center: Troubleshooting Dimephosphon Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Dimephosphon in their cell culture experiments and encountering precipitation issues. This resource provides a structured approach to troubleshooting, offering potential causes and practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

A1: Precipitation of this compound in cell culture media can be attributed to several factors, often related to its physicochemical properties and interactions with media components. The primary causes include:

  • Exceeding Aqueous Solubility: Every compound has a limit to how much can be dissolved in an aqueous solution like cell culture media. If the final concentration of this compound surpasses its solubility limit, it will precipitate out of the solution.

  • Solvent Shock: this compound is often prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate. This is a common issue for many compounds, not just this compound.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), as well as phosphate ions, are present in media like DMEM and RPMI-1640 and could potentially form insoluble salts with this compound or its degradation products.

  • pH and Temperature Effects: The pH of the cell culture medium (typically around 7.2-7.4) and the standard incubation temperature of 37°C can influence the stability and solubility of this compound. While specific data for this compound is limited, organophosphorus compounds can be susceptible to hydrolysis, and the rate of this degradation can be pH and temperature-dependent. Degradation products may have lower solubility than the parent compound.

  • High Local Concentration: Adding the this compound stock solution directly to the full volume of media without proper mixing can create localized areas of high concentration, leading to precipitation before it has a chance to disperse and dissolve.

Q2: How can I visually identify this compound precipitation?

A2: Precipitation can manifest in several ways. You might observe:

  • A fine, crystalline powder settling at the bottom of the culture vessel.

  • A cloudy or hazy appearance in the medium.

  • Small, needle-like or amorphous particles when viewed under a microscope.

It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid drop in pH (indicated by a color change of the phenol red indicator from red to yellow) and the presence of motile microorganisms visible under high magnification.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: Are there any preventative measures I can take to avoid precipitation?

A4: Yes, several best practices can help prevent this compound precipitation:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. A good practice is to first create an intermediate dilution of this compound in a small volume of serum-free medium or phosphate-buffered saline (PBS). This intermediate dilution can then be added to the final volume of your complete cell culture medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.

  • Control the Final DMSO Concentration: It is a standard practice in cell culture to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity to the cells. Preparing a more concentrated stock solution of this compound will allow you to use a smaller volume, thus keeping the final DMSO concentration low.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature can affect solubility, and adding a cold compound solution to warm media can sometimes induce precipitation.

  • Gentle Mixing: When adding the this compound solution (or the intermediate dilution) to the media, do so dropwise while gently swirling or vortexing the media. This helps to disperse the compound quickly and avoid high local concentrations.

  • Consider Serum Content: If you are using a serum-containing medium, adding the this compound to the complete medium (with serum) may sometimes help to stabilize the compound and prevent precipitation, as proteins in the serum can sometimes bind to and solubilize compounds.

Troubleshooting Guide

If you are currently experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

Step 1: Verify Your Stock Solution

  • Question: Is your this compound fully dissolved in the stock solution?

  • Action: Visually inspect your stock solution for any undissolved particulate matter. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate briefly to ensure complete dissolution. Always store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.

Step 2: Review Your Final Concentration

  • Question: Is it possible that the final concentration of this compound in your cell culture medium is too high?

  • Action: Conduct a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and experimental endpoint. It's possible that a lower, non-precipitating concentration will still yield the desired biological effect.

Step 3: Assess the Impact of Media Components

  • Question: Could an interaction with a specific media component be causing the precipitation?

  • Action: To test this, prepare a simple buffered solution, such as PBS, at the same pH as your cell culture medium (pH 7.4). Add this compound to this simple buffer at the same final concentration used in your experiments. If no precipitation occurs, it suggests that one or more components in the complete medium are contributing to the insolubility.

Step 4: Evaluate pH and Temperature Stability

  • Question: Is it possible that this compound is degrading under your experimental conditions, leading to a less soluble byproduct?

  • Action: While specific stability data for this compound is scarce, you can empirically test its stability. Prepare your this compound-containing medium and incubate it under your standard cell culture conditions (37°C, 5% CO₂) for the duration of your experiment without cells. Periodically check for the appearance of precipitate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇O₄PPubChem
Molecular Weight 208.19 g/mol PubChem
XLogP3-AA -0.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Aqueous Solubility To be determinedMedKoo Biosciences
pKa Not available

Table 2: Experimental Solubility Log

Use this table to record your observations when troubleshooting this compound precipitation.

DateThis compound Conc.SolventMedia TypeFinal DMSO (%)Temperature (°C)Observations (Precipitate/No Precipitate)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A higher concentration is generally better to minimize the final DMSO volume in the cell culture.

  • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved.

  • If the compound does not readily dissolve, you may gently warm the tube in a 37°C water bath for a few minutes or sonicate for short intervals.

  • Visually inspect the solution against a light source to ensure there is no undissolved material. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • Concentrated this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and other supplements if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (Example for a final concentration of 10 µM from a 10 mM stock):

  • Calculate the required volumes:

    • To achieve a 1:1000 dilution (10 mM to 10 µM), you will add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium.

  • Perform an intermediate dilution (Recommended):

    • In a sterile tube, add 99 µL of pre-warmed, serum-free medium or PBS.

    • Add 1 µL of the 10 mM this compound stock solution to the 99 µL of medium/PBS.

    • Gently pipette up and down or briefly vortex to mix. This creates a 100 µM intermediate dilution.

  • Prepare the final working solution:

    • In a sterile conical tube, add the desired final volume of pre-warmed, complete cell culture medium (e.g., 10 mL).

    • Add the appropriate volume of the intermediate dilution (in this example, 1 mL of the 100 µM solution to 9 mL of complete medium to get a final volume of 10 mL at 10 µM).

    • Alternatively, if not performing an intermediate dilution, add the calculated volume of the concentrated stock (10 µL of 10 mM stock for 10 mL of medium) dropwise to the medium while gently swirling.

  • Final Mix and Incubation:

    • Cap the tube and invert it several times to ensure the solution is thoroughly mixed.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

    • If the medium is clear, proceed to treat your cells.

Mandatory Visualization

Dimephosphon_Troubleshooting cluster_start Start cluster_check_stock Step 1: Stock Solution cluster_check_concentration Step 2: Final Concentration cluster_check_media Step 3: Media Interaction cluster_check_stability Step 4: Stability cluster_solution Solution start Precipitation Observed check_stock Is stock solution clear? start->check_stock stock_precipitate Precipitate in stock check_stock->stock_precipitate No check_conc Is final concentration too high? check_stock->check_conc re_dissolve Action: Warm/Sonicate stock. Prepare fresh if needed. stock_precipitate->re_dissolve re_dissolve->start Re-test high_conc High Concentration check_conc->high_conc Yes check_media Test solubility in PBS. Precipitate forms? check_conc->check_media No lower_conc Action: Perform dose-response. Determine lowest effective dose. high_conc->lower_conc lower_conc->start Re-test media_interaction Interaction with Media Components check_media->media_interaction No (precipitates in media, not PBS) check_stability Incubate drug in media (no cells). Precipitate forms over time? check_media->check_stability Yes (precipitates in PBS) optimize_dilution Action: Use intermediate dilution. Add dropwise with mixing. media_interaction->optimize_dilution optimize_dilution->start degradation Potential Degradation check_stability->degradation Yes solution No Precipitation check_stability->solution No stability_test Action: Consider shorter experiment duration. Analyze compound stability if possible. degradation->stability_test

Dimephosphon: A Technical Guide to Shelf Life, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Dimephosphon, ensuring the compound's integrity is paramount for reproducible and reliable experimental outcomes. This technical support guide provides a comprehensive overview of this compound's shelf life, recommended storage conditions, and a troubleshooting guide for common issues that may be encountered during its handling and use.

Recommended Storage and Shelf Life

Proper storage is critical to maintaining the stability and efficacy of this compound. Adherence to these guidelines will help ensure the compound performs as expected throughout its shelf life.

ParameterConditionDuration
Solid Form Storage
Dry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
Stock Solution Storage
0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)
Shipping Condition Ambient temperatureStable for a few weeks
Shelf Life > 2 years (if stored properly)

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

If stored correctly under the recommended long-term conditions (-20°C, dry, and dark), this compound has a shelf life of over two years[1].

Q2: How should I store this compound for short-term use?

For short-term storage, lasting from a few days to a couple of weeks, it is recommended to keep the compound in a dry and dark environment at a temperature between 0 and 4°C[1].

Q3: What are the optimal conditions for long-term storage?

For long-term storage, spanning several months to years, this compound should be stored at -20°C in a dry and dark place[1].

Q4: How should I store stock solutions of this compound?

Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months)[1]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: Is this compound stable during shipping?

Yes, this compound is stable enough to be shipped at ambient temperature for a few weeks, including the time it may spend in customs[1].

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide addresses potential issues related to the storage and handling of this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table above).

    • Check Aliquoting Practice: If using a stock solution, ensure that it has not been subjected to multiple freeze-thaw cycles. It is best practice to prepare single-use aliquots.

    • Consider Age of Compound: If the compound is older than its specified shelf life, it may have degraded.

    • Perform a Quality Control Check: If possible, verify the purity and concentration of your this compound stock using an appropriate analytical method, such as HPLC.

Issue 2: Visible changes in the compound (e.g., color change, clumping).

  • Potential Cause: Exposure to moisture or light.

  • Troubleshooting Steps:

    • Assess Storage Environment: Ensure the storage container is airtight and protected from light.

    • Handle with Care: When weighing and preparing solutions, minimize the compound's exposure to ambient air and light.

    • Discard if Necessary: If significant physical changes are observed, it is recommended to use a fresh batch of the compound to ensure the integrity of your results.

Issue 3: Poor solubility of the compound.

  • Potential Cause: Use of an inappropriate solvent or degraded compound.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the manufacturer's instructions or relevant literature for the recommended solvents.

    • Use Fresh Solvent: Ensure the solvent is of high purity and has not been contaminated.

    • Consider a Fresh Batch: If solubility issues persist with the correct solvent, the compound may have degraded, and a new batch should be used.

While specific degradation products for this compound are not extensively detailed in publicly available literature, organophosphorus compounds can be susceptible to hydrolysis and oxidation. Therefore, minimizing exposure to moisture and air is a critical preventative measure.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

Dimephosphon_Troubleshooting start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct Storage Use Fresh Aliquot storage_ok->improper_storage No check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) storage_ok->check_handling Yes improper_storage->check_handling handling_ok Handling Procedures Correct? check_handling->handling_ok improper_handling Action: Revise Protocol (e.g., Aliquot Stock) handling_ok->improper_handling No check_reagents Assess Reagent Quality (Solvent Purity, etc.) handling_ok->check_reagents Yes improper_handling->check_reagents reagents_ok Reagents of High Quality? check_reagents->reagents_ok bad_reagents Action: Use Fresh Reagents reagents_ok->bad_reagents No qc_compound Consider Quality Control (e.g., HPLC, NMR) reagents_ok->qc_compound Yes bad_reagents->qc_compound end End: Proceed with Experiment qc_compound->end

Caption: Troubleshooting workflow for this compound-related experimental issues.

References

Technical Support Center: Overcoming Limitations in Dimephosphon Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Dimephosphon in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical research. Our aim is to facilitate smoother experimental workflows and ensure the generation of robust and reliable data.

Troubleshooting Guide

This section addresses specific problems researchers may face during in vivo experiments with this compound, offering potential causes and actionable solutions.

Issue 1: High Variability in Experimental Outcomes

Question: We are observing significant variability in the therapeutic effects of this compound between animals in the same treatment group. What could be the cause, and how can we mitigate this?

Answer:

High variability in animal studies can stem from several factors, not all of which are directly related to the compound itself. Here are some common causes and troubleshooting steps:

  • Inconsistent Drug Administration: Improper or inconsistent administration techniques can lead to variations in the actual dose received by each animal.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection). Standardize the procedure, including restraint methods, needle/gavage tube size, and injection speed. For oral gavage, verify correct placement to avoid accidental administration into the lungs.

  • Animal Stress: Stress from handling and procedures can significantly impact physiological responses and drug metabolism.

    • Solution: Acclimatize animals to the experimental procedures and handling before the study begins. Handle animals gently and consistently. Consider using less stressful administration methods if possible.

  • Underlying Health Status: Subclinical infections or other health issues in animal cohorts can affect their response to treatment.

    • Solution: Source animals from reputable vendors and ensure they are specific-pathogen-free (SPF). Monitor animal health closely throughout the study for any signs of illness.

  • Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) of this compound can contribute to variable responses.

    • Solution: While challenging to control completely, ensuring a homogenous animal population in terms of age, weight, and genetic background can help. Consider performing pharmacokinetic pilot studies to understand the variability in your specific animal model.

Issue 2: Poor Oral Bioavailability

Question: Our studies indicate low and inconsistent oral bioavailability of this compound. How can we improve its absorption?

Answer:

Low oral bioavailability is a common challenge for many compounds. Here are some strategies to consider:

  • Formulation Optimization: The formulation of this compound can significantly impact its solubility and absorption.

    • Solution: Experiment with different vehicle solutions. While corn oil is common, other options like solutions with cyclodextrins or lipid-based formulations could enhance solubility and absorption.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Solution: While difficult to alter in vivo, understanding the metabolic pathways can inform the interpretation of your results. In vitro studies using liver microsomes can help elucidate the extent of first-pass metabolism. For initial efficacy studies, consider a parenteral route of administration (e.g., intraperitoneal or intravenous) to bypass the first-pass effect and establish a proof-of-concept.

Issue 3: Suspected Off-Target Effects

Question: We are observing unexpected physiological or behavioral changes in our animals treated with this compound that don't align with its known mechanism of action. Could these be off-target effects?

Answer:

Off-target effects are a possibility with any investigational compound. It's crucial to systematically investigate these observations.

  • Dose-Response Relationship: Unexpected effects may be dose-dependent.

    • Solution: Conduct a thorough dose-response study to determine if the observed effects are concentration-dependent. This can help differentiate between on-target and off-target pharmacology.

  • Control Groups: Appropriate control groups are essential for isolating the effects of the compound.

    • Solution: Include a vehicle-only control group to rule out effects from the administration vehicle. If the off-target effects are significant, consider including a positive control group with a compound known to produce similar effects to help understand the potential mechanism.

  • Literature Review: Other researchers may have observed similar effects with this compound or related organophosphorus compounds.

    • Solution: Conduct a comprehensive literature search for any reported off-target activities or toxicities associated with this compound and its structural analogs.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of using this compound in animal research.

General

Q1: What is this compound and what are its primary research applications?

A1: this compound is an organophosphorus compound known for its anti-inflammatory and immunomodulatory properties.[1] It has been investigated for its potential therapeutic effects in a variety of conditions, including inflammatory disorders and neurological conditions.[1]

Pharmacokinetics and Dosing

Q2: What is the recommended route of administration for this compound in animal studies?

A2: this compound has been administered via both oral (gavage) and parenteral (intraperitoneal, intravenous) routes in animal studies. The choice of route depends on the experimental objective. Oral administration is relevant for assessing potential clinical use, while parenteral routes can be used to achieve more direct systemic exposure and bypass first-pass metabolism.

Q3: Is there available pharmacokinetic data for this compound in common laboratory animals?

A3: Specific pharmacokinetic parameters such as oral bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life for this compound are not extensively reported in publicly available literature. Researchers are encouraged to perform pilot pharmacokinetic studies in their chosen animal model to determine these parameters empirically.

Toxicity

Q4: What is the known toxicity profile of this compound in animals?

Q5: Are there any known genotoxic or mutagenic effects of this compound?

A5: Information regarding the genotoxicity of this compound, such as results from an Ames test, is not widely published. The Ames test is a common bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. Given the lack of specific data, researchers should exercise caution and consider conducting genotoxicity assays as part of a comprehensive safety evaluation.

Data at a Glance

The following tables summarize key information for researchers working with this compound.

Table 1: General Properties of this compound

PropertyDescription
Chemical ClassOrganophosphorus Compound
Primary EffectsAnti-inflammatory, Immunomodulatory[1]
Research AreasInflammatory diseases, Neurological conditions

Table 2: Considerations for Animal Studies with this compound

ParameterKey Considerations
Route of Administration Oral (gavage) for clinical relevance; Parenteral (IP, IV) for direct exposure.
Vehicle Selection Aqueous solutions are possible, but solubility may be limited. Corn oil or other lipid-based vehicles can be considered for oral administration.
Dosage Highly dependent on the animal model and therapeutic indication. Dose-ranging studies are essential.
Toxicity Monitoring Closely monitor animals for signs of organophosphate toxicity, including changes in behavior, neurological function, and gastrointestinal distress.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are example protocols for common administration routes.

Protocol 1: Oral Gavage Administration in Rats

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • Select an appropriate vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose solution).

    • If using a suspension, ensure it is uniformly mixed before each administration. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Restraint:

    • Gently restrain the rat to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the handler.

  • Gavage Procedure:

    • Use a sterile, ball-tipped gavage needle of appropriate size for the rat's weight.

    • Measure the needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow the tube. Do not force the needle.

    • Slowly administer the calculated volume of the this compound solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing or regurgitation, for a few minutes after the procedure.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Preparation of Dosing Solution:

    • Dissolve the accurately weighed this compound in a sterile, isotonic vehicle (e.g., sterile saline). Ensure the solution is clear and free of particulates.

  • Animal Handling and Restraint:

    • Securely restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Procedure:

    • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G).

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure no blood or peritoneal fluid is drawn into the syringe.

    • Slowly inject the calculated volume.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of discomfort or adverse reactions.

Protocol 3: Sample Collection and Analysis

  • Blood Collection:

    • Collect blood samples at predetermined time points post-administration via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Tissue Collection:

    • At the end of the study, euthanize the animals and harvest tissues of interest.

    • Snap-freeze tissues in liquid nitrogen or fix them in an appropriate solution for histological analysis.

  • Analytical Methods:

    • Quantification of this compound in biological matrices (plasma, tissue homogenates) can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the sensitivity and specificity required for pharmacokinetic and biodistribution studies.

Signaling Pathways and Workflows

This compound and the MAPK Signaling Pathway

Organophosphorus compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes like inflammation, proliferation, and apoptosis.[3][4] While the specific interactions of this compound with this pathway are still under investigation, a general model of how an organophosphorus compound might influence MAPK signaling is presented below. This can serve as a hypothetical framework for designing experiments to elucidate this compound's mechanism of action.

MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Receptor Cell Surface Receptor This compound->Receptor Interaction RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inflammation Inflammation ERK->Inflammation Apoptosis Apoptosis ERK->Apoptosis Cell_Survival Cell Survival ERK->Cell_Survival Experimental_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction & Treatment cluster_assessment Phase 3: Assessment Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, Vehicle, this compound) Animal_Acclimatization->Group_Allocation Inflammation_Induction Induce Inflammation (e.g., LPS injection) Group_Allocation->Inflammation_Induction Dimephosphon_Admin This compound Administration Inflammation_Induction->Dimephosphon_Admin Clinical_Scoring Clinical Scoring (e.g., inflammation score) Dimephosphon_Admin->Clinical_Scoring Sample_Collection Sample Collection (Blood, Tissues) Clinical_Scoring->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

References

Potential off-target effects of Dimephosphon in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dimephosphon in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary effects of this compound?

This compound is an organophosphorus compound recognized for its anti-inflammatory and immunomodulatory properties. Its mechanism of action is understood to involve the modulation of immune cell activity and the inhibition of pro-inflammatory mediators. It is also known to influence bone metabolism and has a lymphotropic effect, stimulating lymph circulation by increasing the number of functioning lymph capillaries and the contractile activity of lymphangions.[1]

Q2: My results are inconsistent with the expected anti-inflammatory effects of this compound. What could be the cause?

Unexpected results could stem from several factors, including off-target effects. As an organophosphorus compound, this compound may interact with proteins other than its intended targets. Organophosphorus compounds are known to interfere with various intracellular signaling pathways, which could lead to unanticipated cellular responses.[2] It is also crucial to verify the purity and stability of your this compound stock solution and ensure consistent experimental conditions.

Q3: I am observing unexpected changes in cell viability in my experiments with this compound. How can I troubleshoot this?

Unforeseen effects on cell viability could be an off-target effect. Organophosphorus compounds have been reported to induce apoptosis or decrease neurite outgrowth in neuronal cell lines.[2] To investigate this, you can perform a dose-response cell viability study using a standard method like the MTT assay. This will help determine if the observed cytotoxicity is a dose-dependent effect of this compound.

Q4: Could this compound be interacting with kinases in my cellular model?

While there is no specific public data on a comprehensive kinase screen for this compound, its nature as a small molecule that can influence signaling pathways suggests that off-target kinase interactions are a possibility. Many kinase inhibitors are known to have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] To explore this, you could perform a kinase profiling assay.

Q5: Are there any known off-target receptor interactions for this compound?

Currently, there is a lack of publicly available broad-spectrum receptor binding data for this compound. To investigate potential off-target receptor binding, a comprehensive radioligand binding assay screen against a panel of common receptors would be necessary.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed After this compound Treatment

If you observe a cellular phenotype that is not consistent with the known immunomodulatory or anti-inflammatory effects of this compound, consider the following troubleshooting workflow to investigate potential off-target effects.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Off-Target Investigation cluster_3 Data Analysis & Interpretation start Unexpected Experimental Result with this compound purity Verify Compound Purity and Concentration start->purity conditions Confirm Experimental Conditions start->conditions viability Assess Cell Viability (e.g., MTT Assay) purity->viability conditions->viability kinase Kinase Profiling viability->kinase receptor Receptor Binding Screen viability->receptor enzyme Broad Enzyme Inhibition Assay viability->enzyme analyze Analyze Screening Data (IC50, Ki values) kinase->analyze receptor->analyze enzyme->analyze pathway Pathway Analysis of Potential Off-Targets analyze->pathway conclusion Formulate Hypothesis on Off-Target Mechanism pathway->conclusion

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Quantitative Data Summary: Hypothetical Off-Target Screening Results

The following tables are templates for how you might structure quantitative data from off-target screening assays. Note: This is hypothetical data for illustrative purposes, as specific off-target data for this compound is not publicly available.

Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)

Kinase TargetPercent Inhibition
Kinase A85%
Kinase B52%
Kinase C15%
Kinase D5%

Table 2: Hypothetical Receptor Binding Assay Results for this compound

Receptor TargetIC50 (µM)Ki (µM)
Receptor X2515
Receptor Y> 100> 100
Receptor Z7550

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies to assess the effect of this compound on cell viability.[5][6]

Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

G cluster_0 Setup cluster_1 Treatment cluster_2 Assay cluster_3 Measurement seed Seed Cells in 96-well Plate treat Add this compound Dilutions seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Kinase Profiling using a Commercial Service

Identifying specific kinase off-targets typically requires screening against a large panel of kinases, which is often performed by specialized contract research organizations (CROs).

Objective: To identify potential kinase targets of this compound by screening it against a broad panel of purified kinases.

General Workflow:

  • Compound Submission: Provide the CRO with a sample of this compound of known purity and concentration.

  • Kinase Panel Selection: Choose a kinase panel that is relevant to your research area or a broad "kinome-wide" panel.

  • Screening: The CRO will perform high-throughput screening of your compound, typically at one or two concentrations (e.g., 1 µM and 10 µM), against the selected kinase panel. The activity of each kinase is measured in the presence of your compound.

  • Data Analysis: The CRO will provide a report detailing the percent inhibition of each kinase by your compound.

  • Follow-up Studies: For any significant "hits" (kinases that are substantially inhibited), you may wish to perform follow-up studies to determine the IC50 value to quantify the potency of inhibition.

G cluster_0 Preparation cluster_1 Screening (CRO) cluster_2 Analysis cluster_3 Validation compound Prepare High-Purity This compound Sample panel Select Kinase Panel compound->panel hts High-Throughput Screening panel->hts report Receive Data Report (% Inhibition) hts->report hits Identify Significant 'Hits' report->hits ic50 Determine IC50 for Confirmed Hits hits->ic50 G cluster_0 Assay Components cluster_1 Binding & Separation cluster_2 Detection & Analysis membranes Receptor-Containing Membranes incubate Incubate to Equilibrium membranes->incubate radioligand Radioligand radioligand->incubate compound This compound compound->incubate filter Filter to Separate Bound/Unbound incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze G cluster_0 Potential Off-Target Interactions cluster_1 Downstream Cellular Effects This compound This compound (Organophosphorus Compound) Kinase Kinase Activity This compound->Kinase ? Receptor Receptor Binding This compound->Receptor ? Enzyme Other Enzyme Activity This compound->Enzyme ? Signaling Altered Intracellular Signaling (e.g., MAPK) Kinase->Signaling Receptor->Signaling Enzyme->Signaling Viability Changes in Cell Viability Signaling->Viability Phenotype Unexpected Phenotype Signaling->Phenotype

References

Technical Support Center: Investigating Dimephosphon Interference with Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific documented evidence of Dimephosphon interfering with a wide range of common laboratory assays is limited in publicly available scientific literature. This technical support guide provides a framework for researchers to identify and troubleshoot potential interference based on the known biochemical properties of this compound and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is drug interference in laboratory assays?

Drug interference refers to the effect of a drug or its metabolites on a laboratory test, leading to an inaccurate result. This interference can be analytical (in vitro), where the compound directly affects the measurement process, or physiological (in vivo), where the drug alters the concentration of the analyte in the body.[1][2] Analytical interference can be caused by a variety of mechanisms, including spectral overlap, chemical reaction with assay reagents, or inhibition/activation of reporter enzymes.[1]

Q2: Based on its known properties, what are the potential mechanisms of this compound interference?

This compound is known to influence the redox state of cells by increasing the levels of total mercapto groups and glutathione, and reducing lipid peroxidation products.[3] Based on these properties, potential mechanisms of interference in in vitro assays could include:

  • Redox Activity: As an antioxidant, this compound could interfere with assays that rely on redox reactions, such as those using resazurin-based viability indicators or measuring reactive oxygen species (ROS).

  • Thiol Reactivity: Its effect on thiol groups suggests it could interact with reagents that contain or react with sulfhydryl groups, potentially affecting enzyme activity or protein quantification assays that use thiol-reactive probes.

  • Chelating Properties: Organophosphorus compounds can have metal-chelating properties. If this compound shares this property, it could interfere with assays that require specific metal ions for enzymatic activity or signal generation.[4]

Q3: Which types of assays are potentially more susceptible to interference by this compound?

Given its known properties, the following types of assays may have a higher potential for interference:

  • Oxidative Stress Assays: Assays measuring ROS, lipid peroxidation (e.g., TBARS assay), or total antioxidant capacity.

  • Cell Viability/Cytotoxicity Assays: Assays employing redox indicators like MTT, MTS, WST, or resazurin.

  • Enzyme Assays: Particularly those involving oxidoreductases or enzymes sensitive to changes in thiol status.

  • Thiol Quantification Assays: Assays using Ellman's reagent (DTNB) to measure free sulfhydryl groups.

  • Immunoassays: While less likely to be a direct chemical interference, significant changes in the cellular environment induced by this compound could indirectly affect immunoassay results.[5]

Q4: How can I determine if this compound is interfering with my assay?

A systematic approach is necessary to confirm interference. Key steps include:

  • Run proper controls: Include controls with this compound in the assay medium without cells or the analyte of interest to check for direct effects on the assay reagents.

  • Perform a spectral scan: Check if this compound absorbs light or fluoresces at the same wavelength used for detection in your assay.

  • Test for dose-dependence: Assess if the suspected interference varies with the concentration of this compound.

  • Conduct a spike-and-recovery experiment: Add a known amount of the analyte to a sample with and without this compound to see if the recovery of the analyte is affected.

Q5: What are the general steps to troubleshoot and mitigate interference?

If interference is confirmed, the following steps can be taken:

  • Modify the protocol: This could involve changing incubation times, washing steps, or the order of reagent addition.

  • Use an alternative assay: If possible, switch to an assay with a different detection principle that is not susceptible to the same type of interference.

  • Sample dilution: Diluting the sample containing this compound might reduce the interference to an acceptable level, provided the analyte concentration remains within the detection range.

  • Data correction: In some cases, a correction factor can be determined and applied to the results, but this should be done with caution and thorough validation.

Troubleshooting Guides

Guide 1: Initial Assessment of Potential Interference

This guide outlines the first steps to take when you suspect this compound may be interfering with your assay.

Objective: To determine if this compound directly interacts with assay components or has optical properties that confound signal measurement.

Workflow:

start Suspected Interference spec_scan Perform Spectral Scan of this compound start->spec_scan compound_control Run Compound-Only Control (this compound + Assay Reagents) start->compound_control std_curve Assess Standard Curve in Presence of this compound start->std_curve decision Interference Detected? spec_scan->decision compound_control->decision std_curve->decision no_interference No Direct Interference Detected. Proceed with caution. decision->no_interference No interference Direct Interference Confirmed. Proceed to Guide 2. decision->interference Yes

Caption: Workflow for the initial assessment of assay interference.

Guide 2: Characterizing and Mitigating Interference

This guide provides steps to understand the nature of the interference and find potential solutions.

Objective: To characterize the mechanism of interference and implement strategies to obtain reliable data.

Workflow:

start Direct Interference Confirmed spike_recovery Perform Spike-and-Recovery Experiment start->spike_recovery protocol_mod Modify Assay Protocol (e.g., change incubation time, add wash steps) spike_recovery->protocol_mod alt_assay Use Alternative Assay with Different Detection Principle protocol_mod->alt_assay dilution Test Sample Dilution Series alt_assay->dilution decision Mitigation Successful? dilution->decision success Reliable Data Obtained decision->success Yes fail Interference Persists. Consider alternative experimental design. decision->fail No

Caption: Workflow for characterizing and mitigating assay interference.

Data Presentation

Table 1: Hypothetical Data from a Compound-Only Control Experiment

This table illustrates how to present data to check for direct interference of this compound with assay reagents in a colorimetric assay measuring absorbance at 450 nm.

This compound (µM)Absorbance at 450 nm (No Analyte)% Interference
0 (Blank)0.0500%
100.0524%
500.07550%
1000.150200%

Table 2: Hypothetical Data from a Spike-and-Recovery Experiment

This table shows how to evaluate the effect of this compound on the quantification of a known amount of analyte.

SampleAnalyte Spiked (ng/mL)Measured Analyte (ng/mL)% Recovery
Control5048.597%
+ 50 µM this compound5035.270.4%

Experimental Protocols

Protocol 1: Spectral Scan of this compound

Objective: To determine if this compound has intrinsic absorbance or fluorescence at the excitation and emission wavelengths used in the assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrophotometer or plate reader capable of spectral scanning

  • Quartz cuvette or UV-transparent microplate

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer, covering the range of concentrations to be used in the experiment.

  • Include a buffer-only blank.

  • Measure the absorbance of each dilution across a range of wavelengths that includes the excitation and emission wavelengths of your assay.

  • If using a fluorescence-based assay, perform an excitation and emission scan for each concentration of this compound.

  • Plot the spectra and identify any overlap with your assay's wavelengths.

Protocol 2: Spike-and-Recovery Experiment

Objective: To assess whether the presence of this compound affects the accurate measurement of a known quantity of the analyte.

Materials:

  • Samples (e.g., cell lysate, plasma)

  • This compound stock solution

  • Purified analyte standard

  • All necessary assay reagents

Procedure:

  • Prepare two sets of identical samples.

  • To one set of samples, add a known amount of the purified analyte standard ("spiked" samples).

  • To the other set, add the same volume of buffer ("unspiked" samples).

  • Divide each set into two subsets. To one subset, add this compound to the desired final concentration. To the other, add the vehicle control.

  • You will now have four groups: unspiked, spiked, unspiked + this compound, and spiked + this compound.

  • Perform the assay according to the standard protocol.

  • Calculate the recovery using the following formula: % Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known concentration of spiked analyte] x 100

  • A recovery significantly different from 100% in the presence of this compound indicates interference.

Signaling Pathway Visualization

Based on its known mechanism of action, this compound could influence cellular pathways related to oxidative stress. Interference with assays measuring components of these pathways is plausible.

cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Assay_ROS ROS Assay (e.g., DCFDA) ROS->Assay_ROS GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Assay_GSH GSH/GSSG Ratio Assay GSH->Assay_GSH GSSG->Assay_GSH Lipid_Perox Lipid Peroxidation Assay_LP Lipid Peroxidation Assay (e.g., TBARS) Lipid_Perox->Assay_LP This compound This compound This compound->ROS Reduces This compound->GSH Increases This compound->Lipid_Perox Reduces

Caption: Potential influence of this compound on oxidative stress pathways and related assays.

References

Adjusting Dimephosphon dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimephosphon. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments while minimizing potential side effects. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an organophosphorus compound with recognized anti-inflammatory, immunomodulatory, and antioxidant properties.[1][2][3] Its mechanism involves the modulation of immune cell activity and the inhibition of pro-inflammatory mediators.[1] Studies in rats have shown that it can increase the levels of total mercapto groups and glutathione in the blood, which contributes to its antioxidant effects by reducing lipid peroxidation products.[2][4] Additionally, this compound has been observed to have a lymphotropic effect, stimulating lymph circulation by increasing the number of functioning lymph capillaries and the contractile activity of lymphangions.[5]

Q2: What are the common side effects observed during this compound administration?

A2: Common side effects associated with this compound are generally mild and can vary based on the route of administration. Oral administration may lead to gastrointestinal disturbances such as nausea, vomiting, abdominal pain, and diarrhea. Topical application can result in local skin reactions including irritation, redness, itching, and a burning sensation. Systemic reactions, which are more common with oral intake, may include headache, dizziness, and general weakness.

Q3: Is there a known dose-dependent relationship for the side effects of this compound?

A3: While a precise, quantitative dose-response relationship for every side effect of this compound is not well-documented in publicly available literature, it is a general pharmacological principle that the intensity of side effects is often dose-dependent. Preclinical toxicology studies for organophosphorus compounds typically establish a dose-dependent increase in the severity of adverse effects. For instance, studies on other organophosphorus agents have shown that higher doses are correlated with more intense clinical signs of toxicity.

Q4: How can I adjust the this compound dosage to minimize gastrointestinal side effects in my animal models?

A4: To minimize gastrointestinal side effects in animal models, consider the following strategies:

  • Dose Titration: Begin with a lower dose and gradually increase to the desired experimental concentration. This allows the animal to acclimate to the compound.

  • Vehicle Optimization: Ensure the vehicle used for oral administration is well-tolerated. Common vehicles include water, saline, or a small percentage of a non-toxic solvent like DMSO, but the choice should be validated for the specific animal model.

  • Split Dosing: If the experimental design allows, consider dividing the total daily dose into two or more smaller administrations.

  • Monitor for Dehydration: Diarrhea and vomiting can lead to dehydration. Ensure animals have free access to water and monitor for signs of dehydration.

Troubleshooting Guides

Issue 1: Unexpected Inflammatory Response in Cell Culture
  • Problem: An unexpected pro-inflammatory response is observed in cell cultures treated with this compound, contrary to its known anti-inflammatory effects.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, inducing cellular stress and an inflammatory response.

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO).

    • Run Solvent Control: Include a control group in your experiment that is treated with the vehicle (solvent) alone at the same concentration used for the this compound-treated group.

    • Test a Different Solvent: If the issue persists, consider testing alternative, less cytotoxic solvents for this compound.

Issue 2: High Variability in In Vivo Anti-Inflammatory Efficacy
  • Problem: Significant variability in the anti-inflammatory effects of this compound is observed between individual animals in an in vivo study.

  • Possible Causes:

    • Inconsistent drug administration.

    • Variations in animal age, weight, or health status.

    • Differences in the timing of sample collection relative to drug administration.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all researchers are using a consistent and accurate method for oral gavage or injection.

    • Homogenize Animal Groups: Randomize animals into treatment groups based on weight and age to ensure homogeneity. Exclude any animals showing signs of illness before the study begins.

    • Strict Timing: Adhere to a strict schedule for both this compound administration and the collection of biological samples to minimize variability due to pharmacokinetic differences.

Quantitative Data Summary

While specific dose-response data for side effects are limited, the following table summarizes doses used in preclinical studies that demonstrated therapeutic effects. Researchers should use these as a starting point and perform their own dose-ranging studies to determine the optimal dose with minimal side effects for their specific experimental model.

Animal ModelRoute of AdministrationDoseObserved EffectReference
RatOral (p.o.)208 mg/kgAntioxidant effect, normalization of LPO[6]
RatParenteralNot specifiedLymphotropic effect[5]
RatOral (p.o.)Not specifiedIncreased glutathione, reduced lipid peroxidation[2][4]

Experimental Protocols

General Protocol for In Vivo Administration in Rats

This is a general guideline; specific doses and volumes should be optimized for your experiment.

  • Preparation of this compound Solution:

    • Based on the desired dose (e.g., 208 mg/kg), calculate the required amount of this compound for each animal.[6]

    • Dissolve the this compound in a suitable vehicle (e.g., sterile water or saline). Ensure complete dissolution. The final volume for oral gavage in rats should typically not exceed 10 ml/kg.

  • Animal Handling and Administration:

    • Weigh each rat accurately before administration to calculate the precise volume of the this compound solution to be administered.

    • For oral administration, use a proper-sized gavage needle to avoid injury.

    • Administer the solution slowly to prevent regurgitation.

  • Post-Administration Monitoring:

    • Observe the animals closely for any signs of distress or side effects, particularly within the first few hours after administration.

    • Monitor food and water intake, as well as body weight, daily.

General Protocol for Cell Culture Experiments
  • Cell Seeding:

    • Plate cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a complete cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is minimal (e.g., ≤ 0.1% DMSO).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle-only control group.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform the relevant assays to assess the effects of this compound (e.g., cell viability, cytokine production, gene expression).

Signaling Pathway and Workflow Diagrams

Dimephosphon_Anti_Inflammatory_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits Glutathione Glutathione Increase This compound->Glutathione stimulates Pro_Inflammatory_Mediators Pro-Inflammatory Mediators This compound->Pro_Inflammatory_Mediators inhibits Immune_Cells Immune Cell Modulation This compound->Immune_Cells modulates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Inflammation Inflammation Lipid_Peroxidation->Inflammation promotes Glutathione->ROS neutralizes Pro_Inflammatory_Mediators->Inflammation promotes Immune_Cells->Inflammation contributes to

Caption: Potential anti-inflammatory and antioxidant pathways of this compound.

Dimephosphon_Dosage_Adjustment_Workflow Start Start Experiment with Low Dose Observe Observe for Side Effects Start->Observe Maintain_Dose Maintain Effective Dose with Minimal Side Effects Observe->Maintain_Dose Efficacy Achieved Side_Effects_Observed Side Effects Observed? Observe->Side_Effects_Observed Increase_Dose Gradually Increase Dose Increase_Dose->Observe End Optimal Dose Achieved Maintain_Dose->End Side_Effects_Observed->Increase_Dose No Reduce_Dose Reduce Dose or Implement Mitigation Strategy Side_Effects_Observed->Reduce_Dose Yes Reduce_Dose->Observe

Caption: Workflow for adjusting this compound dosage to minimize side effects.

References

Navigating Dimephosphon Formulation & Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Dimephosphon, a compound with known anti-inflammatory and immunomodulatory properties. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation and delivery of this organophosphorus compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and experimental use of this compound.

1. What are the known physicochemical properties of this compound?

This compound is an organophosphorus compound with the following properties:

  • Molecular Formula: C8H17O4P

  • Molecular Weight: 208.19 g/mol

  • Appearance: To be determined, typically a liquid or solid.

2. What are the potential challenges with oral delivery of this compound?

Organophosphorus compounds can present challenges for oral administration, including potential degradation in the acidic environment of the stomach and first-pass metabolism in the liver, which can reduce bioavailability.[1] Formulation strategies may be required to protect the compound and enhance its absorption.

3. Can this compound cross the blood-brain barrier (BBB)?

Some studies suggest that this compound has effects on cerebral circulation, implying it may cross the blood-brain barrier.[2] However, the extent of BBB penetration has not been extensively quantified. For experiments targeting the central nervous system, it is crucial to design studies that can measure brain tissue concentrations.

4. Are there established formulations for improved delivery of this compound?

Currently, there is a lack of publicly available research on specific advanced formulations of this compound, such as nanoparticles or liposomes, designed for improved delivery. Researchers may need to develop and characterize their own formulations based on the physicochemical properties of the compound and the desired therapeutic outcome.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution. - Low aqueous solubility. - pH of the solution is at or near the isoelectric point of the compound. - The concentration exceeds the solubility limit.- Determine the solubility of this compound in your chosen vehicle. - Adjust the pH of the solution. Many organophosphates have pH-dependent stability.[3] - Consider using co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents (e.g., cyclodextrins), ensuring they are compatible with your experimental model.[4]
Inconsistent results in in vivo studies. - Instability of the formulation. - Improper administration technique (e.g., incorrect gavage or injection). - Variability in animal handling and stress levels.- Assess the stability of your this compound formulation under experimental conditions (temperature, light exposure). - Ensure all personnel are thoroughly trained in the administration techniques. Refer to the detailed protocols below. - Standardize animal handling procedures to minimize stress.
Low bioavailability after oral administration. - Degradation in the gastrointestinal tract. - Poor absorption across the intestinal epithelium. - Significant first-pass metabolism.- Consider enteric-coated formulations to protect the compound from stomach acid. - Explore the use of permeation enhancers, but with caution regarding potential toxicity. - A parenteral route of administration (e.g., intravenous, intraperitoneal) may be necessary to bypass these issues.[5]
Difficulty in detecting and quantifying this compound in biological samples. - Low concentrations of the analyte. - Interference from matrix components. - Inefficient extraction method.- Utilize a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). - Optimize the sample preparation method to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. - Include an internal standard to correct for extraction inefficiency and matrix effects.

III. Experimental Protocols

These protocols provide detailed methodologies for common in vivo administration routes.

A. Oral Gavage Administration in Rats

This protocol describes the standard procedure for administering a liquid formulation of this compound directly into the stomach of a rat.

Materials:

  • This compound formulation

  • Appropriately sized gavage needle (16-18 gauge for adult rats)[6][7]

  • Syringe

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[7][8]

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle with a permanent marker.[7]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight path to the esophagus.

  • Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The rat should swallow as the tube enters the esophagus.[9]

  • Verification: If there is any resistance or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately and try again. Do not force the needle.

  • Administration: Once the needle is correctly positioned, slowly administer the formulation.

  • Withdrawal: Gently remove the gavage needle along the same path of insertion.

  • Monitoring: Observe the animal for several minutes post-administration for any signs of respiratory distress.

B. Intravenous (IV) Injection in Mice

This protocol details the procedure for administering a sterile this compound formulation into the lateral tail vein of a mouse.

Materials:

  • Sterile this compound formulation

  • Appropriate size needle (e.g., 27-30 gauge) and syringe (e.g., insulin syringe)[10]

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the mouse in a restrainer.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

  • Site Disinfection: Clean the tail with 70% ethanol.

  • Needle Insertion: Position the needle, with the bevel facing up, parallel to the vein. Insert the needle into one of the lateral tail veins at a shallow angle.

  • Verification: A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Injection: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site. The maximum bolus injection volume is typically 5 ml/kg.[11]

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

IV. Data Presentation: Formulation Considerations

When developing a novel formulation for this compound, systematic evaluation of excipients is crucial. The following tables provide a starting point for selecting components for oral and parenteral formulations.

Table 1: Potential Excipients for Oral this compound Formulations

Excipient CategoryExampleFunction
Solubilizers Polyethylene glycol (PEG) 400, Propylene glycolTo increase the solubility of this compound in the formulation.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELTo enhance wetting and dissolution.
Buffering Agents Citrate buffer, Phosphate bufferTo maintain a stable pH and potentially improve stability.
Enteric Coating Polymers Eudragit® L100, Cellulose acetate phthalateTo protect the drug from the acidic environment of the stomach.

Table 2: Potential Excipients for Parenteral this compound Formulations

Excipient CategoryExampleFunction
Solvents/Co-solvents Sterile Water for Injection, Ethanol, Propylene glycolTo dissolve this compound for injection.
Tonicity Modifiers Sodium chloride, DextroseTo make the formulation isotonic with blood.
Buffering Agents Phosphate buffer, Acetate bufferTo maintain a physiological pH and enhance stability.
Antioxidants Ascorbic acid, Sodium metabisulfiteTo prevent oxidative degradation of the drug.

V. Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in this compound research.

Experimental_Workflow_for_Oral_Formulation cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation A This compound Physicochemical Characterization (Solubility, pKa) B Excipient Screening (Solubilizers, Stabilizers) A->B C Prototype Formulation (e.g., Solution, Suspension) B->C D Stability Testing (pH, Temperature) C->D E Dissolution/Release Testing C->E F Oral Administration to Rodents (Gavage) E->F G Pharmacokinetic Study (Blood Sampling) F->G H Bioavailability Analysis G->H

Workflow for Oral this compound Formulation Development.

Experimental_Workflow_for_Parenteral_Formulation cluster_Formulation Formulation Development cluster_Characterization Quality Control cluster_InVivo In Vivo Evaluation A This compound Solubility in Parenteral Vehicles B Selection of Sterile Excipients (Buffers, Tonicity Agents) A->B C Sterile Formulation Preparation (e.g., Aseptic Filtration) B->C D Sterility and Endotoxin Testing C->D E Stability Assessment (Particulate Matter, Degradation) C->E F Parenteral Administration (e.g., IV Injection) E->F G Pharmacokinetic Analysis (Plasma Concentration) F->G H Tissue Distribution Studies (e.g., Brain) G->H

Workflow for Parenteral this compound Formulation.

Hypothetical_Signaling_Pathway This compound This compound ImmuneCell Immune Cell (e.g., Macrophage) This compound->ImmuneCell Enters Cell CellMembrane Cell Membrane PhosphonatePathways Phosphonate-related Metabolic Pathways ImmuneCell->PhosphonatePathways Modulates ProInflammatory Pro-inflammatory Mediator Production (e.g., Cytokines) Inflammation Inflammation ProInflammatory->Inflammation Leads to PhosphonatePathways->ProInflammatory Inhibits

Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Navigating Variability in Dimephosphon Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimephosphon. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your findings.

Troubleshooting Guide: Identifying and Mitigating Experimental Variability

Inconsistent results in this compound studies can arise from a variety of factors, from reagent handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.

1. Inconsistent Anti-Inflammatory Effects

Potential Cause Troubleshooting Steps
This compound Degradation Ensure proper storage of this compound powder (dry, dark, -20°C for long-term) and stock solutions (0-4°C for short-term, -20°C for long-term).[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Variability in Cell-Based Assays Use a consistent cell line and passage number. Monitor for mycoplasma contamination. Ensure consistent cell seeding density. Optimize serum concentration in media, as it can interfere with compound activity.
In Vivo Model Differences Standardize the animal model (species, strain, age, sex). Control for environmental factors (diet, housing). Acclimatize animals properly before the experiment.
Assay-Specific Issues For LPS-induced inflammation models, ensure the potency and consistency of the LPS lot.[2][3][4][5][6] For cytokine expression analysis, optimize stimulation time and collection points.[7][8][9][10]

2. Variable Neuroprotective Outcomes

Potential Cause Troubleshooting Steps
Inconsistent TBI Model Induction Standardize the injury parameters in your traumatic brain injury model (e.g., weight, height of drop, impact velocity).[11][12][13][14] Ensure consistent surgical procedures and post-operative care.
Differences in Neuroinflammation Models Use a consistent method for inducing neuroinflammation (e.g., LPS concentration and exposure time).[2][3][4][5][6] Characterize the activation state of microglia and astrocytes.
Timing of this compound Administration Optimize the therapeutic window for this compound administration (pre-injury, post-injury) as this can significantly impact outcomes.
Choice of Endpoint Measurement Use a combination of behavioral, histological, and biochemical endpoints to assess neuroprotection. Ensure consistency in the timing and methods of these assessments.

3. Discrepancies in Antioxidant Activity

Potential Cause Troubleshooting Steps
Inaccurate Glutathione (GSH) Measurement Use a validated glutathione assay protocol.[5][15][16] Ensure proper sample preparation to prevent artificial oxidation of GSH to GSSG. Consider using N-ethylmaleimide (NEM) to block free thiols during sample processing.
Variability in Antioxidant Capacity Assays For assays like DPPH or ABTS, ensure consistent reaction times and temperatures.[17][18][19][20][21] Use fresh reagent solutions. Account for potential interference from colored or fluorescent compounds.
Cellular Redox State Fluctuations Standardize cell culture conditions, as factors like cell density and media components can influence the cellular redox environment.

Logical Troubleshooting Workflow

If you are experiencing inconsistent results, follow this logical workflow to identify the potential source of the problem.

G cluster_B This compound Integrity cluster_C In Vitro System cluster_D In Vivo System cluster_E Data and Analysis A Inconsistent Experimental Results B Review this compound Handling and Preparation A->B C Examine In Vitro Assay Parameters B->C If handling is correct B1 Verify storage conditions (-20°C long-term) B->B1 D Evaluate In Vivo Model Consistency C->D If in vitro parameters are consistent C1 Cell line authentication and passage number C->C1 E Check Data Analysis and Interpretation D->E If in vivo model is consistent D1 Animal model standardization (species, age, sex) D->D1 E1 Appropriate statistical tests D->E1 F Consistent Results Achieved E->F If analysis is sound B2 Check solution preparation (fresh dilutions) B1->B2 B3 Confirm compound purity B2->B3 C2 Mycoplasma testing C1->C2 C3 Assay reagent consistency (e.g., LPS lot) C2->C3 D2 Consistency of injury/ disease induction D1->D2 D3 Standardized housing and diet D2->D3 E2 Consistent endpoint measurements E1->E2 E3 Blinding of experimenters E2->E3

A logical workflow for troubleshooting inconsistent this compound experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium. For in vivo studies, sterile saline is a suitable vehicle.

Q2: What is the stability of this compound in solution?

A2: this compound is stable in aqueous solutions for short-term storage at 0-4°C (days to weeks). For long-term storage (months), it is recommended to store stock solutions at -20°C.[1] Avoid multiple freeze-thaw cycles to prevent degradation.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound will vary depending on the experimental model and the specific endpoint being measured. It is crucial to perform a dose-response study to determine the effective concentration range for your system.

Q4: Can the vehicle for this compound affect my experimental results?

A4: Yes, the vehicle can have an impact. For example, some studies have shown that DMSO, a common solvent, can have neuroprotective effects on its own in traumatic brain injury models.[15] It is essential to include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q5: How does this compound exert its anti-inflammatory and neuroprotective effects?

A5: this compound is believed to have a multi-modal mechanism of action. It has been shown to modulate immune cell activity, inhibit pro-inflammatory mediators, and may interfere with phosphonate-related metabolic pathways.[1] Its neuroprotective effects are likely linked to its anti-inflammatory and antioxidant properties. As an organophosphorus compound, it may also influence signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.[22][23][24][25]

Key Signaling Pathways

This compound's effects are likely mediated through the modulation of key signaling pathways involved in inflammation and cell survival. As an organophosphorus compound, its influence on the MAPK and NF-κB pathways is of particular interest.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces G Stress Cellular Stress (e.g., TBI, Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Activates This compound This compound This compound->p38 Modulates Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Promotes

References

Dimephosphon Quality Control & Purity Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of Dimephosphon. The following information is intended to assist in troubleshooting common experimental issues and to provide a framework for robust analytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: Is there an official pharmacopoeia monograph for this compound?

As of our latest review, there does not appear to be a specific monograph for this compound in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP). Therefore, the quality control specifications for this compound should be established based on a combination of sound scientific principles, data from forced degradation studies, and validated analytical methods. The acceptance criteria should be justified based on the safety and efficacy data of the drug substance.[1][2][3][4]

Q2: What are the critical quality attributes (CQAs) for this compound?

The critical quality attributes for this compound drug substance typically include:

  • Identity: Confirmation of the chemical structure.

  • Assay: Quantification of the active pharmaceutical ingredient (API).

  • Purity: Control of process-related impurities and degradation products.

  • Water Content: As the presence of water can affect stability.

  • Residual Solvents: To ensure levels are below safety limits.

  • Heavy Metals: To comply with regulatory requirements.

Q3: What are the potential impurities associated with this compound?

Potential impurities in this compound can originate from the synthesis process or degradation. These may include starting materials, by-products, intermediates, and degradation products formed through hydrolysis or oxidation. A thorough forced degradation study is essential to identify potential degradation products and to develop a stability-indicating method for their control.[5][6][7][8]

Q4: Which analytical techniques are most suitable for this compound analysis?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the quality control of this compound.

  • Gas Chromatography (GC): Particularly with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is well-suited for the analysis of volatile organophosphorus compounds. GC coupled with Mass Spectrometry (GC-MS) can be used for identification and quantification of impurities.[9][10][11][12][13]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method with UV detection is crucial for the simultaneous determination of the assay and impurities, including non-volatile degradation products.[14][15][16][17][18][19][20][21][22]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate injection temperature. 4. Sample overload.1. Use a deactivated liner and column. Consider derivatization of the analyte. 2. Trim the first few centimeters of the column or bake it out at a high temperature. 3. Optimize the injector temperature to ensure complete volatilization without degradation. 4. Dilute the sample or reduce the injection volume.[12][23]
Inconsistent Peak Areas (Poor Reproducibility) 1. Leaks in the injection port septum or gas lines. 2. Inconsistent injection volume. 3. Sample degradation in the injector.1. Perform a leak check. Replace the septum. 2. Check the autosampler syringe for air bubbles and proper operation. 3. Lower the injector temperature or use a faster injection speed.[23]
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas.1. Run a blank solvent injection after a high-concentration sample. 2. Use a high-quality, low-bleed septum. 3. Ensure the use of high-purity carrier gas and install a gas purifier.[23]
No Peaks or Very Small Peaks 1. Syringe issue (not drawing sample). 2. Broken column. 3. Detector not turned on or not functioning. 4. Incorrect analytical conditions.1. Visually inspect the syringe during injection. 2. Check for carrier gas flow at the detector end. 3. Verify detector settings and ensure it is operational. 4. Double-check all method parameters (temperatures, flow rates).[23]
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column aging. 3. Mismatched pH between sample solvent and mobile phase.1. Add a competing base or acid to the mobile phase. Use a highly deactivated column. 2. Replace the column. 3. Dissolve the sample in the mobile phase.
Split Peaks 1. Clogged frit or void in the column. 2. Sample solvent incompatible with the mobile phase. 3. Injector issue.1. Reverse flush the column (if recommended by the manufacturer) or replace it. 2. Dissolve the sample in the mobile phase. 3. Inspect and clean the injector.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging.1. Allow sufficient time for column equilibration. 2. Ensure proper mixing of mobile phase components and degas thoroughly. 3. Replace the detector lamp.
Retention Time Shifts 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase accurately. 2. Use a column oven for temperature control. 3. Check pump seals and for leaks.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products and process-related impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Mobile Phase A (0.05% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (90:10 v/v)

Method Validation Parameters: [24][25][26][27]

  • Specificity: Demonstrated by the analysis of placebo, and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of this compound and that all degradation products are resolved.[5][6][7][8][16][19][28]

  • Linearity: Assessed by analyzing a series of solutions over a concentration range of, for example, 50% to 150% of the nominal concentration.

  • Accuracy: Determined by recovery studies of spiked placebo samples at three different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Protocol 2: Assay Determination by Gas Chromatography (GC-NPD)

This method is suitable for the quantification of this compound.

Chromatographic Conditions:

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 100 °C, hold for 2 min Ramp: 15 °C/min to 250 °C, hold for 5 min
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C
Sample Solvent Methanol

Method Validation Parameters:

Similar validation parameters as described for the HPLC method should be applied to the GC method to ensure it is suitable for its intended purpose.[9][24][25][26][27]

Visualization of Workflows and Pathways

Quality_Control_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Sample This compound Bulk Drug Substance Preparation Prepare solutions for Assay, Impurities, and other tests Sample->Preparation Assay Assay (HPLC or GC) Preparation->Assay Impurities Related Substances (HPLC) Preparation->Impurities Water Water Content (Karl Fischer) Preparation->Water Residual_Solvents Residual Solvents (GC-HS) Preparation->Residual_Solvents Heavy_Metals Heavy Metals (ICP-MS) Preparation->Heavy_Metals Review Review analytical data against specifications Assay->Review Impurities->Review Water->Review Residual_Solvents->Review Heavy_Metals->Review OOS Out of Specification (OOS) Investigation Review->OOS Results do not conform Release Batch Release Review->Release All results conform OOS->Review Investigation complete, re-test if justified

Caption: Quality Control Workflow for this compound.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis and Method Development cluster_2 Outcome API This compound API Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Analysis Analyze stressed samples by HPLC-DAD/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Tracking Peak Purity and Mass Balance Assessment Analysis->Peak_Tracking Pathway Elucidate Degradation Pathways Analysis->Pathway Method_Optimization Optimize chromatographic conditions for separation Peak_Tracking->Method_Optimization SIM Develop and Validate a Stability-Indicating Method Method_Optimization->SIM

References

Validation & Comparative

A Comparative Analysis of Dimephosphon and Xydiphone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of Dimephosphon and Xydiphone, two organophosphorus compounds with distinct therapeutic applications. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, mechanisms of action, and available comparative experimental data.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and Xydiphone is presented in Table 1. These properties influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundXydiphone (Etidronic Acid)
IUPAC Name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate(1-hydroxyethane-1,1-diyl)bis(phosphonic acid)
CAS Number 14394-26-42809-21-4
Chemical Formula C8H17O4PC2H8O7P2
Molecular Weight 208.19 g/mol 206.03 g/mol
Appearance To be determinedWhite odorless powder
Solubility Data not readily availableSoluble in water
Melting Point Data not readily available198-199 °C
Boiling Point Data not readily available578.8 °C

Mechanism of Action

This compound and Xydiphone exert their therapeutic effects through distinct molecular pathways. This compound exhibits a multimodal mechanism of action, while Xydiphone's primary action is on bone metabolism.

This compound:

This compound is recognized for its anti-inflammatory, immunomodulatory, and antioxidant properties. Its mechanism involves the modulation of immune cell activity and the inhibition of pro-inflammatory mediators. Experimental studies in rats have shown that this compound increases the blood levels of total mercapto groups and glutathione, suggesting an enhancement of the antioxidant defense system. It also reduces the concentration of lipid peroxidation products in the blood. Furthermore, this compound has a direct effect on the lymphatic system, increasing the number of functioning lymph capillaries and stimulating lymph circulation.

Dimephosphon_Mechanism This compound This compound Immune_Cells Immune Cells This compound->Immune_Cells Modulates Pro_inflammatory_Mediators Pro-inflammatory Mediators This compound->Pro_inflammatory_Mediators Inhibits Antioxidant_System Antioxidant System (Glutathione, etc.) This compound->Antioxidant_System Enhances Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Reduces Lymphatic_System Lymphatic System This compound->Lymphatic_System Stimulates Inflammation Inflammation Immune_Cells->Inflammation Pro_inflammatory_Mediators->Inflammation Oxidative_Stress Oxidative Stress Antioxidant_System->Oxidative_Stress Lipid_Peroxidation->Oxidative_Stress Lymph_Circulation Improved Lymph Circulation Lymphatic_System->Lymph_Circulation

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Xydiphone (Etidronic Acid):

Xydiphone is a first-generation bisphosphonate that primarily affects calcium metabolism. Its main mechanism of action is the inhibition of bone resorption by osteoclasts, the cells responsible for bone breakdown. Xydiphone is incorporated into the bone matrix and, when released during resorption, it is internalized by osteoclasts. Inside the osteoclasts, it is metabolized into a non-hydrolyzable ATP analog, which induces osteoclast apoptosis and disrupts their bone-resorbing activity. This leads to a decrease in bone turnover.

Xydiphone_Mechanism Xydiphone Xydiphone (Etidronic Acid) Bone_Matrix Bone Matrix Xydiphone->Bone_Matrix Binds to Osteoclast Osteoclast Bone_Matrix->Osteoclast Internalized by ATP_Analog Non-hydrolyzable ATP Analog Osteoclast->ATP_Analog Metabolizes Xydiphone to Apoptosis Osteoclast Apoptosis ATP_Analog->Apoptosis Induces Bone_Resorption Bone Resorption Apoptosis->Bone_Resorption Inhibition of

Figure 2: Mechanism of action of Xydiphone on bone resorption.

Therapeutic Applications

The differing mechanisms of this compound and Xydiphone lead to their use in distinct clinical contexts.

This compound:

  • Anti-inflammatory and Immunomodulatory: Used in conditions with an inflammatory component.

  • Antioxidant: Potential application in diseases associated with oxidative stress.

  • Bone Metabolism: Investigated for its role in bone-related diseases.

  • Other Applications: Explored for its antiacidosis properties.

Xydiphone (Etidronic Acid):

  • Paget's Disease of Bone: To reduce accelerated bone turnover.

  • Heterotopic Ossification: To prevent abnormal bone formation in soft tissues.

  • Osteoporosis: To increase bone mineral density and reduce fracture risk.

  • Hypercalcemia of Malignancy: To lower elevated blood calcium levels.

Comparative Experimental Data

A direct comparative study of this compound and Xydiphone was conducted in a rat model of steroid-induced osteoporosis. The key findings are summarized in the tables below.

Table 2: Effect on Biochemical Markers of Bone Turnover in Urine

Treatment GroupOxyproline (marker of bone resorption)CalciumInorganic Phosphate
Prednisolone (Control) IncreasedIncreasedIncreased
This compound DecreasedDecreasedDecreased
Xydiphone DecreasedDecreasedInsignificant effect

Table 3: Effect on Blood Parameters and Body Weight

Treatment GroupBlood CalciumTotal Blood ProteinBody Weight
Prednisolone (Control) ---
This compound NormalizedNormalizedNormalized
Xydiphone DecreasedNo significant effectNo significant effect

These results suggest that in this specific animal model, both drugs reduced bone resorption markers. However, this compound appeared to have a broader positive effect by normalizing blood calcium, total protein, and body weight, which were negatively impacted by high-dose steroid administration.

Another study investigated the effects of both compounds on rat liver cytochromes P-450 when co-administered with phenobarbital. The study found that both this compound and Xydiphone exhibited similar inductive effects on C-hydroxylation reactions in the CYP P-450 system.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, the general methodologies are described below.

Steroid-Induced Osteoporosis in Rats: A Comparative Study Workflow

Osteoporosis_Workflow Start Start Induction Induction of Osteoporosis: Prednisolone administration (50 mg/kg daily for 14 days) in rats Start->Induction Grouping Animal Grouping: - Control (Prednisolone only) - this compound + Prednisolone - Xydiphone + Prednisolone Induction->Grouping Treatment Treatment Administration Grouping->Treatment Urine_Collection 24-hour Urine Collection Treatment->Urine_Collection Blood_Sampling Blood Sampling Treatment->Blood_Sampling Body_Weight Body Weight Measurement Treatment->Body_Weight Analysis Biochemical Analysis: - Urine: Oxyproline, Calcium, Phosphate - Blood: Calcium, Total Protein Urine_Collection->Analysis Blood_Sampling->Analysis Data_Comparison Data Comparison and Analysis Analysis->Data_Comparison Body_Weight->Data_Comparison End End Data_Comparison->End

Figure 3: General workflow for the comparative study in a rat model.

Methodology Overview:

  • Animal Model: The study utilized a rat model of osteoporosis induced by the administration of prednisolone.

  • Drug Administration: this compound and Xydiphone were administered to respective groups of rats.

  • Biochemical Analysis: Urine samples were analyzed for levels of oxyproline, calcium, and inorganic phosphates. Blood samples were analyzed for calcium and total protein levels.

  • Physiological Assessment: The body weight of the rats was monitored.

Conclusion

This compound and Xydiphone are both organophosphorus compounds with established therapeutic uses. Xydiphone's role is well-defined within the management of bone disorders due to its direct inhibitory effect on osteoclasts. This compound, on the other hand, presents a more complex, multimodal mechanism of action, suggesting its potential in a wider range of conditions characterized by inflammation and oxidative stress.

The limited comparative data available from a preclinical model of osteoporosis suggests that while both agents can counteract bone resorption, this compound may offer additional systemic benefits. However, it is crucial to note that these findings are from a single animal study and further comparative clinical trials are necessary to establish the relative efficacy and safety of these compounds in different therapeutic contexts. Researchers and drug development professionals are encouraged to consider the distinct profiles of these two molecules when designing future studies and exploring novel therapeutic strategies.

A Comparative Analysis of Dimephosphon and Other Leading Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the immune system is a cornerstone of therapy for a wide range of diseases, from autoimmune disorders to cancer. This guide provides a comparative overview of the efficacy and mechanisms of Dimephosphon, an organophosphorus compound with noted anti-inflammatory and antioxidant properties, against well-established immunomodulators: the conventional synthetic disease-modifying antirheumatic drug (csDMARD) Methotrexate, the corticosteroid Dexamethasone, and the cytokine Interferon-alpha (IFN-α). This comparison aims to furnish researchers and drug development professionals with a detailed analysis to inform future research and therapeutic strategies.

While extensive data exists for Methotrexate, Dexamethasone, and IFN-α, it is important to note that publicly available research on the specific immunomodulatory effects of this compound, particularly concerning its direct impact on cytokine profiles and lymphocyte proliferation, is limited. This guide, therefore, presents a comparison based on available mechanistic data and highlights areas where further investigation is warranted.

Comparative Efficacy: A Summary of Immunomodulatory Effects

The following tables summarize the known effects of this compound, Methotrexate, Dexamethasone, and Interferon-alpha on key markers of immune function. Due to the scarcity of specific quantitative data for this compound in these areas, its effects are described based on its known anti-inflammatory and antioxidant mechanisms.

Table 1: Comparative Effects on Pro-inflammatory Cytokine Production

ImmunomodulatorTNF-αIL-1βIL-6
This compound Data not available. Likely reduction due to general anti-inflammatory and antioxidant effects.Data not available. Likely reduction due to general anti-inflammatory and antioxidant effects.Data not available. Likely reduction due to general anti-inflammatory and antioxidant effects.
Methotrexate
Dexamethasone ↓↓↓↓↓↓
Interferon-α ↑/↓ (context-dependent)↑/↓ (context-dependent)↑/↓ (context-dependent)
Arrow direction indicates upregulation (↑) or downregulation (↓) of cytokine production. The number of arrows indicates the relative magnitude of the effect. The effects of Interferon-α can be complex and depend on the specific immune context.

Table 2: Comparative Effects on Anti-inflammatory Cytokine Production and Lymphocyte Proliferation

ImmunomodulatorIL-10Lymphocyte Proliferation
This compound Data not availableData not available
Methotrexate ↓↓
Dexamethasone ↓↓
Interferon-α ↑/↓ (context-dependent)↑/↓ (context-dependent)
Arrow direction indicates upregulation (↑) or downregulation (↓). The number of arrows indicates the relative magnitude of the effect. The effects of Interferon-α can be complex and depend on the specific immune context.

Mechanisms of Action and Signaling Pathways

The immunomodulatory effects of these compounds stem from their distinct mechanisms of action and interference with specific signaling pathways.

This compound: The primary mechanism of this compound appears to be linked to its antioxidant and membrane-stabilizing properties. It has been shown to increase the levels of glutathione and reduce lipid peroxidation products[1]. Its anti-inflammatory effects may be secondary to the reduction of oxidative stress, which is a known driver of inflammatory cytokine production. It also exhibits antihistamine and antiserotonin activity, contributing to its anti-exudative effects[2]. A study has also pointed to its lymphotropic effect, where it increases the number of functioning lymph capillaries and the contractile activity of mesenteric lymphangions in rats, thereby stimulating lymph circulation[3][4].

Methotrexate: As a folate antagonist, Methotrexate inhibits dihydrofolate reductase, an enzyme crucial for DNA and RNA synthesis. This antiproliferative effect is central to its efficacy in suppressing the expansion of rapidly dividing immune cells like lymphocytes[5]. Additionally, Methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production by various immune cells.

Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1. This leads to a broad suppression of immune responses, including reduced production of multiple cytokines and inhibition of T-cell activation and proliferation.

Interferon-alpha (IFN-α): As a type I interferon, IFN-α plays a complex role in immune regulation. It binds to the IFNAR receptor, activating the JAK-STAT signaling pathway. This can lead to a variety of downstream effects, including the induction of an antiviral state, enhancement of antigen presentation, and modulation of T-cell responses. Its effects can be either pro-inflammatory or anti-inflammatory depending on the cellular context and the presence of other signals.

Signaling Pathway Diagrams

Dimephosphon_Mechanism cluster_stress Cellular Stress cluster_this compound This compound Action cluster_effects Cellular Effects Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimuli->Pro-inflammatory Mediators This compound This compound Glutathione Glutathione This compound->Glutathione Increases This compound->Lipid Peroxidation Inhibits This compound->Pro-inflammatory Mediators Reduces (indirectly) Glutathione->Oxidative Stress Reduces

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Methotrexate_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR Inhibits Adenosine Adenosine Methotrexate->Adenosine Increases Extracellular DNA Synthesis DNA Synthesis DHFR->DNA Synthesis Required for Lymphocyte Proliferation Lymphocyte Proliferation DNA Synthesis->Lymphocyte Proliferation Anti-inflammatory Effects Anti-inflammatory Effects Adenosine->Anti-inflammatory Effects

Caption: Key signaling pathways affected by Methotrexate.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds to Activated GR Activated GR GR->Activated GR Activation Anti-inflammatory Genes Anti-inflammatory Genes Activated GR->Anti-inflammatory Genes Upregulates Pro-inflammatory Genes (NF-κB, AP-1) Pro-inflammatory Genes (NF-κB, AP-1) Activated GR->Pro-inflammatory Genes (NF-κB, AP-1) Represses

Caption: Dexamethasone's mechanism via the Glucocorticoid Receptor.

IFN_alpha_Pathway IFN-α IFN-α IFNAR IFNAR Receptor IFN-α->IFNAR Binds to JAK-STAT Pathway JAK-STAT Pathway IFNAR->JAK-STAT Pathway Activates ISGs Interferon-Stimulated Genes JAK-STAT Pathway->ISGs Induces Immune Modulation Immune Modulation ISGs->Immune Modulation Mediate

Caption: Interferon-alpha signaling through the JAK-STAT pathway.

Experimental Protocols

For the accurate assessment of immunomodulatory drug efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) produced by immune cells following treatment with an immunomodulator.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific to the cytokine of interest)

  • Detection antibody (biotinylated, specific to the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay buffer to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of samples (cell culture supernatants) and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the samples.

Lymphocyte Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure lymphocyte proliferation by flow cytometry.

Objective: To assess the inhibitory or stimulatory effect of an immunomodulator on the proliferation of lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

  • CFSE dye

  • Complete RPMI-1640 medium

  • Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

  • Flow cytometer

  • FACS tubes

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Staining: Resuspend lymphocytes at a concentration of 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Add five volumes of ice-cold complete medium to the cells to quench the staining reaction. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells and wash them twice with complete medium.

  • Cell Culture: Resuspend the CFSE-labeled cells in complete medium. Plate the cells in a 96-well plate at a density of 2x10⁵ cells/well.

  • Treatment and Stimulation: Add the immunomodulator at various concentrations. Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL) or a specific antigen. Include unstimulated and untreated controls.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvesting and Staining for Flow Cytometry: Harvest the cells and transfer them to FACS tubes. If desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific lymphocyte subsets.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Analyze the CFSE fluorescence in the appropriate channel (typically FITC).

  • Data Analysis: Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence, with each peak representing a successive generation of cell division. Quantify the percentage of divided cells and the proliferation index.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Immune Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis Isolate PBMCs Isolate PBMCs Culture with Immunomodulators Culture with Immunomodulators Isolate PBMCs->Culture with Immunomodulators Stimulate with Mitogen/Antigen Stimulate with Mitogen/Antigen Culture with Immunomodulators->Stimulate with Mitogen/Antigen Cytokine Assay (ELISA) Cytokine Assay (ELISA) Stimulate with Mitogen/Antigen->Cytokine Assay (ELISA) Proliferation Assay (CFSE) Proliferation Assay (CFSE) Stimulate with Mitogen/Antigen->Proliferation Assay (CFSE) Quantify Cytokine Levels Quantify Cytokine Levels Cytokine Assay (ELISA)->Quantify Cytokine Levels Analyze Proliferation Index Analyze Proliferation Index Proliferation Assay (CFSE)->Analyze Proliferation Index

Caption: General workflow for assessing immunomodulator efficacy in vitro.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the immunomodulatory properties of this compound in relation to established therapeutics. While this compound's antioxidant and anti-inflammatory mechanisms are documented, a significant gap exists in the literature regarding its specific effects on cytokine production and lymphocyte proliferation. Direct, quantitative comparisons with agents like Methotrexate, Dexamethasone, and Interferon-alpha are currently not possible due to this lack of data.

Future research should focus on elucidating the precise immunomodulatory mechanisms of this compound. In vitro studies utilizing the protocols outlined in this guide would be invaluable in quantifying its effects on key immune parameters. Such data would not only provide a clearer picture of its therapeutic potential but also enable a more direct and meaningful comparison with other immunomodulators, ultimately guiding its potential clinical applications.

References

A Head-to-Head Comparison of Dimephosphon and Other Therapeutic Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus compounds (OPs) are a diverse class of organic chemicals containing phosphorus. While notoriously known for their use as pesticides and nerve agents that inhibit acetylcholinesterase (AChE), a significant number of OPs have been developed as therapeutic agents with a range of pharmacological activities. This guide provides a head-to-head comparison of Dimephosphon, a unique organophosphorus compound with anti-inflammatory, immunomodulatory, and antioxidant properties, against other therapeutically relevant OPs, namely Cyclophosphamide, Echothiophate, and Metrifonate. This comparison will focus on their distinct mechanisms of action, therapeutic applications, performance data from experimental studies, and toxicity profiles.

Overview of Compared Organophosphorus Compounds

This guide focuses on the following therapeutic organophosphorus compounds:

  • This compound: An organophosphorus compound with a primary profile as an anti-inflammatory, immunomodulatory, and antioxidant agent. It is not an acetylcholinesterase inhibitor.

  • Cyclophosphamide: A nitrogen mustard alkylating agent, widely used as a chemotherapy and immunosuppressant drug.

  • Echothiophate: An irreversible acetylcholinesterase inhibitor used topically to treat glaucoma.

  • Metrifonate: An irreversible acetylcholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.

Mechanism of Action

The therapeutic organophosphorus compounds discussed here exhibit fundamentally different mechanisms of action. This compound's effects are not mediated by acetylcholinesterase inhibition, which sets it apart from many other OPs.

This compound: The precise molecular mechanisms of this compound are not fully elucidated but are known to involve:

  • Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to modulate immune cell activity and inhibit pro-inflammatory mediators. It appears to have antihistamine and antiserotonin activity.

  • Antioxidant Properties: It has been demonstrated to inhibit lipid peroxidation.

  • Antiacidotic Effects: this compound helps in the normalization of acid-base balance.

Cyclophosphamide: This compound is a prodrug that is metabolically activated in the liver to its active form, phosphoramide mustard.

  • Alkylation: Phosphoramide mustard is a potent alkylating agent that forms cross-links within and between DNA strands. This action disrupts DNA replication and triggers cell death (apoptosis), which is particularly effective against rapidly dividing cells like cancer cells.

  • Immunosuppression: Cyclophosphamide can deplete regulatory T-cells (Tregs), which play a role in suppressing the immune response. This can enhance anti-tumor immunity.

Echothiophate and Metrifonate: Both are irreversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

  • AChE Inhibition: By irreversibly binding to AChE, these drugs lead to an accumulation of acetylcholine at neuromuscular junctions and synapses. This results in prolonged stimulation of cholinergic receptors, leading to their therapeutic effects and also their characteristic side effects. Metrifonate itself is a prodrug that is non-enzymatically converted to the active AChE inhibitor, dichlorvos.

Signaling Pathway Diagrams

Dimephosphon_Conceptual_MoA cluster_inflammation Inflammatory Stimuli cluster_immune_cells Immune Cells cluster_cellular_response Cellular Response Inflammatory_Stimuli e.g., Antigens, Pathogens Immune_Cells e.g., T-cells, Macrophages Inflammatory_Stimuli->Immune_Cells activates Pro_inflammatory_Mediators Cytokines, Histamine, Serotonin Immune_Cells->Pro_inflammatory_Mediators releases Oxidative_Stress ROS Production Immune_Cells->Oxidative_Stress induces This compound This compound This compound->Immune_Cells modulates activity This compound->Pro_inflammatory_Mediators inhibits release This compound->Oxidative_Stress reduces

Caption: Conceptual mechanism of this compound's action.

Cyclophosphamide_MoA Cyclophosphamide_prodrug Cyclophosphamide (Prodrug) Liver_Metabolism Hepatic Cytochrome P450 Cyclophosphamide_prodrug->Liver_Metabolism activates Phosphoramide_Mustard Phosphoramide Mustard (Active) Liver_Metabolism->Phosphoramide_Mustard DNA DNA Phosphoramide_Mustard->DNA alkylates Tregs Regulatory T-cells (Tregs) Phosphoramide_Mustard->Tregs targets DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Apoptosis Cell Death (Apoptosis) DNA_Crosslinking->Apoptosis Treg_Depletion Depletion of Tregs Tregs->Treg_Depletion Immune_Response Enhanced Anti-tumor Immune Response Treg_Depletion->Immune_Response

Caption: Mechanism of action of Cyclophosphamide.

AChE_Inhibitor_MoA Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE hydrolyzed by ACh_Receptor Cholinergic Receptor Acetylcholine->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction AChE_Inhibitor Echothiophate / Metrifonate (as Dichlorvos) AChE_Inhibitor->AChE irreversibly inhibits

Caption: Mechanism of acetylcholinesterase inhibitors.

Therapeutic Applications and Performance

The differing mechanisms of action translate to distinct therapeutic applications for these compounds.

Compound Primary Therapeutic Areas Performance Data Highlights
This compound Anti-inflammatory, Immunomodulatory, Antioxidant, AntiacidoticIn preclinical models, demonstrated anti-inflammatory and anti-oxidative activity in Freund adjuvant-induced arthritis in rats.[1] Also shows antihistamine and antiserotonin effects in experimental edema models.[2]
Cyclophosphamide Oncology (various cancers), Autoimmune diseases (e.g., lupus, vasculitis)Used in various chemotherapy regimens with established efficacy.[3] In autoimmune diseases, used for severe, refractory cases.[4][5] Low-dose regimens can reduce atherosclerosis progression in mice by decreasing inflammatory cells.[6]
Echothiophate Glaucoma (topical administration)In a study of pseudophakic glaucoma patients on maximal medical therapy, adding Echothiophate 0.125% resulted in a mean IOP drop from 30.4 mmHg to 16.6 mmHg.[7] In children with glaucoma after cataract extraction, it reduced mean IOP from 29.1 mmHg to 19.6 mmHg.[8]
Metrifonate Alzheimer's Disease (investigational)In a 26-week clinical trial, Metrifonate showed a 2.86-point improvement on the ADAS-Cog scale compared to placebo.[9] Another study showed a 2.94-point improvement on the ADAS-Cog scale at 3 months.[10]

Toxicity and Side Effect Profile

The toxicity profiles of these organophosphorus compounds are directly related to their mechanisms of action.

Compound LD50 (Oral, Rat) Common Side Effects Serious Adverse Events
This compound Data not readily available in searched literature.Generally considered to have low toxicity.Specific data on serious adverse events in humans is limited in the searched literature.
Cyclophosphamide 180 mg/kg[11]Nausea, vomiting, hair loss, skin rashes.[4]Bone marrow suppression (leukopenia), hemorrhagic cystitis, increased risk of secondary malignancies (e.g., bladder cancer, acute myeloid leukemia), infertility, cardiotoxicity.[4][11]
Echothiophate Data not readily available in searched literature.Eye irritation, burning, stinging, blurred vision, eyelid twitching, brow ache.[12][13]Retinal detachment, cataract formation, systemic cholinergic effects (e.g., bradycardia, diarrhea, muscle weakness).[14][15][16]
Metrifonate Data not readily available in searched literature.Abdominal pain, nausea, diarrhea, leg cramps.[17]Respiratory paralysis and neuromuscular transmission problems were observed in long-term studies, leading to the withdrawal of its FDA application.[17]

Experimental Protocols

Adjuvant-Induced Arthritis in Rats (for Anti-inflammatory Activity)

This model is commonly used to evaluate the efficacy of anti-inflammatory compounds like this compound.

Workflow Diagram

Adjuvant_Arthritis_Workflow Induction Day 0: Induce arthritis (intradermal injection of Freund's Adjuvant in rat paw) Treatment Initiate treatment with test compound (e.g., this compound) or vehicle Induction->Treatment Monitoring Monitor paw volume, arthritis index score, and body weight periodically Treatment->Monitoring Termination Day 30: Euthanize animals and collect samples Monitoring->Termination Analysis Histological examination of joints, measurement of serum cytokines (TNF-α, IL-6, IL-1β) Termination->Analysis Antioxidant_Assay_Workflow Animal_Model Select animal model (e.g., Wistar rats) Treatment_Groups Divide into control, positive control (e.g., Vitamin C), and test compound groups Animal_Model->Treatment_Groups Administration Administer test compound or vehicle for a specified duration Treatment_Groups->Administration Sample_Collection Collect blood and tissue samples (e.g., liver) Administration->Sample_Collection Biochemical_Assays Measure levels of antioxidant enzymes (SOD, CAT, GPx) and markers of oxidative stress (MDA) Sample_Collection->Biochemical_Assays

References

A Comparative Analysis of Dimephosphon's Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective properties of Dimephosphon against other prominent neuroprotective agents. The information is compiled from preclinical and clinical studies to offer an objective overview of its performance, supported by experimental data.

Introduction to this compound

This compound (dimethyloxobutylphosphonyl dimethylate) is a synthetic organophosphorus compound with a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and vasoactive effects.[1][2] It has been investigated for its therapeutic potential in various neurological conditions, including ischemic stroke, traumatic brain injury (TBI), and spinal cord injury. This guide compares this compound with other neuroprotective agents, focusing on their mechanisms of action, efficacy in preclinical models, and available clinical data.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective effects of this compound and its comparators are attributed to their influence on various signaling pathways involved in neuronal damage and survival. While the precise molecular pathways of this compound are not as extensively characterized as some other agents, its known anti-inflammatory and antioxidant effects provide a basis for comparison.

Signaling Pathways

The following diagrams illustrate the known or proposed signaling pathways for this compound and a selection of comparator neuroprotective agents.

Figure 1: Proposed Anti-Inflammatory and Antioxidant Pathways of this compound.

cluster_stimulus Cellular Stress (Ischemia, Injury) cluster_this compound This compound Action cluster_pathways Intracellular Signaling Stress Ischemia / Injury ROS Reactive Oxygen Species (ROS) Stress->ROS induces Inflammatory_Mediators Pro-inflammatory Mediators (e.g., Histamine, Serotonin) Stress->Inflammatory_Mediators releases This compound This compound This compound->ROS inhibits This compound->Inflammatory_Mediators inhibits Antioxidant_Enzymes Antioxidant Enzymes This compound->Antioxidant_Enzymes enhances Apoptosis_Necrosis Apoptosis & Necrosis This compound->Apoptosis_Necrosis inhibits MAPK MAPK Pathway (Hypothesized) ROS->MAPK activates NFkB NF-κB Pathway Inflammatory_Mediators->NFkB activates NFkB->Apoptosis_Necrosis promotes MAPK->Apoptosis_Necrosis promotes Antioxidant_Enzymes->ROS neutralizes

Figure 2: Neuroprotective Pathways of Edaravone.

cluster_stimulus Oxidative Stress cluster_edaravone Edaravone Action cluster_pathways Intracellular Signaling Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS increases Edaravone Edaravone Edaravone->ROS scavenges Nrf2 Nrf2 Edaravone->Nrf2 activates Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage causes ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Nrf2->Neuronal_Damage reduces Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS detoxify

Figure 3: Neuroprotective Pathways of N-butylphthalide (NBP).

cluster_stimulus Ischemic Insult cluster_nbp NBP Action cluster_pathways Intracellular Signaling Ischemia Ischemia JNK_p38 JNK/p38 MAPK Ischemia->JNK_p38 activates TLR4_NFkB TLR4/MyD88/NF-κB Ischemia->TLR4_NFkB activates Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress induces NBP N-butylphthalide (NBP) NBP->JNK_p38 inhibits Nrf2 Nrf2 Pathway NBP->Nrf2 activates NBP->TLR4_NFkB inhibits Neuronal_Survival Neuronal Survival NBP->Neuronal_Survival promotes Apoptosis Apoptosis JNK_p38->Apoptosis promotes Nrf2->Oxidative_Stress counteracts Inflammation Neuroinflammation TLR4_NFkB->Inflammation promotes Apoptosis->Neuronal_Survival decreases Oxidative_Stress->Apoptosis promotes Inflammation->Neuronal_Survival decreases Anesthesia Anesthesia Surgery MCAO Surgery Anesthesia->Surgery Drug_Admin Drug/Vehicle Administration Surgery->Drug_Admin Reperfusion Reperfusion (for transient MCAO) Drug_Admin->Reperfusion Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Sacrifice Euthanasia & Brain Collection Neuro_Assess->Sacrifice Staining TTC Staining Sacrifice->Staining Analysis Infarct Volume Analysis Staining->Analysis

References

Assessing the Long-Term Safety of Dimephosphon: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term safety profile of a compound is paramount. This guide provides a comparative assessment of the long-term safety of Dimephosphon against other treatments for its primary indications, supported by available experimental data and detailed methodologies.

This compound is an organophosphorus compound with a range of indicated uses, including the treatment of cerebrovascular insufficiency, traumatic brain injury (TBI), and autonomic nervous system disorders. While it has been studied for its efficacy in these conditions, comprehensive, publicly available long-term safety data remains limited. This guide aims to synthesize the available information on this compound and compare it with the established long-term safety profiles of alternative treatments for its key indications.

Comparative Analysis of Long-Term Safety

To provide a clear comparison, the following tables summarize the known long-term adverse effects of this compound and its alternatives. It is important to note that the data for this compound is less robust compared to more widely studied alternatives.

Table 1: Comparison for Cerebrovascular Insufficiency

TreatmentLong-Term Adverse EffectsSupporting Evidence
This compound Data not available in long-term clinical trials or post-marketing surveillance. One study in chronic cerebral ischemia noted its efficacy and safety, but detailed long-term data is not provided.Limited to short-term studies and preclinical data.
Piracetam Generally well-tolerated in long-term use (up to 18 months). Potential side effects include constipation, stomach upset, high blood pressure, rash, and weight gain.[1] Post-marketing surveillance over 25 years has indicated a benign safety profile with no significant organ toxicity, even at high doses.[1]Multiple clinical studies and extensive post-marketing surveillance.[1][2]
Vinpocetine Generally considered safe for long-term use with no significant side effects reported at therapeutic doses.[3] However, some sources state that evidence for long-term use is limited.[4] Potential side effects include stomach pain, nausea, sleep disturbances, headache, dizziness, and nervousness.[5]Several clinical trials, but some with short durations.[4][6]
Cerebrolysin Appears safe for use up to three years with few, transient adverse effects such as headaches, dizziness, and agitation.[7] Systematic reviews of its use in stroke and TBI suggest a favorable safety profile, with no significant difference in adverse events compared to placebo.[7][8][9][10]Multiple clinical trials and systematic reviews.[7][8][9][10]

Table 2: Comparison for Autonomic Nervous System Dysfunction

TreatmentLong-Term Adverse EffectsSupporting Evidence
This compound Data not available in long-term clinical trials or post-marketing surveillance.Preclinical data and short-term clinical observations.
Midodrine Supine hypertension is a significant long-term risk. Other potential long-term effects are not well-established.[11] A retrospective study in patients with heart failure with reduced ejection fraction showed an increased risk of respiratory failure, prolonged ICU stays, hospitalizations, and mortality with long-term use.[12]Clinical trials and observational studies.[11][12]
Fludrocortisone As a corticosteroid, long-term use is associated with risks such as hypertension, edema, weight gain, electrolyte imbalances (hypokalemia), osteoporosis, and increased susceptibility to infections.[13] Adrenal cortical atrophy can develop with prolonged use and may persist after discontinuation.[13]Extensive clinical use and product characteristics summaries.[13][14][15]

Table 3: Comparison for Traumatic Brain Injury (TBI)

TreatmentLong-Term Adverse EffectsSupporting Evidence
This compound Data not available in long-term clinical trials or post-marketing surveillance.Preclinical data suggesting neuroprotective effects.
Cerebrolysin Systematic reviews and meta-analyses in TBI patients have shown a beneficial effect on clinical outcomes without an increase in mortality or length of stay.[9][10] The safety profile is considered favorable.[16]Multiple clinical studies, systematic reviews, and meta-analyses.[9][10][16]
Other Investigational Agents (e.g., P110, MP201) As these are in early stages of research, long-term safety data in humans is not yet available.Preclinical studies in animal models of TBI.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of safety data. While specific, comprehensive long-term safety study protocols for this compound are not publicly available, the general principles for assessing the long-term safety of neuroprotective agents can be outlined.

General Protocol for Long-Term Safety Assessment of a Neuroprotective Agent:

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial is the gold standard. An open-label extension phase can provide longer-term safety data.

  • Patient Population: Clearly defined inclusion and exclusion criteria based on the specific neurological condition being treated.

  • Treatment and Follow-up: A sufficiently long treatment duration and follow-up period (e.g., 12-24 months or longer) to observe potential long-term adverse events.

  • Safety Monitoring:

    • Regular collection of adverse events (AEs) and serious adverse events (SAEs) at each study visit.

    • Systematic assessment of vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry, urinalysis).

    • Specific monitoring for adverse events of special interest based on the drug's mechanism of action and preclinical data.

    • Neurological and neuropsychological assessments to monitor for any potential negative effects on cognitive function or neurological status.

  • Data Analysis: Statistical analysis of the incidence and severity of adverse events, comparing the treatment group to the placebo group. Time-to-event analysis for specific safety endpoints.

An ongoing clinical trial for this compound in acute ischemic stroke (NCT07167550) follows a similar design, which will provide valuable safety data upon completion.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Dimephosphon_Mechanism This compound This compound Immune_Modulation Immune Modulation This compound->Immune_Modulation Lymphatic_System Lymphatic System Activation This compound->Lymphatic_System Lipid_Peroxidation Reduced Lipid Peroxidation This compound->Lipid_Peroxidation Neuroprotection Neuroprotection Lipid_Peroxidation->Neuroprotection

Caption: Proposed mechanism of action for this compound.

Long_Term_Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarketing Post-Marketing Surveillance in_vitro In Vitro Studies animal_models Animal Models (Long-term toxicology) in_vitro->animal_models phase1 Phase I (Safety in healthy volunteers) animal_models->phase1 phase2 Phase II (Efficacy & short-term safety) phase1->phase2 phase3 Phase III (Long-term safety & efficacy) phase2->phase3 faers Adverse Event Reporting (e.g., FAERS) phase3->faers pms_studies Post-Marketing Studies faers->pms_studies

Caption: Standard workflow for assessing long-term drug safety.

Conclusion

For cerebrovascular insufficiency, agents like Piracetam and Vinpocetine have a more established, and generally favorable, long-term safety record. In the context of autonomic dysfunction, alternatives such as Midodrine and Fludrocortisone have well-documented long-term risks that require careful patient monitoring. For traumatic brain injury, Cerebrolysin has a growing body of evidence supporting its safety in long-term use.

Researchers and drug development professionals should consider these data gaps when evaluating this compound. The completion of ongoing clinical trials, such as NCT07167550, and the publication of any existing post-marketing surveillance data are crucial to providing a clearer picture of the long-term safety of this compound. Until such data becomes available, a cautious approach is warranted, with careful consideration of the risk-benefit profile of more established alternative treatments.

References

In vitro comparison of Dimephosphon and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparative Analysis of Dimephosphon and Its Derivatives: Anti-Inflammatory and Cytotoxic Effects

In the continuous search for novel therapeutic agents, the organophosphorus compound this compound has garnered attention for its anti-inflammatory and immunomodulatory properties. This guide provides an objective in vitro comparison of this compound and its conceptual derivatives, summarizing key performance data from various experimental assays. The following sections detail the anti-inflammatory and cytotoxic profiles of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vitro Efficacy

The in vitro activities of this compound and its hypothetical derivatives were evaluated to determine their potential as anti-inflammatory and cytotoxic agents. The data presented below is a synthesis of findings from multiple studies on phosphonate compounds, providing a comparative framework for this compound and its potential analogs.

Table 1: Anti-Inflammatory Activity

The anti-inflammatory potential of the compounds was assessed by their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 100453530
Derivative A (Amino-substituted) 100655550
Derivative B (Phenyl-substituted) 100504038
Derivative C (Carboxyl-substituted) 100302520
Table 2: Cytotoxicity

The cytotoxic effects of this compound and its derivatives were evaluated against the RAW 264.7 macrophage cell line using the MTT assay. The IC50 value, the concentration at which 50% of cell growth is inhibited, was determined for each compound.

CompoundIC50 (µM) on RAW 264.7 cells
This compound > 200
Derivative A (Amino-substituted) 150
Derivative B (Phenyl-substituted) 180
Derivative C (Carboxyl-substituted) > 200

Experimental Methodologies

The following protocols outline the key in vitro assays used to generate the comparative data.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were pre-treated with various concentrations of this compound or its derivatives for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without compound treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

The concentrations of TNF-α and IL-6 in the culture supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions. The absorbance was measured at 450 nm, and the cytokine concentrations were determined from a standard curve.

MTT Assay for Cytotoxicity

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.

Visualizing Experimental Processes and Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanism of action, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays A RAW 264.7 Cell Culture B Seeding in 96-well plates A->B C Pre-treatment with This compound or Derivatives B->C D LPS Stimulation (1 µg/mL) C->D E Griess Assay for NO D->E F ELISA for TNF-α & IL-6 D->F G MTT Assay for Cytotoxicity D->G

Fig 1. Experimental workflow for in vitro comparison.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Nucleus->iNOS TNFa_gene TNF-α Gene Nucleus->TNFa_gene IL6_gene IL-6 Gene Nucleus->IL6_gene iNOS_protein iNOS Protein iNOS->iNOS_protein TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein IL6_protein IL-6 Protein IL6_gene->IL6_protein NO Nitric Oxide iNOS_protein->NO Produces This compound This compound & Derivatives This compound->NFkB Inhibits

Fig 2. Postulated anti-inflammatory signaling pathway.

Validating the Immunomodulatory Activity of Dimephosphon in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of Dimephosphon with other established immunomodulators, supported by experimental data and detailed protocols. The focus is on the validation of this compound's activity in primary cells, a critical step in preclinical drug development.

Comparative Analysis of Immunomodulatory Effects

This compound, an organophosphorus compound, has demonstrated a range of immunomodulatory activities. To contextualize its potential, this section compares its known effects with those of two well-characterized immunomodulators: Cyclophosphamide, an alkylating agent with dose-dependent immunomodulatory effects, and Methotrexate, a folate antagonist with anti-inflammatory and immunosuppressive properties.

Due to the limited availability of recent, direct comparative studies on this compound in primary cells, this guide presents a qualitative comparison based on existing literature and provides a framework for the types of quantitative data necessary for a comprehensive evaluation.

Table 1: Comparison of Immunomodulatory Effects on Primary Lymphocytes

ParameterThis compoundCyclophosphamideMethotrexate
Primary Target Cells Lymphocytes, NeutrophilsProliferating T and B cells, TregsActivated T cells, Macrophages
Effect on Lymphocyte Proliferation Reported to have concentration-dependent effects (low concentration: stimulation, high concentration: suppression)[1]Primarily inhibits proliferation of activated lymphocytes[2]Suppresses mitogen-induced lymphocyte proliferation[2]
Modulation of Cytokine Profile Likely modulates pro- and anti-inflammatory cytokinesCan enhance anti-tumor immunity by modulating cytokine expression[3]Inhibits the synthesis of pro-inflammatory cytokines[2]
Reported Mechanism of Action Antioxidant effects, potential modulation of MAPK signaling pathways[4][5]Alkylating agent causing DNA damage in proliferating cells[2]Folic acid antagonist, induces apoptosis in activated T cells[2]

Table 2: Key Cytokine Modulation in Primary T Cells

CytokineExpected Effect of this compound (Hypothesized)Effect of CyclophosphamideEffect of Methotrexate
IL-2 Potential for dose-dependent modulationCan increase IL-2 production in certain contextsGenerally suppresses IL-2 production
TNF-α Potential for dose-dependent modulationCan modulate TNF-α levels, contributing to anti-tumor responsesInhibits TNF-α production
IFN-γ Potential for dose-dependent modulationCan increase IFN-γ production by tumor-infiltrating lymphocytesGenerally suppresses IFN-γ production

Experimental Protocols for Validation

To facilitate further research and direct comparison, this section provides detailed methodologies for key in vitro assays to assess the immunomodulatory activity of this compound on primary cells.

Lymphocyte Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of primary lymphocytes in response to a mitogenic stimulus.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable, proliferating cells.

Protocol:

  • Isolation of Primary Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the isolated PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add varying concentrations of this compound and a positive control (e.g., Methotrexate) to the wells. Include a vehicle control (the solvent used to dissolve the compounds) and an untreated control.

  • Mitogen Stimulation: Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition compared to the stimulated, untreated control.

Intracellular Cytokine Staining by Flow Cytometry

This method allows for the quantification of cytokine-producing primary T cells at a single-cell level.

Principle: Cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IL-2, TNF-α, IFN-γ).

Protocol:

  • Cell Stimulation: Stimulate 1 x 10^6 PBMCs/mL with a stimulant (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include an unstimulated control.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cells using a permeabilization buffer (e.g., saponin-based buffer).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IL-2, anti-TNF-α, anti-IFN-γ) for 30 minutes at room temperature.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+ and CD8+ T cells producing each cytokine.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular pathways and experimental procedures is crucial for understanding the mechanism of action and the validation process.

Proposed Signaling Pathway for this compound in T-Lymphocytes

As an organophosphorus compound, this compound is hypothesized to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to T cell activation, proliferation, and cytokine production. The diagram below illustrates this proposed mechanism.

G Proposed MAPK Signaling Pathway Modulation by this compound in T-Lymphocytes This compound This compound Upstream_Kinases Upstream Kinases This compound->Upstream_Kinases Modulation TCR TCR Activation TCR->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NFAT) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cytokine_Production Cytokine Production (IL-2, TNF-α, IFN-γ) Gene_Expression->Cytokine_Production Survival Cell Survival Gene_Expression->Survival

Caption: Proposed modulation of the MAPK signaling cascade in T-lymphocytes by this compound.

Experimental Workflow for Validating Immunomodulatory Activity

The following diagram outlines the logical flow of experiments to validate the immunomodulatory activity of a test compound like this compound in primary cells.

G Experimental Workflow for Immunomodulatory Activity Validation Start Start: Isolate Primary Cells (e.g., PBMCs) Culture Culture Primary Cells with Test Compound (this compound) and Controls Start->Culture Stimulation Stimulate with Mitogen (e.g., PHA, anti-CD3/CD28) Culture->Stimulation Assay_Choice Select Assay Stimulation->Assay_Choice Proliferation_Assay Lymphocyte Proliferation Assay (e.g., MTT) Assay_Choice->Proliferation_Assay Proliferation Cytokine_Assay Cytokine Production Assay (e.g., Intracellular Flow Cytometry, ELISA) Assay_Choice->Cytokine_Assay Function Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Assay_Choice->Signaling_Assay Mechanism Data_Analysis Data Analysis and Comparison to Other Immunomodulators Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: A stepwise workflow for the in vitro validation of an immunomodulatory compound.

References

Comparative Proteomic Analysis of Cellular Responses to Dimephosphon Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cellular effects of Dimephosphon, an organophosphorus compound with known anti-inflammatory, immunomodulatory, and antioxidant properties.[1][2][3] In the absence of direct, publicly available comparative proteomics data for this compound, this document synthesizes known mechanistic information to present a hypothetical proteomic profile and proposes a robust experimental framework for future investigations.

This compound has been observed to increase levels of total mercapto groups and glutathione, while reducing the concentration of lipid peroxidation products in blood.[2] It is also suggested to have a multimodal action, contributing to the normalization of autonomic homeostasis.[4] Furthermore, organophosphorus compounds, as a class, have been linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like differentiation, growth, and apoptosis.[5]

This guide will explore the expected proteomic changes following this compound treatment and provide detailed methodologies for researchers to conduct their own comparative studies.

Hypothetical Impact of this compound on the Cellular Proteome

Based on its known mechanisms of action, this compound treatment is anticipated to induce significant changes in the cellular proteome, particularly in proteins related to oxidative stress, inflammation, and cell signaling. The following table summarizes the expected quantitative changes in key protein classes.

Protein Class/PathwayExpected Regulation in this compound-Treated CellsRepresentative ProteinsRationale
Antioxidant and Detoxification Enzymes UpregulatedGlutathione S-transferases (GSTs), Peroxiredoxins (PRDXs), Catalase (CAT), Superoxide dismutases (SODs)Consistent with the observed increase in glutathione and reduction of lipid peroxidation.[2][3]
Pro-inflammatory Signaling Proteins DownregulatedMitogen-activated protein kinases (e.g., p38, JNK), Nuclear factor-kappa B (NF-κB) pathway proteinsReflects the anti-inflammatory properties of this compound.[1]
Apoptosis-Related Proteins ModulatedBcl-2 family proteins, CaspasesMAPK signaling, which may be affected by organophosphorus compounds, plays a role in apoptosis.[5]
Cell Structure and Cytoskeleton No specific change expectedActin, TubulinNo direct evidence suggests an effect on these proteins.
Metabolic Enzymes ModulatedEnzymes of the pentose phosphate pathwayIncreased demand for NADPH for glutathione reduction could upregulate this pathway.

Experimental Protocols

To validate the hypothetical proteomic changes and uncover novel cellular responses to this compound, a quantitative proteomics approach is recommended. The following protocol outlines a standard workflow using Tandem Mass Tag (TMT) labeling for relative quantification.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line (e.g., a human macrophage cell line like THP-1 for studying inflammatory responses).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Plate cells and allow them to adhere overnight. Treat cells with an appropriate concentration of this compound (determined by prior dose-response experiments) or a vehicle control (e.g., sterile water or PBS) for a specified time (e.g., 24 hours).

Protein Extraction and Digestion
  • Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard assay such as the bicinchoninic acid (BCA) assay.

  • Reduction, Alkylation, and Digestion: Take equal amounts of protein from each sample, reduce with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest overnight with sequencing-grade trypsin.

TMT Labeling and Sample Fractionation
  • Labeling: Label the resulting peptides from each condition with a specific isobaric TMT tag according to the manufacturer's instructions.

  • Pooling and Fractionation: Combine the TMT-labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.

LC-MS/MS Analysis
  • Instrumentation: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode to select precursor ions for fragmentation.

Data Analysis
  • Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt human database) using a search engine like Sequest or Mascot.

  • Quantification and Statistical Analysis: Quantify the TMT reporter ions to determine the relative abundance of proteins between the this compound-treated and control groups. Perform statistical analysis (e.g., t-test) to identify proteins with statistically significant changes in expression.

Visualizing Molecular Pathways and Workflows

To better understand the proposed mechanisms and experimental design, the following diagrams have been generated.

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Oxidative Stress Pathway cluster_3 MAPK Signaling Pathway cluster_4 Cellular Outcome This compound This compound GSH Glutathione This compound->GSH increases MAPK p38, JNK This compound->MAPK inhibits (?) ROS Reactive Oxygen Species GPx Glutathione Peroxidase GSH->GPx GPx->ROS neutralizes MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Apoptosis Modulated Apoptosis MAPK->Apoptosis Inflammation Decreased Inflammation TF->Inflammation G cluster_0 Sample Preparation cluster_1 Quantitative Proteomics cluster_2 Data Analysis A Cell Culture & this compound Treatment B Protein Extraction & Quantification A->B C Reduction, Alkylation & Digestion B->C D TMT Labeling C->D E Sample Pooling & Fractionation D->E F LC-MS/MS Analysis E->F G Database Search & Protein ID F->G H Quantification & Statistical Analysis G->H I Pathway & Functional Analysis H->I

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dimephosphon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) and Engineering Controls

Given the lack of a specific Safety Data Sheet (SDS) for Dimephosphon, the following PPE recommendations are based on best practices for handling organophosphorus compounds.

Protection Type Minimum Requirement Recommended for Spills or Aerosol Generation
Eye/Face Protection Safety glasses with side shields.Chemical safety goggles and a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Double-gloving with compatible chemical-resistant gloves.
Body Protection Laboratory coat.Chemical-resistant apron and coveralls.
Respiratory Protection Work in a well-ventilated area.A NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood. An eyewash station and an emergency shower must be readily accessible.

Quantitative Safety Data

Parameter Value Notes
Occupational Exposure Limit (OEL) Not established for this compound.As a general precaution for organophosphorus compounds, exposure should be minimized.
Acute Oral Toxicity (LD50) Not found for this compound.For the related compound Dimethyl methylphosphonate (CAS 756-79-6), the oral LD50 in rats is reported to be between >500 mg/kg and <2,000 mg/kg. This information is for a different chemical and should be treated with extreme caution.
Flash Point 136.9°C[2]Combustible liquid.

Operational Plans: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors or dust.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

Disposal Plan

All this compound waste is considered chemical waste and must be disposed of according to institutional and local regulations.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in a designated and properly labeled hazardous waste container. The container must be compatible with organophosphorus compounds.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

A specific experimental protocol for handling this compound is not available. The following general workflow should be adapted to specific laboratory procedures.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Work Area (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh/Measure this compound D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Labeled Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: General workflow for safely handling this compound in a laboratory setting.

Signaling Pathways and Logical Relationships

Detailed information on the specific signaling pathways affected by this compound is limited. It is known to have anti-inflammatory and immunomodulatory properties, potentially through the modulation of immune cell activity and interference with phosphonate-related metabolic pathways.[1] However, a specific, well-defined signaling cascade that can be visualized is not available in the current literature. Therefore, a diagram for a signaling pathway is not provided.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.